molecular formula C5H7FO4 B1301775 Dimethyl fluoromalonate CAS No. 344-14-9

Dimethyl fluoromalonate

Cat. No.: B1301775
CAS No.: 344-14-9
M. Wt: 150.1 g/mol
InChI Key: ZVXHZSXYHFBIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl fluoromalonate is a useful research compound. Its molecular formula is C5H7FO4 and its molecular weight is 150.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 2-fluoropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXHZSXYHFBIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371844
Record name DIMETHYL FLUOROMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-14-9
Record name DIMETHYL FLUOROMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl fluoromalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of dimethyl fluoromalonate?

Author: BenchChem Technical Support Team. Date: December 2025

Dimethyl Fluoromalonate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound (CAS No. 344-14-9). It is a valuable fluorinated building block in organic synthesis, particularly for the preparation of various fluorinated compounds used in the pharmaceutical and agrochemical industries.[1] This document consolidates key data, experimental protocols, and reaction mechanisms to serve as a comprehensive resource.

Physical Properties

This compound is a clear, colorless liquid with a fruity odor.[1] Its key physical characteristics are summarized below. Data is compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₅H₇FO₄[1][2][3][4]
Molecular Weight 150.11 g/mol [1][2][3]
Appearance White to light yellow crystal powder or clear, colorless liquid[1][5]
Boiling Point 111-112 °C at 45 mmHg[4][5] 140.3 ± 20.0 °C at 760 mmHg[2][2][4][5]
Density 1.211 g/cm³[5] 1.2 ± 0.1 g/cm³[2][2][5]
Refractive Index (n20/D) 1.383[2] 1.4032[4][2][4]
Flash Point 38.4 °C[2][5]
Vapor Pressure 6.2 ± 0.3 mmHg at 25°C[2]
Storage Temperature 2-8°C, under an inert atmosphere[2][6]

Chemical Properties

The presence of a fluorine atom significantly influences the reactivity of this compound, making it a versatile reagent in organic synthesis.[1]

Reactivity and Stability
  • Reactivity: this compound is a highly reactive molecule.[1] The electron-withdrawing nature of the fluorine atom increases the acidity of the alpha-carbon proton, facilitating its participation in a variety of reactions. It is known to undergo nucleophilic substitution, esterification, and Michael additions.[1] It serves as a potent source of fluorine in the synthesis of complex organic molecules.[1]

  • Stability: The compound is stable under normal ambient and anticipated storage conditions.[7] However, it is reactive and should be handled with care. Conditions to avoid include heat, flames, and sparks.[2] Exposure to light, particularly UV light, can lead to the formation of free radicals and cause degradation over time.[8]

  • Hazardous Reactions: It can react violently with strong oxidizing agents.[2][7] Hazardous combustion products include carbon monoxide and hydrogen fluoride.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectrum TypeKey Peaks / ShiftsSource
¹H NMR δH (CDCl₃, 400 MHz) 3.85 (6H, s, CH₃), 5.31 (1H, d, ²JHF 48.0, CHF)[9]
¹³C NMR δC (CDCl₃, 100 MHz) 53.48 (CH₃), 85.19 (d, ¹JCF 197.2, C–F), 164.39 (d, ²JCF 24.0, C=O)[9]
¹⁹F NMR δF (CDCl₃, 376 MHz): -195.73 (d, ²JHF 48.0, CH–F)[9]
IR (Infrared) (neat, cm⁻¹) 2962, 1748, 1438, 1250, 1206, 1112, 1016[9]
Mass Spec (EI+) m/z 150 (3%, [M]⁺), 119 (42%, [M-OMe]⁺), 91 (73%, [M-COOMe]⁺), 59 (100%, [COOMe]⁺)[9]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the direct fluorination of dimethyl malonate.

Protocol: Direct Fluorination with F₂ Gas [9]

  • Dissolve dimethyl malonate (0.15 mol) and Cu(NO₃)₂·2.5H₂O (15 mmol) in acetonitrile (85 mL).

  • Cool the mixture to 0–5 °C and stir at 650 rpm using an overhead stirrer.

  • Purge the system with N₂ for 5 minutes.

  • Introduce fluorine gas (20% v/v in N₂, 50 mL min⁻¹) into the reaction mixture for 7 hours.

  • After the reaction, purge the system with nitrogen for 20 minutes.

  • Remove the solvent in vacuo.

  • Partition the residue between water (30 mL) and ethyl acetate (20 mL).

  • Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with saturated brine (20 mL).

  • Dry the organic layer over sodium sulphate and evaporate the solvent under reduced pressure to yield dimethyl 2-fluoromalonate as a colorless oil.

G Workflow: Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Final Product A Dimethyl Malonate P1 1. Mix & Cool (0-5 °C) A->P1 B F₂ Gas (in N₂) B->P1 C Cu(NO₃)₂·2.5H₂O C->P1 D Acetonitrile (Solvent) D->P1 P2 2. Introduce F₂ Gas (7 hours) P1->P2 P3 3. Solvent Removal (in vacuo) P2->P3 P4 4. Liquid-Liquid Extraction (EtOAc / H₂O) P3->P4 P5 5. Drying & Concentration P4->P5 Z This compound P5->Z

Caption: General workflow for the synthesis of this compound.

Purification

For reactions requiring high purity, the product can be purified using column chromatography.

Protocol: Column Chromatography Purification [10]

  • Neutralize the crude reaction mixture with aqueous NaHCO₃.

  • Extract the product with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-CH₂Cl₂ eluent system.

Applications in Synthesis

This compound is a key intermediate for creating more complex fluorinated molecules. Its reactions often involve the deprotonation of the α-carbon followed by reaction with an electrophile.

Michael Addition Reactions

The anion of this compound can act as a nucleophile in Michael addition reactions with α,β-unsaturated compounds. This is a powerful method for C-C bond formation.

G Logical Flow: Reactivity of this compound cluster_reactions Synthetic Applications DMFM This compound Anion Fluoromalonate Anion (Nucleophile) DMFM->Anion Deprotonation Base Base (e.g., NaH, K₂CO₃) R1 Michael Addition (e.g., + α,β-unsaturated ketone) Anion->R1 Nucleophilic Attack R2 Alkylation (e.g., + Alkyl Halide) Anion->R2 Nucleophilic Attack R3 Reaction with C=N Bonds (e.g., + Aldimines) Anion->R3 Nucleophilic Attack Product1 α-Fluoro-δ-ketoester R1->Product1 Product2 α-Alkyl-α-fluoro Malonate R2->Product2 Product3 α-Fluoro-β-amino Acid Precursor R3->Product3

Caption: Reactivity pathways of this compound in synthesis.

Synthesis of Fluoroacrylates

A reaction with formaldehyde can be used to synthesize fluorinated acrylic ester monomers, which are important for polymer chemistry. For example, 2-fluoroacrylic chloride can be prepared in three steps from dimethyl 2-fluoromalonate.[11]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • GHS Classification: It is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[3] It causes severe skin burns and eye damage.[2][3][12]

  • Personal Protective Equipment (PPE): Use in a chemical fume hood is required.[2] Wear appropriate protective gloves, clothing, safety goggles, and a face shield.[2][13] A positive pressure self-contained breathing apparatus (SCBA) should be used when necessary.[13]

  • First Aid: In case of skin contact, immediately wash with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[2][13] For eye contact, flush immediately with running water for at least 20 minutes.[13] If inhaled, move the victim to fresh air.[2][13] Seek immediate medical attention in all cases of exposure.[2]

  • Fire Fighting: Use dry chemical, carbon dioxide, or water spray for small fires.[13] Vapors may form explosive mixtures with air.[7][13]

References

Synthesis and characterization of dimethyl fluoromalonate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Fluoromalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 344-14-9), a valuable fluorinated building block in organic synthesis and pharmaceutical development.[1][2] This document details established synthetic protocols, presents key characterization data in a structured format, and illustrates the experimental workflows.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most prominent and modern methods involve the direct fluorination of dimethyl malonate or the use of specialized fluorinating agents.

Method 1: Direct Gas-Phase Fluorination

A highly efficient method for the synthesis of this compound is the direct fluorination of dimethyl malonate using elemental fluorine gas, catalyzed by a copper salt.[3][4] This method offers a high yield and purity of the final product.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve dimethyl malonate (0.15 mol) and copper(II) nitrate dihydrate (Cu(NO₃)₂·2.5H₂O) (15 mmol) in acetonitrile (85 mL).

  • Cooling: Cool the mixture to a temperature of 0–5 °C while stirring vigorously (e.g., 650 rpm) using an overhead stirrer.

  • Inerting: Purge the system with nitrogen gas (N₂) for 5 minutes to remove air and moisture.

  • Fluorination: Introduce a mixture of fluorine gas (20% v/v in N₂) into the reaction mixture at a controlled rate (e.g., 50 mL/min) for approximately 7 hours.

  • Purging: After the introduction of fluorine is complete, purge the reactor with nitrogen for 20 minutes to remove any residual fluorine gas.

  • Work-up: Remove the solvent under reduced pressure (in vacuo). Partition the resulting residue between water (30 mL) and ethyl acetate (20 mL).

  • Extraction & Drying: Separate the organic layer, and after drying it over anhydrous sodium sulfate, evaporate the solvent under reduced pressure.

  • Product: This procedure yields dimethyl 2-fluoromalonate as a colorless oil with high purity and yield (approx. 97% yield, 95% purity).[4]

Method 2: Fluorination with Hypervalent Iodine Reagent

An alternative method utilizes a hypervalent iodine reagent in combination with a fluoride source to achieve the fluorination of dimethyl malonate.[4]

Experimental Protocol:

  • Reagent Preparation: In a PTFE test tube, place iodosylbenzene (PhIO) (2.5 mmol) and triethylamine pentahydrogen fluoride (Et₃N·5HF) (4 mmol) in 1,2-dichloroethane (DCE) (1 mL). Stir the mixture at room temperature for 15 minutes.

  • Reactant Addition: Add dimethyl malonate (1 mmol) and an additional 1 mL of DCE to the test tube.

  • Reaction: Seal the test tube and heat the mixture at 70°C with stirring for 24 hours.

  • Neutralization: After cooling, neutralize the reaction mixture with an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with dichloromethane (CH₂Cl₂) (3 x 10 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the product via column chromatography.[5]

Logical Workflow for Synthesis

The general workflow for the synthesis of this compound via direct fluorination is depicted below.

Synthesis_Workflow Synthesis Workflow for this compound Start Starting Materials: - Dimethyl Malonate - Acetonitrile (Solvent) Reaction Direct Fluorination (0-5 °C, 7h) Start->Reaction Catalyst Catalyst: Cu(NO₃)₂·2.5H₂O Catalyst->Reaction Reagent Fluorinating Agent: 20% F₂ in N₂ Reagent->Reaction Workup Aqueous Work-up & Solvent Removal Reaction->Workup Crude Mixture Product Final Product: This compound Workup->Product Purified Product

Caption: Synthesis workflow via direct fluorination.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. The key quantitative data are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 344-14-9[1][4][6]
Molecular Formula C₅H₇FO₄[1][6][7]
Molecular Weight 150.11 g/mol [1]
Appearance Colorless oil / White to light yellow crystalline powder[1][4][8]
Boiling Point 111-112 °C; 111 °C (at 45 torr)[1][8]
Density 1.211 g/cm³[8]
Exact Mass 150.03283686 Da[6]
Spectroscopic Data

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

NucleusSolventChemical Shift (δ) / ppmCoupling Constant (J) / HzAssignment
¹H CDCl₃3.85 (s, 6H)--OCH₃
5.31 (d, 1H)²JHF = 48.0CH-F
¹³C CDCl₃53.48--C H₃
85.19 (d)¹JCF = 197.2C -F
164.39 (d)²JCF = 24.0C =O
¹⁹F CDCl₃-195.73 (d)²JHF = 48.0CH-F

Table 3: Infrared (IR) Spectroscopy [4]

Wavenumber (cm⁻¹)Assignment
2962C-H stretch (sp³)
1748C=O stretch (ester)
1438C-H bend
1250, 1206C-O stretch
1112, 1016C-F stretch

Table 4: Mass Spectrometry (MS) [4]

m/zRelative Intensity (%)Assignment
1503[M]⁺
11942[M - OCH₃]⁺
9173[M - COOCH₃]⁺
59100[COOCH₃]⁺

Characterization Workflow

A logical workflow for the characterization of the synthesized product is essential to confirm its structure and purity.

Characterization_Workflow Characterization Workflow for this compound Start Synthesized Product (Crude this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis Final Characterized Product: Pure this compound Analysis->Final

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to Dimethyl Fluoromalonate (CAS 344-14-9)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl fluoromalonate (CAS No. 344-14-9) is a fluorinated organic compound that serves as a crucial and versatile building block in modern organic synthesis.[1] Its unique structure, featuring an active fluoromethylene group, makes it a highly valuable intermediate, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] The presence of the fluorine atom allows for the strategic introduction of fluorine into complex molecules, which can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its properties, synthesis protocols, chemical reactivity, applications, and safety considerations for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless liquid or a white to light yellow crystalline powder.[1][6][7] It is characterized by a molecular formula of C₅H₇FO₄ and a molecular weight of approximately 150.11 g/mol .[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 344-14-9[6][7]
Molecular Formula C₅H₇FO₄[1][6]
Molecular Weight 150.11 g/mol [1][8]
Appearance White to light yellow crystal powder or colorless liquid[1][6][7]
Boiling Point 111-112 °C (at 45 Torr)[1][6]
Density 1.211 g/cm³[6]
Flash Point 38.4 °C[6]
Refractive Index ~1.407[9]
SMILES COC(=O)C(C(=O)OC)F[6]
InChI Key ZVXHZSXYHFBIEW-UHFFFAOYSA-N[6]

Synthesis and Manufacturing

The preparation of this compound can be achieved through several synthetic routes, most commonly involving the direct fluorination of dimethyl malonate or halogen exchange methods. The choice of method often depends on the scale, available reagents, and required purity.

G General Synthesis Pathways for this compound cluster_start Starting Materials cluster_product Final Product A Dimethyl Malonate C This compound (CAS 344-14-9) A->C   Direct Fluorination   (e.g., F₂ gas, Selectfluor) B Dimethyl Chloromalonate B->C   Halogen Exchange (Halex)   (e.g., HF, DBN-HF)

A diagram illustrating common synthetic routes to this compound.
Experimental Protocols

Protocol 1: Direct Fluorination using Fluorine Gas

This method, adapted from documented procedures, involves the selective conversion of a C-H bond to a C-F bond using elemental fluorine.[7][10]

  • Reagents and Equipment:

    • Dimethyl malonate (0.15 mol)

    • Cu(NO₃)₂·2.5H₂O (15 mmol)

    • Acetonitrile (85 mL)

    • Fluorine gas (20% v/v in N₂)

    • Reaction vessel equipped with an overhead stirrer, gas inlet, and temperature control.

    • Standard workup and purification apparatus.

  • Procedure:

    • Dissolve dimethyl malonate (19.8 g, 0.15 mol) and Cu(NO₃)₂·2.5H₂O (3.50 g, 15 mmol) in acetonitrile (85 mL) within the reaction vessel.[10]

    • Cool the mixture to 0–5 °C and commence stirring at approximately 650 rpm.[10]

    • Purge the system with nitrogen gas for 5 minutes.[10]

    • Introduce fluorine gas (20% v/v in N₂) at a flow rate of 50 mL/min for approximately 7 hours.[10]

    • After the reaction period, purge the system again with nitrogen for 20 minutes to remove residual fluorine gas.[10]

    • Remove the solvent in vacuo.[10]

    • Partition the residue between water (30 mL) and ethyl acetate (20 mL).[10]

    • Extract the aqueous phase with ethyl acetate (2 x 20 mL).[10]

    • Combine the organic layers, wash with saturated brine (20 mL), and dry over anhydrous sodium sulphate.[10]

    • Evaporate the solvent under reduced pressure to yield Dimethyl 2-fluoromalonate as a colorless oil.[10]

Protocol 2: Halogen Exchange (Halex) Method (Conceptual)

This protocol is based on the principles described for the synthesis of related dialkyl fluoromalonates, such as the diethyl ester, via a halogen exchange reaction from a chloro-precursor.[11]

  • Reagents and Equipment:

    • Dimethyl chloromalonate

    • Fluorinating agent (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) complexed with HF)

    • Solvent (if necessary)

    • Reaction vessel with heating and stirring capabilities.

  • Procedure:

    • Charge the reaction vessel with the fluorinating agent (e.g., DBN and HF).[11]

    • Slowly add dimethyl chloromalonate to the mixture while stirring.[11]

    • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and maintain for several hours (e.g., 12h) to ensure complete conversion.[11]

    • Upon completion, cool the reaction mixture and perform a quench/hydrolysis step.[11]

    • Extract the product into a suitable organic solvent.[11]

    • Dry the organic phase over a drying agent like sodium sulfate.[11]

    • Remove the solvent under reduced pressure to isolate the crude product, which can be further purified if necessary.[11]

Chemical Reactivity and Applications

This compound is a highly reactive molecule due to the electron-withdrawing fluorine atom, which increases the acidity of the adjacent C-H proton.[1] This property makes it an excellent substrate for various C-C bond-forming reactions. It readily undergoes reactions such as Michael additions, alkylations, and condensations, making it a potent source of the fluorinated moiety in complex organic synthesis.[1][12]

Its primary application is as an intermediate in the synthesis of high-value chemicals, especially for the life sciences.[13] It is extensively used to produce fluorinated heterocyclic compounds, which are common structural motifs in pharmaceuticals.[13] Notable examples include the synthesis of 5-fluoropyrimidine and 3-fluoroquinoline derivatives, which have been investigated as novel antibacterial drug candidates.[13]

G Role of this compound in Heterocycle Synthesis A Dimethyl Fluoromalonate C Condensation & Cyclization Reaction A->C B Binucleophilic Reagent (e.g., S-ethyl isothiouronium) B->C D Fluorinated Heterocycle (e.g., 5-Fluoropyrimidine Core) C->D Formation of Bioactive Scaffold

Logical workflow for synthesizing fluorinated heterocycles.

The incorporation of fluorine via this compound is a key strategy in drug design to modulate a molecule's pharmacokinetic profile. Its broader applications extend to the synthesis of agrochemicals and advanced materials where enhanced stability and specific electronic properties are desired.[3]

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is classified as toxic and corrosive.[1][6] Contact can cause severe skin burns and eye damage.[14] It is also harmful if swallowed, inhaled, or absorbed through the skin.[14][15]

Hazard TypeGHS Classification and StatementsSource(s)
Acute Toxicity H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[14]
Skin Corrosion H314: Causes severe skin burns and eye damage[14]
Pictograms Danger[14]
Safety Phrases S26: In case of contact with eyes, rinse immediately...S36/37/39: Wear suitable protective clothing, gloves, eye/face protectionS45: In case of accident or if you feel unwell, seek medical advice...[6][7]
  • Engineering Controls: All operations involving this compound should be conducted in a well-ventilated chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and appropriate laboratory clothing.[15]

  • Handling: Handle only under the close supervision of personnel qualified in managing potentially hazardous chemicals. Avoid contact with heat, flames, and sparks.[15] Keep away from oxidizing agents.[15]

  • Storage: Store in a cool, refrigerated place in tightly closed vessels.[15]

  • First Aid: In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes.[15] For eye contact, flush immediately and seek medical attention. If inhaled, move to fresh air. If ingested, wash out the mouth with water and seek immediate medical attention.[15]

  • Disposal: Dispose of waste material in accordance with national and regional regulations through a licensed disposal authority.[15]

References

Molecular structure and formula of dimethyl fluoromalonate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical and spectroscopic data for dimethyl fluoromalonate. Detailed experimental protocols for its synthesis are also included to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Formula

This compound, also known as dimethyl 2-fluoropropanedioate, is a fluorinated organic compound with significant potential as a building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Molecular Formula: C₅H₇FO₄[1]

Molecular Weight: 150.10 g/mol [1]

CAS Number: 344-14-9[1]

Synonyms:

  • Dimethyl 2-fluoromalonate

  • Dimethyl 2-fluoropropanedioate

  • 2-Fluoro-malonic acid dimethyl ester

  • Propanedioic acid, fluoro-, dimethyl ester

The molecular structure of this compound is characterized by a central carbon atom bonded to a fluorine atom, a hydrogen atom, and two methoxycarbonyl groups.

graph "Molecular Structure of this compound" {
  layout=neato;
  node [shape=plaintext, fontcolor="#202124"];
  edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; F1 [label="F"]; H1 [label="H"]; CH3_1 [label="CH₃"]; CH3_2 [label="CH₃"];

// Central carbon and its bonds C2 -- F1 [pos="2.5,1.5!"]; C2 -- H1 [pos="1.5,1.5!"]; C2 -- C1 [pos="2,2.5!"]; C2 -- C3 [pos="2,0.5!"];

// First ester group C1 -- O1 [label="="]; C1 -- O2; O2 -- CH3_1;

// Second ester group C3 -- O3 [label="="]; C3 -- O4; O4 -- CH3_2; }

Caption: Workflow for direct fluorination synthesis.

Methodology:

  • Reaction Setup: In a 500 mL fluorination vessel, dissolve dimethyl malonate (e.g., 20 g) and copper(II) nitrate hydrate (e.g., 10 mol%) in acetonitrile (e.g., 200 mL).[2][3]

  • Cooling and Stirring: Cool the reaction mixture to 0–5 °C and stir vigorously using an overhead stirrer.

  • Inert Atmosphere: Purge the system with nitrogen gas for 5 minutes.

  • Fluorination: Introduce a mixture of fluorine gas in nitrogen (20% v/v) into the reaction mixture at a controlled rate.[2] The total amount of fluorine should be approximately 1.1 equivalents.[3]

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as ¹⁹F NMR or GC-MS to determine the consumption of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, purge the vessel with nitrogen. Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.[2]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. The crude product can be purified by fractional distillation to yield high-purity this compound.[3]

Synthesis via Lewis Acid-Catalyzed Monofluorination

This method provides an alternative route with high selectivity for the monofluorinated product.[1]

Experimental Workflow:

Synthesis_Workflow_Lewis_Acid reagents Dimethyl Malonate Me-NFSI Toluene reaction Reaction Vessel Reflux, N₂ atmosphere reagents->reaction catalyst Ti(OᵗBu)₄ catalyst->reaction quench Quench with sat. NaHCO₃ (aq) reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Silica Gel Chromatography extraction->purification product This compound purification->product

Caption: Workflow for Lewis acid-catalyzed synthesis.

Methodology:

  • Reaction Setup: To a stirred mixture of dimethyl malonate (1.0 equiv.) and N-fluoro-N-methyl-p-toluenesulfonamide (Me-NFSI, 1.1 equiv.) in toluene (0.1 M), add titanium(IV) isopropoxide (Ti(OtBu)₄, 10 mol%) under a nitrogen atmosphere.[1]

  • Reaction Conditions: Heat the reaction mixture at reflux for 2 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: n-hexane/CH₂Cl₂) to obtain this compound.[1]

Logical Relationships in Synthesis

The choice of synthetic route can be guided by several factors, including the desired scale, available reagents, and safety considerations.

Logical_Relationship cluster_start Starting Material cluster_methods Synthetic Methods cluster_considerations Key Considerations cluster_product Product Dimethyl Malonate Dimethyl Malonate DF Direct Fluorination (F₂ gas) Dimethyl Malonate->DF LAM Lewis Acid-Catalyzed Monofluorination (Me-NFSI) Dimethyl Malonate->LAM DF_Cons Scalability Potential for over-fluorination Requires specialized equipment DF->DF_Cons DMF This compound DF->DMF LAM_Cons High selectivity Milder conditions Reagent cost LAM->LAM_Cons LAM->DMF

Caption: Decision pathway for this compound synthesis.

This guide provides foundational information for researchers working with this compound. It is essential to consult the primary literature and adhere to all laboratory safety protocols when handling the reagents and performing the described procedures.

References

A Technical Guide to the Spectroscopic Characterization of Dimethyl Fluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for dimethyl fluoromalonate (C₅H₇FO₄), a valuable fluorinated building block in organic synthesis. Due to the limited availability of published spectroscopic data for this compound, this guide presents estimated Nuclear Magnetic Resonance (NMR) data based on the closely related analogue, dimethyl 2-(2-cyanoethyl)-2-fluoromalonate. Infrared (IR) spectroscopic data is predicted based on characteristic functional group absorptions. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the spectroscopic analysis of this compound.

Estimated Spectroscopic Data

The following tables summarize the estimated NMR and predicted IR spectroscopic data for this compound.

Table 1: Estimated ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
~5.4Doublet (d)~48 (²JH-F)CHF
~3.8Singlet (s)-2 x OCH₃

Estimation based on spectral data for dimethyl 2-(2-cyanoethyl)-2-fluoromalonate.

Table 2: Estimated ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
~165Doublet (d)~25 (²JC-F)2 x C=O
~88Doublet (d)~200 (¹JC-F)CHF
~54Singlet (s)-2 x OCH₃

Estimation based on spectral data for dimethyl 2-(2-cyanoethyl)-2-fluoromalonate.

Table 3: Estimated ¹⁹F NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
~ -180Doublet (d)~48 (²JF-H)CHF

Estimation based on spectral data for dimethyl 2-(2-cyanoethyl)-2-fluoromalonate.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960MediumC-H stretch (methyl)
~1750StrongC=O stretch (ester)
~1250StrongC-O stretch (ester)
~1100StrongC-F stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex the tube gently if necessary.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse sequence.

      • Number of Scans: 16-32.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: 0-12 ppm.

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-200 ppm.

      • Reference: CDCl₃ at 77.16 ppm.

  • ¹⁹F NMR Spectroscopy:

    • Instrument: A 376 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse sequence.

      • Number of Scans: 64-128.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: A range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).

      • Reference: An external standard such as CFCl₃ at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of neat liquid this compound directly onto the ATR crystal.

    • Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

  • Data Acquisition (FT-IR Spectrometer):

    • Background Scan: Record a background spectrum of the empty ATR accessory.

    • Sample Scan: Record the spectrum of the prepared sample.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization and a conceptual pathway for the synthesis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_final_report Final Characterization synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification sample_prep_nmr Prepare NMR Sample (in CDCl3) purification->sample_prep_nmr sample_prep_ir Prepare IR Sample (Neat Liquid/Solid Film) purification->sample_prep_ir nmr_acquisition Acquire 1H, 13C, 19F NMR Spectra sample_prep_nmr->nmr_acquisition ir_acquisition Acquire IR Spectrum sample_prep_ir->ir_acquisition process_nmr Process NMR Data (Referencing, Phasing) nmr_acquisition->process_nmr process_ir Process IR Data (Baseline Correction) ir_acquisition->process_ir interpret_nmr Interpret NMR Spectra (Chemical Shifts, Couplings) process_nmr->interpret_nmr interpret_ir Interpret IR Spectrum (Functional Group Analysis) process_ir->interpret_ir final_structure Confirm Structure of This compound interpret_nmr->final_structure interpret_ir->final_structure

Caption: Logical workflow for the synthesis and spectroscopic characterization.

Caption: A simplified conceptual pathway for the synthesis of this compound.

Navigating the Chemistry of a Key Fluorinated Building Block: A Technical Guide to Dimethyl Fluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide on the reactivity and stability of dimethyl fluoromalonate, a critical fluorinated building block in pharmaceutical and agrochemical research, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's behavior under various conditions, detailed experimental protocols for its key reactions, and a thorough examination of its stability profile.

This compound serves as a versatile precursor in the synthesis of a wide array of fluorinated organic molecules. The strategic introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its acidity, metabolic stability, and biological activity. A profound understanding of the reactivity and stability of this compound is therefore paramount for its effective utilization in the design and synthesis of novel compounds.

This guide summarizes the available quantitative data, outlines detailed experimental methodologies, and presents visual diagrams of key chemical processes to facilitate a deeper understanding of this important reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₅H₇FO₄
Molecular Weight 150.10 g/mol
Appearance White to light yellow crystalline powder
Boiling Point 111°C (at 45 torr)
Flash Point 38.4°C
Density 1.211 g/cm³
CAS Number 344-14-9

Stability Profile

While specific kinetic data for the hydrolysis and thermal decomposition of this compound is not extensively documented in publicly available literature, its stability can be inferred from the behavior of analogous fluorinated and non-fluorinated malonic esters.

Hydrolytic Stability

The ester groups of this compound are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is expected to be significantly influenced by pH. Generally, ester hydrolysis is catalyzed by both acid and base. A typical pH-rate profile for ester hydrolysis shows a U-shaped curve, with the minimum rate occurring in the neutral pH range.

Expected Hydrolysis Profile:

  • Acidic Conditions (pH < 4): The hydrolysis is acid-catalyzed, and the rate is proportional to the concentration of hydronium ions.

  • Neutral Conditions (pH 4-8): The uncatalyzed hydrolysis by water is the dominant pathway, which is generally slow.[1]

  • Basic Conditions (pH > 8): The hydrolysis is base-catalyzed (saponification) and is typically much faster than acid-catalyzed or neutral hydrolysis. The rate is proportional to the concentration of hydroxide ions.

For comparison, studies on dimethyl fumarate have shown it to be highly susceptible to hydrolysis under both acidic and alkaline conditions.[2] It is reasonable to anticipate a similar, if not more pronounced, susceptibility for this compound due to the electron-withdrawing nature of the fluorine atom, which can influence the reactivity of the carbonyl carbons.

Thermal Stability

The thermal stability of this compound is a critical parameter for its safe handling and storage, as well as for its application in reactions conducted at elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the decomposition temperature and to study the kinetics of thermal decomposition.[3][4]

Reactivity and Synthetic Applications

This compound is a valuable C2 synthon in organic synthesis, primarily utilized for the introduction of a fluorinated carbon center. Its reactivity is centered around the acidic methine proton and the two ester functionalities.

Acidity and Enolate Formation

The methine proton (α-proton) of this compound is acidic due to the electron-withdrawing effects of the adjacent fluorine atom and the two carbonyl groups. This allows for the ready formation of a resonance-stabilized enolate in the presence of a suitable base. This enolate is a potent nucleophile and is central to the majority of the reactions involving this compound.

Key Reactions
  • Alkylation: The enolate of this compound readily undergoes C-alkylation with a variety of electrophiles, such as alkyl halides. This reaction is a cornerstone of malonic ester synthesis and provides a straightforward route to α-fluoro-α-alkylated carboxylic acid derivatives after subsequent hydrolysis and decarboxylation.

  • Michael Addition: As a soft nucleophile, the enolate of this compound is an excellent Michael donor, participating in 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds.[4] This reaction is highly efficient for the formation of carbon-carbon bonds and the synthesis of complex fluorinated molecules.

Experimental Protocols

General Safety and Handling Precautions

Working with fluorinated organic compounds requires strict adherence to safety protocols due to their potential reactivity and toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[1]

  • Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.[1]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[7]

Protocol 1: General Procedure for C-Alkylation of Dimethyl Malonate (Adapted for this compound)

This protocol is a representative procedure for the alkylation of malonic esters and can be adapted for this compound.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., 1-bromopropane)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with sodium hydride (1.1 equivalents). The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous solvent (DMF or THF) is then added.

  • Enolate Formation: The suspension is cooled to 0 °C in an ice bath. This compound (1.0 equivalent) is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Alkylation: The reaction mixture is cooled again to 0 °C, and the alkyl halide (1.0-1.2 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature or gently heated to drive the reaction to completion, which is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with deionized water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography.

Protocol 2: General Procedure for Michael Addition (Adapted for this compound)

This protocol outlines a general procedure for the Michael addition of a malonate to an α,β-unsaturated ketone.

Materials:

  • This compound

  • α,β-unsaturated ketone (e.g., methyl vinyl ketone)

  • Base catalyst (e.g., sodium ethoxide, triethylamine)

  • Anhydrous ethanol or other suitable solvent

  • Dilute aqueous acid (for work-up)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: In a reaction vessel, the base catalyst (catalytic or stoichiometric amount) is added to a solution of this compound (1.0 equivalent) in the anhydrous solvent at room temperature or below.

  • Michael Addition: The α,β-unsaturated ketone (1.0-1.1 equivalents) is added to the enolate solution. The reaction is stirred at the appropriate temperature until completion, as monitored by TLC or GC-MS.

  • Work-up: The reaction is quenched by the addition of a dilute aqueous acid. The mixture is then extracted with an organic solvent. The combined organic layers are washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography or distillation.

Visualizing Chemical Processes

To aid in the understanding of the experimental and analytical workflows, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Alkylation Experimental Workflow for Alkylation of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with NaH and solvent B Add this compound (Enolate Formation) A->B Cool to 0°C C Add Alkyl Halide (Alkylation) B->C Cool to 0°C D Monitor Reaction Progress (TLC/GC-MS) C->D E Quench Reaction D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify Product (Distillation/Chromatography) G->H

Caption: A generalized workflow for the alkylation of this compound.

Stability_Testing_Workflow Workflow for Stability Assessment of this compound cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Solutions of this compound B Acidic Hydrolysis (e.g., HCl) A->B C Basic Hydrolysis (e.g., NaOH) A->C D Neutral Hydrolysis (Water) A->D E Thermal Stress (Elevated Temperature) A->E F Sample at Time Intervals B->F C->F D->F E->F G Quantitative Analysis (e.g., HPLC) F->G H Identify Degradation Products (e.g., LC-MS) G->H I Determine Rate Constants G->I K Elucidate Degradation Pathways H->K J Construct pH-Rate Profile I->J

Caption: A logical workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable and reactive building block in modern organic synthesis. A comprehensive understanding of its stability and reactivity is essential for its successful application in the development of new pharmaceuticals and agrochemicals. While further quantitative studies on its stability are warranted, the information presented in this guide provides a solid foundation for researchers working with this important fluorinated compound. By following the outlined safety precautions and experimental guidelines, scientists can safely and effectively harness the synthetic potential of this compound.

References

Key reactions of dimethyl fluoromalonate such as nucleophilic substitution and Michael addition.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Reactions of Dimethyl Fluoromalonate

Introduction

This compound (CAS No. 344-14-9) is a fluorinated organic compound that serves as a highly reactive and versatile building block in modern organic synthesis.[1] Its unique chemical properties, stemming from the presence of an electron-withdrawing fluorine atom on the active methylene carbon, make it a valuable precursor in the pharmaceutical and agrochemical industries.[2][3] The incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This technical guide focuses on two of its cornerstone reactions: nucleophilic substitution and Michael addition, providing an in-depth overview for researchers, scientists, and professionals in drug development.

Nucleophilic Substitution: Palladium-Catalyzed Asymmetric Allylic Alkylation

The enolate of this compound is a soft nucleophile that can participate in various substitution reactions. A particularly significant application is the palladium-catalyzed asymmetric allylic alkylation (AAA), which allows for the enantioselective formation of carbon-carbon bonds. In this reaction, the fluoromalonate anion attacks an allylic substrate, typically an allylic acetate or carbonate, in the presence of a chiral palladium catalyst. This methodology is crucial for synthesizing chiral molecules containing a fluorine atom at a stereogenic center.[4]

Reaction Scheme & Logical Workflow

The logical workflow for a typical Pd-catalyzed asymmetric allylic alkylation involves the coordination of the palladium catalyst to the allylic substrate, followed by oxidative addition to form a π-allyl palladium intermediate. Subsequent nucleophilic attack by the this compound enolate yields the final product and regenerates the catalyst.

G cluster_materials Starting Materials cluster_catalyst Catalytic System cluster_process Reaction Process cluster_output Output DMFM Dimethyl Fluoromalonate Enolate 1. Enolate Formation DMFM->Enolate AllylSub Allylic Substrate (e.g., Allyl Acetate) Activation 2. Catalyst Activation & π-Allyl Complex Formation AllylSub->Activation Base Base (e.g., NaH, BSA) Base->Enolate PdSource Pd Precursor (e.g., Pd₂(dba)₃) PdSource->Activation Ligand Chiral Ligand (e.g., Spymox) Ligand->Activation Attack 3. Nucleophilic Attack Enolate->Attack Activation->Attack Product Chiral Fluorinated Product Attack->Product

Workflow for Pd-Catalyzed Asymmetric Allylic Alkylation.
Quantitative Data

The following table summarizes results for the enantioselective synthesis of monofluorinated allylic compounds via Pd-catalyzed asymmetric allylation of dimethyl 2-fluoromalonate.

EntryAllyl SubstrateLigandBaseSolventTime (h)Yield (%)ee (%)Ref
1cinnamyl acetate(S)-SpymoxBSA, AcOKCH₂Cl₂249594[4]
2(E)-hex-2-en-1-yl acetate(S)-SpymoxBSA, AcOKCH₂Cl₂249285[4]
31,3-diphenylallyl acetate(S)-SpymoxBSA, AcOKCH₂Cl₂249998[4]
BSA: N,O-Bis(trimethylsilyl)acetamide
AcOK: Potassium Acetate
Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation

Adapted from Gao et al., Org. Biomol. Chem., 2015.[4]

  • Catalyst Preparation : In a flame-dried Schlenk tube under an argon atmosphere, [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral ligand (e.g., (S)-Spymox, 2.2 mol%) are dissolved in anhydrous, degassed solvent (e.g., CH₂Cl₂). The mixture is stirred at room temperature for 30 minutes.

  • Reagent Addition : To the catalyst solution, the allylic substrate (1.0 equiv.), this compound (1.5 equiv.), N,O-Bis(trimethylsilyl)acetamide (BSA, 2.0 equiv.), and potassium acetate (AcOK, 0.1 equiv.) are added sequentially.

  • Reaction : The reaction mixture is stirred at room temperature for the specified time (e.g., 24 hours) and monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis : The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor).[5][6] The enolate of this compound is an excellent Michael donor, and its addition to various acceptors is a key strategy for synthesizing complex fluorinated molecules.[7][8] This reaction is often catalyzed by a base or, for asymmetric transformations, by chiral organocatalysts or metal complexes.[9][10]

Reaction Mechanism

The reaction proceeds through three primary steps: enolate formation, conjugate addition, and protonation.[6]

G node_start This compound + Michael Acceptor node_deprotonation 1. Deprotonation (Base abstracts α-proton) node_start->node_deprotonation node_enolate Fluoromalonate Enolate (Nucleophile) node_deprotonation->node_enolate node_attack 2. Nucleophilic Attack (Enolate attacks β-carbon of acceptor) node_enolate->node_attack node_intermediate New Enolate Intermediate node_attack->node_intermediate node_protonation 3. Protonation (Solvent or acid workup) node_intermediate->node_protonation node_product Final 1,4-Adduct Product node_protonation->node_product

General Mechanism of the Michael Addition Reaction.
Quantitative Data

Enantioselective Michael additions of dialkyl fluoromalonates to various acceptors have been extensively studied. The table below presents representative data.

EntryMichael AcceptorCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Ref
1ChalconeCinchonine-derived saltTolueneRT488545[7]
2trans-β-NitrostyreneChiral ThioureaTolueneRT249592[7]
32-Cyclopenten-1-one(S)-Ga-Na-BINOLTHF24469099[10]
Data for entry 3 involves dimethyl malonate, but is representative of the high enantioselectivity achievable for malonate derivatives with this catalyst system.
Experimental Protocol: Asymmetric Michael Addition to an Enone

Adapted from a general procedure for asymmetric Michael additions.[10]

  • Catalyst & Reagent Setup : A flame-dried, three-necked round-bottom flask is charged with a base (e.g., sodium tert-butoxide, 0.07 equiv.). The flask is evacuated and backfilled with nitrogen. Anhydrous THF is added. The chiral catalyst solution (e.g., (S)-Ga-Na-BINOL complex, 0.10 equiv.) is added.

  • Addition of Reactants : this compound (1.0 equiv.) is added via syringe, followed by the α,β-unsaturated ketone (e.g., 2-cyclopenten-1-one, 1.0 equiv.).

  • Reaction : The mixture is stirred at room temperature (e.g., 24 °C) for the required duration (e.g., 46 hours), while being monitored by TLC.

  • Work-up : The reaction is quenched by adding 1M aq. HCl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).

  • Purification : The combined organic phases are washed with saturated aqueous sodium bicarbonate and then brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated on a rotary evaporator. The resulting crude product is purified by flash column chromatography or distillation.

  • Analysis : Purity and identity are confirmed by NMR spectroscopy. Enantiomeric excess is determined by chiral HPLC or SFC.

Experimental Workflow Diagram

G node_setup 1. Setup (Flame-dried flask under N₂) node_reagents 2. Add Reagents (Solvent, Base, Catalyst) node_setup->node_reagents node_reactants 3. Add Reactants (this compound, Michael Acceptor) node_reagents->node_reactants node_stir 4. Stir at RT (Monitor by TLC) node_reactants->node_stir node_quench 5. Quench Reaction (Add 1M HCl) node_stir->node_quench node_extract 6. Extraction (Ethyl Acetate) node_quench->node_extract node_wash 7. Wash & Dry (NaHCO₃, Brine, Na₂SO₄) node_extract->node_wash node_purify 8. Purify (Column Chromatography) node_wash->node_purify node_analyze 9. Analyze (NMR, Chiral HPLC) node_purify->node_analyze

Typical Experimental Workflow for Michael Addition.

References

The Synthesis of Fluoromalonate Esters: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromalonate esters, particularly diethyl fluoromalonate, are pivotal building blocks in modern medicinal and agricultural chemistry. The introduction of a fluorine atom into the malonate backbone imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and bioavailability of parent compounds. This technical guide provides an in-depth exploration of the historical development of fluoromalonate ester synthesis, from early pioneering efforts to contemporary industrial-scale manufacturing processes. It includes detailed experimental protocols for key methodologies, a comparative analysis of quantitative data, and visualizations of reaction pathways and workflows to aid in research and development.

Historical Development of Synthetic Methodologies

The journey of synthesizing fluoromalonate esters has been marked by a continuous quest for safer, more efficient, and scalable methods. The timeline below highlights the key milestones in this evolution.

Early Methods (1950s - 1980s)

The mid-20th century saw the first successful, albeit challenging, syntheses of fluoromalonate esters. These early methods laid the groundwork for future innovations but were often hampered by low yields, hazardous reagents, and limited scalability.

  • 1958: Electrophilic Fluorination with Perchloryl Fluoride (FClO₃) The first reported synthesis of a fluoromalonate ester involved the use of perchloryl fluoride as an electrophilic fluorinating agent.[1] This method, while groundbreaking, was not widely adopted due to the highly oxidizing and potentially explosive nature of FClO₃.[1] The reaction with sodium diethyl malonate often produced a mixture of mono- and di-fluorinated products.[1]

  • The "Carbonyl Process" (circa 1960) An early synthetic route, referred to as the "carbonyl process," was reported to produce diethyl fluoromalonate with a modest yield of 34%.[2] This process likely involved the carbonylation of a chloro- or fluoroacetic acid derivative. A related patent describes the synthesis of diethyl malonate from ethyl chloroacetate, carbon monoxide, and ethanol, which provides insight into the potential chemistry of this early method.[3] However, specific details and the direct application to fluoromalonates from this era are not well-documented in readily available literature.

  • Improvements in the 1980s: "Esterification" The 1980s brought significant improvements in yield. In 1982, a method described as "esterification" achieved a 70% yield, and by 1984, further refinements to the raw materials pushed the yield to 85%.[2] While the specific reagents and conditions for this "esterification" process are not clearly detailed in the available literature, it likely involved the esterification of a fluorinated malonic acid precursor. The development of new electrophilic fluorinating agents in the O-F and N-F class during this period also expanded the synthetic possibilities.[1]

The Advent of Modern Synthesis (1990s - Present)

The 1990s marked a turning point with the introduction of more practical and scalable methods, which have been continuously refined. These modern techniques form the basis of current industrial production.

  • Halogen Exchange (Halex) Process The Halex process has become a cornerstone for the large-scale manufacture of fluorinated aromatic compounds and has been adapted for the synthesis of fluoromalonate esters.[4] This method involves the nucleophilic substitution of a halogen (typically chlorine) with fluoride. The process generally starts with the chlorination of diethyl malonate to yield diethyl chloromalonate, followed by fluorination using a fluoride source like hydrogen fluoride (HF).[5] While effective, the use of HF presents significant safety and environmental challenges, often limiting this method to specialized industrial settings.[2]

  • Direct Fluorination with Elemental Fluorine (F₂) Initially considered impractical due to the high reactivity of elemental fluorine, direct fluorination has emerged as a highly efficient one-step process. This method involves bubbling diluted fluorine gas through a solution of the malonate ester, often in the presence of a catalyst like copper nitrate.[6] Advances in reaction control, including the use of flow reactors, have made this a viable and greener alternative to multi-step processes.[7]

  • Electrophilic Fluorination with N-F Reagents The development of stable, solid, and commercially available electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, has revolutionized the laboratory-scale synthesis of fluoromalonate esters.[1] These reagents are safer to handle than elemental fluorine and perchloryl fluoride and offer excellent yields under mild conditions.[8][9][10] Lewis acid catalysis can be employed to enhance the selectivity for mono-fluorination.[8][11]

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for various methods of diethyl fluoromalonate synthesis, allowing for a direct comparison of their efficacy.

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Early Methods
"Carbonyl Process" (ca. 1960)Not specifiedNot specifiedNot specifiedNot specified34[2]
"Esterification" (1982)Not specifiedNot specifiedNot specifiedNot specified~70[2]
"Esterification" (1984)Not specifiedNot specifiedNot specifiedNot specified85[2]
Modern Methods
Halogen Exchange (Halex)1. MgCl₂ 2. DBN·HF complex1. Dichloromethane 2. Not specified1. Microwave 2. 801. 0.08 2. 1281 (chlorination) 83 (fluorination)[5]
Direct FluorinationF₂/N₂, Cu(NO₃)₂·2.5H₂OAcetonitrile0-5294[2]
Electrophilic Fluorination (NFSI)Me-NFSI, Ti(OᵗBu)₄TolueneReflux245-60 (isolated)[8]
Electrophilic FluorinationIodosylbenzene, Et₃N·5HF1,2-dichloroethane702485[12]

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Halogen Exchange (Halex) Synthesis of Diethyl Fluoromalonate

This two-step process involves the initial chlorination of diethyl malonate followed by fluorination.

Step 1: Synthesis of Diethyl Chloromalonate

  • Reagents: Diethyl malonate (16.0 g, 0.1 mol), HTIB (47.0 g, 0.12 mol), Magnesium chloride (19.0 g).

  • Procedure:

    • In a microwave-safe aluminum vessel, add diethyl malonate and HTIB.

    • Irradiate in a 700W microwave oven for 3 minutes.

    • Allow the mixture to cool, then add magnesium chloride.

    • Irradiate again for 2 minutes and let it cool.

    • Extract the product twice with 50 ml of dichloromethane.

    • Dry the combined organic layers with anhydrous magnesium sulfate and evaporate the solvent to obtain diethyl chloromalonate. Reported Yield: 81%[5]

Step 2: Synthesis of Diethyl Fluoromalonate

  • Reagents: Diethyl chloromalonate (15.7 g, 0.1 mol), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (24.8 g, 0.2 mol), Hydrogen fluoride (HF) (11.5 g).

  • Procedure:

    • In a 100 ml three-necked flask, add DBN and HF and stir.

    • Add diethyl chloromalonate to the mixture.

    • Heat the reaction to 80°C for 12 hours.

    • After the reaction is complete, hydrolyze the mixture.

    • Extract the product and dry the organic layer over sodium sulfate.

    • Remove the solvent under reduced pressure to obtain diethyl fluoromalonate. Reported Yield: 83%[5]

Direct Fluorination of Diethyl Malonate with Elemental Fluorine

This method provides a high-yield, one-step synthesis.

  • Reagents: Diethyl malonate, Fluorine gas (diluted in Nitrogen), Copper(II) nitrate hemi(pentahydrate).

  • Solvent: Acetonitrile.

  • Procedure:

    • Dissolve diethyl malonate and a catalytic amount of copper(II) nitrate hemi(pentahydrate) in acetonitrile in a suitable reactor.

    • Cool the reaction mixture to 0-5°C.

    • Bubble a stream of fluorine gas (typically 10-20% in nitrogen) through the solution while maintaining the temperature.

    • Monitor the reaction progress by suitable analytical techniques (e.g., GC, NMR).

    • Upon completion (typically 2 hours), purge the reactor with nitrogen to remove any residual fluorine.

    • Work up the reaction mixture to isolate the diethyl fluoromalonate. Reported Yield: 94%[2]

Electrophilic Fluorination using N-Fluorobenzenesulfonimide (NFSI)

This protocol is suitable for laboratory-scale synthesis under mild conditions.

  • Reagents: Diethyl malonate (0.5 mmol), N-fluorobis(methanesulfonyl)imide (Me-NFSI) (0.55 mmol), Titanium(IV) tert-butoxide (Ti(OᵗBu)₄) (10 mol%).

  • Solvent: Toluene (5.0 mL).

  • Procedure:

    • To a stirred mixture of diethyl malonate and Me-NFSI in toluene under a nitrogen atmosphere, add Ti(OᵗBu)₄.

    • Reflux the reaction mixture for 2 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product three times with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography. Reported Yield: 45-60% (isolated)[8]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows and mechanisms of the key synthetic methods.

historical_development cluster_early Early Methods (1950s-1980s) cluster_modern Modern Methods (1990s-Present) Perchloryl_Fluoride Electrophilic Fluorination (Perchloryl Fluoride, 1958) Esterification Esterification (1980s) Perchloryl_Fluoride->Esterification Evolution Direct_Fluorination Direct Fluorination (F₂) Perchloryl_Fluoride->Direct_Fluorination Safer Alternatives Carbonyl_Process Carbonyl Process (ca. 1960) Halex Halogen Exchange (Halex) Carbonyl_Process->Halex Conceptual Link NF_Reagents Electrophilic Fluorination (N-F Reagents) Esterification->NF_Reagents Improved Reagents

Caption: Chronological development of fluoromalonate ester synthesis methods.

modern_synthesis_workflow cluster_halex Halogen Exchange (Halex) Workflow cluster_direct Direct Fluorination Workflow cluster_electrophilic Electrophilic Fluorination Workflow start_h Diethyl Malonate chlorination Chlorination (e.g., MgCl₂/Microwave) start_h->chlorination chloro_intermediate Diethyl Chloromalonate chlorination->chloro_intermediate fluorination_h Fluorination (e.g., DBN·HF) chloro_intermediate->fluorination_h end_h Diethyl Fluoromalonate fluorination_h->end_h start_d Diethyl Malonate reaction_d Direct Fluorination (F₂/N₂, Cu²⁺ catalyst) start_d->reaction_d end_d Diethyl Fluoromalonate reaction_d->end_d start_e Diethyl Malonate reaction_e Electrophilic Fluorination (e.g., NFSI, Selectfluor®) start_e->reaction_e end_e Diethyl Fluoromalonate reaction_e->end_e

Caption: Comparative workflow of modern fluoromalonate ester synthesis methods.

electrophilic_fluorination_mechanism Malonate Diethyl Malonate Enolate Enolate Intermediate Malonate->Enolate Base Product Diethyl Fluoromalonate Enolate->Product Nucleophilic Attack on F Byproduct Deprotonated N-F Reagent Enolate->Byproduct NF_Reagent N-F Reagent (e.g., NFSI) NF_Reagent->Product NF_Reagent->Byproduct

Caption: General mechanism of electrophilic fluorination of diethyl malonate.

Conclusion

The synthesis of fluoromalonate esters has evolved significantly from its inception, driven by the increasing demand for fluorinated molecules in the life sciences. While early methods were fraught with challenges, modern techniques such as direct fluorination and the use of advanced N-F electrophilic reagents offer high yields, improved safety profiles, and greater scalability. The Halex process remains a viable, albeit hazardous, industrial method. This guide provides researchers and drug development professionals with a comprehensive overview of the historical context, practical methodologies, and comparative data necessary to make informed decisions in the synthesis and application of these valuable fluorinated building blocks. The continued development of greener and more efficient fluorination technologies will undoubtedly further expand the utility of fluoromalonate esters in creating the next generation of pharmaceuticals and agrochemicals.

References

The Core Mechanism of Electrophilic Fluorination of Malonate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the various fluorination methods, the electrophilic fluorination of active methylene compounds, such as malonate esters, represents a direct and powerful strategy for the synthesis of α-fluorinated carbonyl compounds. This technical guide provides an in-depth exploration of the core mechanism, experimental protocols, and quantitative data associated with the electrophilic fluorination of malonate esters.

The Core Reaction Mechanism

The electrophilic fluorination of malonate esters proceeds through a well-established two-step mechanism involving the formation of a nucleophilic enolate followed by its reaction with an electrophilic fluorine source.[1]

Step 1: Deprotonation and Enolate Formation

The reaction is initiated by the deprotonation of the acidic α-proton of the malonate ester by a base. This results in the formation of a resonance-stabilized enolate anion. The choice of base is critical and can range from common organic bases like triethylamine to stronger bases such as sodium hydride or lithium diisopropylamide (LDA), depending on the reactivity of the substrate and the fluorinating agent.[2][3] The formation of the enolate is a reversible process, and the position of the equilibrium is dependent on the pKa of the malonate ester and the strength of the base used.

Step 2: Nucleophilic Attack on the Electrophilic Fluorine Source

The generated enolate, being a soft nucleophile, attacks the electrophilic fluorine atom of the fluorinating agent in an SN2-type reaction.[1] This step results in the formation of the C-F bond and the desired α-fluoromalonate ester. Common electrophilic fluorinating agents are typically N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, where the fluorine atom is rendered electrophilic by being bonded to a highly electronegative nitrogen atom, which is part of an electron-withdrawing framework.[1][4][5][6]

The overall reaction can be summarized as follows:

Electrophilic Fluorination Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Fluorination Malonate R-CH(CO₂R')₂ Enolate [R-C(CO₂R')₂]⁻ Malonate->Enolate + Base Base Base Protonated_Base Base-H⁺ Enolate_2 [R-C(CO₂R')₂]⁻ Fluoromalonate R-CF(CO₂R')₂ Enolate_2->Fluoromalonate + [F-N⁺R₃]X⁻ NF_Reagent [F-N⁺R₃]X⁻ Byproduct NR₃ + X⁻

Caption: The two-step mechanism of electrophilic fluorination of malonate esters.

Controlling Monofluorination vs. Difluorination

A significant challenge in the electrophilic fluorination of malonate esters is controlling the degree of fluorination. The product, α-fluoromalonate ester, still possesses an acidic proton, which can be removed by the base to form a new enolate. This enolate can then react with another equivalent of the fluorinating agent to yield the α,α-difluoromalonate ester.[2][3]

Several strategies can be employed to favor monofluorination:

  • Stoichiometry: Using a stoichiometric amount or a slight excess of the fluorinating agent relative to the malonate ester is the most straightforward approach.[7]

  • Base Strength and Stoichiometry: Employing a weaker base or a substoichiometric amount of a strong base can limit the formation of the enolate of the monofluorinated product.[3]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl groups of the malonate ester, increasing its acidity and facilitating monofluorination even with weaker bases.[7] This approach can also modulate the reactivity of the intermediate enolate.

  • Reaction Conditions: Lower reaction temperatures generally favor monofluorination by reducing the rate of the second fluorination step.[3]

Quantitative Data on Electrophilic Fluorination of Malonate Esters

The following table summarizes representative quantitative data from various studies on the electrophilic fluorination of malonate esters, highlighting the influence of different reagents and conditions on product yields.

Malonate EsterFluorinating AgentBaseSolventTemperature (°C)Yield (Mono-F)Yield (Di-F)Reference
Diethyl malonateFClO₃NaOEtEthanol-MixtureHigh Yield (with 2 eq.)[2]
Diethyl malonateMe-NFSITi(OtBu)₄ (cat.)TolueneReflux45% (isolated)15% (NMR)[7]
Diethyl 2-phenylmalonateNFBBCs₂CO₃ (cat.)--90%-[8]
Sodium diethyl malonateN-F imide reagent---1096%-[9]
Sodium diethyl phenylmalonateN-F reagent---93%-[9]
Sodium diethyl malonates1-fluoro-2-pyridone---9-39%Byproduct[9]

Detailed Experimental Protocol: Monofluorination of Diethyl Malonate

This protocol is a representative example for the monofluorination of diethyl malonate using N-Fluorobenzenesulfonimide (NFSI), a commonly used electrophilic fluorinating agent.[4][10]

Materials:

  • Diethyl malonate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.1 eq) under a nitrogen atmosphere. Anhydrous THF is added to the flask.

  • Enolate Formation: A solution of diethyl malonate (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution is observed.

  • Fluorination: A solution of NFSI (1.05 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure diethyl 2-fluoromalonate.

Experimental_Workflow Start Start Setup Reaction Setup: Flame-dried flask, N₂ atmosphere Start->Setup Add_NaH Add NaH and anhydrous THF Setup->Add_NaH Add_Malonate Add diethyl malonate solution dropwise at 0 °C Add_NaH->Add_Malonate Stir_1 Stir for 30 min at 0 °C Add_Malonate->Stir_1 Add_NFSI Add NFSI solution dropwise at 0 °C Stir_1->Add_NFSI Monitor_TLC Monitor reaction by TLC Add_NFSI->Monitor_TLC Quench Quench with sat. aq. NH₄Cl Monitor_TLC->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Product: Diethyl 2-fluoromalonate Purify->End

Caption: A general experimental workflow for the monofluorination of diethyl malonate.

Conclusion

The electrophilic fluorination of malonate esters is a fundamental and versatile transformation in organic synthesis. A thorough understanding of the underlying mechanism, the factors controlling selectivity, and the practical aspects of the experimental protocol is crucial for its successful application in research and development. The choice of fluorinating agent, base, and reaction conditions must be carefully optimized to achieve the desired outcome, whether it be the synthesis of monofluorinated or difluorinated products. The continued development of new and more selective electrophilic fluorinating agents will undoubtedly expand the scope and utility of this important reaction in the years to come.

References

An In-depth Technical Guide to the Safe Handling of Dimethyl Fluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the appropriate handling and safety protocols for reactive chemical intermediates is paramount. This guide provides a comprehensive overview of the essential safety information for dimethyl fluoromalonate, a valuable yet hazardous building block in organic synthesis.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor.[1] It is primarily utilized as a reagent in the synthesis of various fluorinated compounds, including pharmaceuticals.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₇FO₄[1][2]
Molecular Weight 150.10 g/mol [2]
CAS Number 344-14-9[2]
Appearance Clear, colorless liquid or white to light yellow crystal powder[1][3]
Boiling Point 111-112 °C[1] or 111 °C at 45 torr[3][1][3]
Density 1.211 g/cm³[3]
Flash Point 38.4 °C[3]
IUPAC Name dimethyl 2-fluoropropanedioate[2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential dangers to ensure safe handling. The Globally Harmonized System (GHS) classification for this compound is detailed in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed[2]
Acute Toxicity, Dermal 3H311: Toxic in contact with skin[2]
Acute Toxicity, Inhalation 3H331: Toxic if inhaled[2]
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage[2]

The primary hazards associated with this compound are its acute toxicity and corrosivity.[1][3] Exposure through ingestion, skin contact, or inhalation may lead to severe injury or even death, with effects possibly being delayed.[4]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if necessary, an apron or full-body suit.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when working outside of a fume hood or with large quantities.[5]

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This minimizes the risk of inhalation exposure.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] It should be stored away from incompatible materials such as oxidizing agents, heat, flames, and sparks.[5] Refrigerated storage is recommended.[5]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Fire-Fighting Measures

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Hazardous combustion products include carbon monoxide and hydrogen fluoride.[5]

Accidental Release Measures

For spills, evacuate the area and ensure adequate ventilation. Remove all ignition sources.[6] Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[5] Do not allow the chemical to enter drains or waterways.[6]

Experimental Protocols

While specific experimental protocols are highly dependent on the reaction being performed, the following general guidelines should be followed when using this compound.

General Handling Workflow

The logical flow for safely handling this compound is depicted in the diagram below. This workflow emphasizes a proactive approach to safety, from initial planning to final disposal.

G A Risk Assessment (Review SDS, identify hazards) B Engineering Controls (Use of fume hood) A->B C Personal Protective Equipment (Gloves, goggles, lab coat) B->C D Chemical Handling (Dispensing, reaction setup) C->D E Emergency Preparedness (Spill kit, eyewash, shower) D->E In case of incident G Decontamination (Clean work area, wash hands) D->G F Waste Disposal (Segregated hazardous waste) E->F G->F

Caption: Logical workflow for the safe handling of this compound.

Quenching and Disposal

Due to its reactivity, any unreacted this compound in a reaction mixture should be quenched before workup. A suggested method is the slow addition of a mild base (e.g., saturated sodium bicarbonate solution) while cooling the reaction vessel in an ice bath. The quenching process should be performed within a fume hood.

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Stability and Reactivity

This compound is a reactive molecule.[1] It is important to be aware of its stability and reactivity profile to prevent hazardous situations.

  • Conditions to Avoid: Heat, flames, and sparks.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and hydrogen fluoride.[5]

The potential decomposition pathway under thermal stress is illustrated in the following diagram.

G A This compound B Heat / Ignition Source A->B C Decomposition Products B->C D Carbon Monoxide (CO) C->D E Hydrogen Fluoride (HF) C->E

Caption: Thermal decomposition pathway of this compound.

By understanding and implementing these safety protocols, researchers can effectively mitigate the risks associated with the handling and use of this compound in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: The Use of Dimethyl Fluoromalonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl fluoromalonate is a valuable and versatile C3 building block in modern organic synthesis, particularly for the introduction of fluorine into organic molecules. The presence of a fluorine atom on the α-carbon of the malonic ester imparts unique reactivity, making it a key intermediate in the synthesis of a wide range of fluorinated compounds, including pharmaceuticals, agrochemicals, and advanced materials. Its applications primarily revolve around its ability to act as a nucleophile in various carbon-carbon bond-forming reactions. These notes provide detailed protocols for several key synthetic transformations involving this compound.

Michael Addition Reactions

The activated methylene proton of this compound makes it an excellent nucleophile for 1,4-conjugate (Michael) additions to α,β-unsaturated systems. This reaction is a powerful tool for the construction of complex fluorinated molecules.

Enantioselective Michael Addition to Nitroolefins

The asymmetric Michael addition of this compound to nitroolefins provides access to chiral γ-nitro-α-fluoro esters, which are valuable precursors for the synthesis of chiral γ-amino acids and other biologically active compounds. This reaction is often catalyzed by chiral organocatalysts.

Workflow for Enantioselective Michael Addition:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve organocatalyst in solvent add_nitroolefin Add nitroolefin start->add_nitroolefin add_dmfm Add this compound add_nitroolefin->add_dmfm stir Stir at specified temperature add_dmfm->stir monitor Monitor reaction by TLC/GC-MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the enantioselective Michael addition.

Experimental Protocol:

A representative procedure for the enantioselective Michael addition of this compound to a nitroolefin is as follows:

  • To a stirred solution of the chosen organocatalyst (e.g., a cinchona alkaloid-derived thiourea catalyst, 0.02 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 0.5 mL) at room temperature, the nitroolefin (0.2 mmol) is added.

  • This compound (0.3 mmol, 1.5 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired γ-nitro-α-fluoro ester.

EntryNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1β-nitrostyrene10Toluene489592
2(E)-1-nitro-2-phenylethene5CH2Cl2249895
3(E)-2-(2-nitrovinyl)furan10THF728588

Table 1: Representative data for the enantioselective Michael addition of this compound to various nitroolefins.

Synthesis of Fluorinated Heterocycles

This compound is a key precursor for the synthesis of various fluorinated heterocycles, which are prominent scaffolds in medicinal chemistry.

Synthesis of 5-Fluoropyrimidine Derivatives

5-Fluoropyrimidines, including the anticancer drug 5-fluorouracil and its derivatives, can be synthesized through the condensation of this compound with amidines or urea.

Reaction Scheme for 5-Fluoropyrimidine Synthesis:

G cluster_reactants Reactants DMFM This compound Intermediate [Intermediate] DMFM->Intermediate Amidine Amidine Hydrochloride Amidine->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Product 5-Fluoro-4,6-dihydroxypyrimidine Intermediate->Product Cyclization

Caption: Synthesis of 5-fluoro-4,6-dihydroxypyrimidine.

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared from sodium (1.1 equiv) in absolute ethanol), this compound (1.0 equiv) is added at room temperature.

  • Formamidine hydrochloride (1.05 equiv) is then added portion-wise to the reaction mixture.

  • The mixture is heated to reflux and stirred for the specified time (typically 4-6 hours), with the reaction progress monitored by TLC.

  • After cooling to room temperature, the reaction mixture is neutralized with a suitable acid (e.g., acetic acid).

  • The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum to yield the 5-fluoro-4,6-dihydroxypyrimidine.

EntryAmidine SourceBaseSolventTime (h)Yield (%)
1Formamidine HClNaOEtEthanol685
2Guanidine HClNaOMeMethanol878
3Acetamidine HClKOtBut-BuOH582

Table 2: Synthesis of 5-fluoropyrimidine derivatives.

C-Alkylation Reactions

The acidic α-proton of this compound can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated with various electrophiles, such as alkyl halides.

Workflow for C-Alkylation:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add base to a solution of this compound in a suitable solvent add_alkyl_halide Add alkyl halide start->add_alkyl_halide heat Heat the reaction mixture add_alkyl_halide->heat monitor Monitor reaction by TLC/GC-MS heat->monitor quench Quench with water monitor->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify

Caption: General workflow for the C-alkylation of this compound.

Experimental Protocol:

  • To a suspension of a suitable base (e.g., potassium carbonate, 1.5 equiv) in an inert solvent (e.g., DMF or acetonitrile), this compound (1.0 equiv) is added at room temperature.

  • The alkyl halide (1.1 equiv) is then added, and the reaction mixture is heated to a specified temperature (e.g., 60-80 °C).

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to afford the alkylated product.

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1IodomethaneK2CO3DMF60492
2Benzyl bromideNaHTHF25688
3Allyl bromideCs2CO3CH3CN50395

Table 3: Representative examples of C-alkylation of this compound.

Knoevenagel Condensation

This compound can participate in Knoevenagel condensations with aldehydes and ketones, catalyzed by a weak base, to form α-fluoro-α,β-unsaturated esters.

Reaction Mechanism for Knoevenagel Condensation:

G Reactants This compound + Aldehyde Enolate Fluoromalonate Enolate Reactants->Enolate + Base Adduct Aldol-type Adduct Enolate->Adduct + Aldehyde Product α-Fluoro-α,β-unsaturated Ester Adduct->Product - H2O Water H2O Base Base

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol:

  • A mixture of the aldehyde or ketone (1.0 equiv), this compound (1.2 equiv), and a catalytic amount of a weak base (e.g., piperidine or pyrrolidine, 0.1 equiv) in a suitable solvent (e.g., ethanol or toluene) is prepared.

  • The reaction mixture is heated to reflux, and the formation of water is monitored (e.g., using a Dean-Stark apparatus if toluene is the solvent).

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with dilute acid, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography or distillation.

EntryCarbonyl CompoundBaseSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol885
2CyclohexanonePyrrolidineToluene1275
34-ChlorobenzaldehydeMorpholineMethanol690

Table 4: Knoevenagel condensation of this compound.

Safety Precautions

This compound is a toxic and corrosive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse array of fluorinated organic compounds. The protocols outlined in these notes for Michael additions, heterocycle synthesis, C-alkylation, and Knoevenagel condensations provide a foundation for researchers to explore the utility of this valuable building block in their own synthetic endeavors. The unique properties conferred by the fluorine atom make this compound an indispensable tool in the development of new pharmaceuticals and agrochemicals.

Application Notes: Dimethyl Fluoromalonate as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl fluoromalonate is a valuable and highly reactive fluorinated building block in modern pharmaceutical synthesis. Its unique chemical properties make it an important precursor for the incorporation of fluorine atoms into active pharmaceutical ingredients (APIs). The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. These application notes provide an overview of the utility of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of fluorinated pyrimidine derivatives, a common scaffold in a variety of therapeutic agents including antivirals, anticancer drugs, and kinase inhibitors.

Core Applications in Pharmaceutical Synthesis

This compound is primarily used in the construction of fluorinated heterocyclic compounds. One of the most significant applications is the synthesis of 5-fluoropyrimidine derivatives. This is typically achieved through a condensation reaction with an amidine, followed by further chemical transformations. The resulting 5-fluoropyrimidine core is a key structural motif in a range of pharmaceuticals.

Key Reactions Involving this compound:

  • Heterocyclic Synthesis: Condensation reactions with amidines or ureas to form fluorinated pyrimidines are a cornerstone of its application.

  • Nucleophilic Substitution: The activated methylene group can undergo various nucleophilic substitution reactions.

  • Michael Addition: It can act as a Michael donor in conjugate addition reactions.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a key pharmaceutical intermediate, 2-substituted-5-fluoro-4,6-dihydroxypyrimidine, from this compound. This intermediate is a precursor to a variety of APIs, including certain kinase inhibitors and antibacterial agents.

Synthesis of 2-Substituted-5-fluoro-4,6-dihydroxypyrimidine

This two-step protocol involves the formation of a key intermediate via the condensation of this compound with an amidine hydrochloride.

Step 1: Preparation of Sodium Methoxide Solution

ReagentMolecular Weight ( g/mol )QuantityMoles
Sodium Metal22.995.0 g0.217
Methanol (dry)32.04100 mL-

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 100 mL of anhydrous methanol.

  • Carefully add 5.0 g (0.217 mol) of sodium metal in small portions to the methanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas.

  • After the complete dissolution of sodium, the resulting sodium methoxide solution is cooled to room temperature and used directly in the next step.

Step 2: Condensation of this compound with Amidine Hydrochloride

ReagentMolecular Weight ( g/mol )QuantityMoles
This compound150.1015.0 g0.100
Amidine Hydrochloride(varies)0.1000.100
Sodium Methoxide Solution (from Step 1)-~100 mL0.217
Water18.02100 mL-
Hydrochloric Acid (conc.)36.46q.s.-

Protocol:

  • To the freshly prepared sodium methoxide solution from Step 1, add a solution of 15.0 g (0.100 mol) of this compound in 20 mL of anhydrous methanol dropwise at room temperature with stirring.

  • After the addition is complete, add 0.100 mol of the desired amidine hydrochloride in one portion.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The resulting residue is dissolved in 100 mL of water and filtered.

  • The filtrate is acidified to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the 2-substituted-5-fluoro-4,6-dihydroxypyrimidine.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data Presentation

Table 1: Summary of a Representative Synthesis of a 2-Substituted-5-fluoro-4,6-dihydroxypyrimidine

StepReactantsKey Reagents/SolventsReaction Time (h)Temperature (°C)Yield (%)Purity (by HPLC)
1. Sodium Methoxide PreparationSodium, Methanol-0.5-1Reflux--
2. CondensationThis compound, Amidine Hydrochloride, Sodium MethoxideMethanol4-6Reflux75-85>95%

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Sodium Methoxide Preparation cluster_step2 Step 2: Condensation Reaction cluster_workup Workup and Purification Na Sodium Metal NaOMe Sodium Methoxide Solution Na->NaOMe dissolution MeOH Anhydrous Methanol MeOH->NaOMe Reaction Reaction Mixture NaOMe->Reaction DMFM This compound DMFM->Reaction Amidine Amidine Hydrochloride Amidine->Reaction Product 2-Substituted-5-fluoro- 4,6-dihydroxypyrimidine Reaction->Product Reflux, 4-6h Evaporation Solvent Evaporation Product->Evaporation Dissolution Dissolution in Water Evaporation->Dissolution Acidification Acidification (HCl) Dissolution->Acidification Filtration Filtration & Drying Acidification->Filtration FinalProduct Pure Product Filtration->FinalProduct signaling_pathway DMFM This compound Intermediate 2-Substituted-5-fluoro- 4,6-dihydroxypyrimidine DMFM->Intermediate Condensation Amidine Amidine Amidine->Intermediate DichloroIntermediate 2-Substituted-4,6-dichloro- 5-fluoropyrimidine Intermediate->DichloroIntermediate Chlorination Halogenation Halogenation (e.g., POCl3) Halogenation->DichloroIntermediate API Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor, Antibacterial) DichloroIntermediate->API Functionalization NucleophilicSubstitution Nucleophilic Substitution (e.g., with Amines, Alcohols) NucleophilicSubstitution->API

Application Notes and Protocols: Synthesis of Fluorinated Nucleoside Analogs Utilizing Dimethyl Fluoromalonate as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of potent anticancer drugs, specifically focusing on fluorinated nucleoside analogs, using dimethyl fluoromalonate as a foundational building block. The protocols detailed below leverage the unique reactivity of this fluorinated precursor to construct the critical difluorinated sugar moiety present in drugs like Gemcitabine.

Introduction

Fluorinated nucleoside analogs represent a cornerstone in modern chemotherapy, exhibiting significant efficacy against a range of solid tumors. The strategic incorporation of fluorine atoms into the sugar moiety of a nucleoside can dramatically alter its biological activity, often leading to enhanced metabolic stability and potent inhibition of DNA synthesis in rapidly dividing cancer cells. This compound serves as a valuable and versatile starting material for the synthesis of the key 2,2-difluorosugar intermediates required for the production of these anticancer agents.

Featured Anticancer Drug: Gemcitabine

Gemcitabine (2',2'-difluorodeoxycytidine) is a prominent anticancer nucleoside analog used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Its mechanism of action involves the inhibition of DNA synthesis and ribonucleotide reductase, ultimately leading to apoptosis in cancer cells.[3][4]

Mechanism of Action and Signaling Pathways

Gemcitabine is a prodrug that, upon cellular uptake, is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[3]

  • Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxyribonucleotides required for DNA synthesis.[4][5] This depletion of the deoxynucleotide pool enhances the incorporation of Gemcitabine's triphosphate form into DNA.[4]

  • DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into the growing DNA strand by DNA polymerase. After the incorporation of one more nucleotide, the DNA polymerase is unable to proceed, leading to "masked chain termination" and halting DNA replication.[3]

  • Induction of Apoptosis: The disruption of DNA synthesis and the induction of DNA damage trigger cellular stress responses. Gemcitabine has been shown to activate checkpoint signaling pathways, including the ATM/Chk2 and ATR/Chk1 pathways, which are involved in sensing DNA damage and stalled replication forks.[6][7] Ultimately, this leads to the induction of apoptosis (programmed cell death) in cancer cells.

  • Wnt/β-catenin and RAS/ERK Pathways: In the context of drug resistance, Gemcitabine treatment has been observed to activate the Wnt/β-catenin and RAS/ERK signaling pathways in pancreatic cancer.[8][9]

Diagram of the Gemcitabine Activation and Signaling Pathway

Gemcitabine_Pathway cluster_cell Cancer Cell cluster_activation Activation cluster_targets Cellular Targets cluster_response Cellular Response Gemcitabine_ext Gemcitabine (extracellular) Gemcitabine_int Gemcitabine Gemcitabine_ext->Gemcitabine_int Nucleoside Transporters dFdCMP dFdCMP Gemcitabine_int->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP UMP/CMP Kinase dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA DNA Synthesis dFdCTP->DNA Incorporation & Chain Termination ATM_Chk2 ATM/Chk2 Pathway DNA->ATM_Chk2 DNA Damage ATR_Chk1 ATR/Chk1 Pathway DNA->ATR_Chk1 Replication Stress Apoptosis Apoptosis ATM_Chk2->Apoptosis ATR_Chk1->Apoptosis

Caption: Intracellular activation of Gemcitabine and its subsequent targeting of DNA synthesis and ribonucleotide reductase, leading to the induction of apoptosis via checkpoint signaling pathways.

Synthesis Protocol: From this compound to a Key Difluorosugar Intermediate

While a direct, one-pot synthesis of Gemcitabine from this compound is not established, a rational and efficient synthetic pathway involves the initial conversion of this compound to a versatile difluorinated building block. This intermediate can then be elaborated to the required 2-deoxy-2,2-difluororibofuranose core.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow DMF Dimethyl Fluoromalonate Diol 2-Fluoro-1,3-propanediol DMF->Diol Reduction (e.g., LiAlH4) Aldehyde Fluoromalonaldehyde derivative Diol->Aldehyde Oxidation & Protection Lactone Protected Difluororibonolactone Aldehyde->Lactone Reformatsky Reaction (with Ethyl Bromodifluoroacetate) Sugar Protected 2-deoxy-2,2-difluororibose Lactone->Sugar Reduction (e.g., DIBAL-H) Gemcitabine Gemcitabine Sugar->Gemcitabine Glycosylation with protected Cytosine & Deprotection

Caption: Proposed synthetic workflow for the conversion of this compound to Gemcitabine via a key difluorosugar intermediate.

Part 1: Synthesis of 2-Fluoro-1,3-propanediol from this compound

Objective: To reduce the ester groups of this compound to yield 2-fluoro-1,3-propanediol, a key C3 building block.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend lithium aluminum hydride (2.2 equivalents) in anhydrous diethyl ether in the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1M HCl until a clear solution is formed.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-1,3-propanediol.

  • Purify the product by vacuum distillation or column chromatography.

Part 2: Synthesis of Protected 2-deoxy-2,2-difluororibonolactone (Illustrative)

Objective: To construct the difluorinated lactone core via a Reformatsky-type reaction. This protocol is adapted from established methods for synthesizing similar structures.

Materials:

  • Protected fluoromalonaldehyde derivative (from Part 1)

  • Ethyl bromodifluoroacetate

  • Activated zinc powder

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, add activated zinc powder and anhydrous THF.

  • Add a solution of the protected fluoromalonaldehyde derivative (1 equivalent) and ethyl bromodifluoroacetate (1.5 equivalents) in anhydrous THF to the zinc suspension.

  • Gently heat the mixture to initiate the reaction (an exotherm may be observed). Maintain a gentle reflux for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a hydroxy ester, is then typically cyclized to the lactone under acidic or basic conditions, followed by protection of the remaining hydroxyl groups.

  • Purify the resulting protected difluororibonolactone by column chromatography.

Part 3: Synthesis of Gemcitabine (General Overview)

Objective: To couple the protected 2-deoxy-2,2-difluororibose with a protected cytosine base and subsequently deprotect to yield Gemcitabine.

Procedure:

  • The protected difluororibonolactone from the previous step is reduced to the corresponding lactol (e.g., using DIBAL-H).

  • The lactol is then activated (e.g., by conversion to a glycosyl bromide or triflate).

  • The activated sugar is coupled with a silylated, protected cytosine derivative in the presence of a Lewis acid catalyst.

  • The resulting protected nucleoside is then globally deprotected using appropriate reagents (e.g., ammonia in methanol for acyl protecting groups and a fluoride source for silyl protecting groups) to afford Gemcitabine.

  • Purification is typically achieved by recrystallization or chromatography.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of Gemcitabine against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
H1975Lung Carcinoma0.33 ± 0.19[10]
A549Lung Carcinoma0.79 ± 0.26[10]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

This compound is a strategic starting material for the synthesis of complex fluorinated molecules of pharmaceutical importance. The protocols and pathways outlined in these application notes provide a framework for the laboratory-scale synthesis of key intermediates for anticancer drugs like Gemcitabine. The unique biological activity of these compounds, stemming from the presence of the difluoromethylene group, underscores the importance of fluorination in modern drug discovery.

References

Application of Dimethyl Fluoromalonate in the Agrochemical Industry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl fluoromalonate is a crucial intermediate in the synthesis of modern agrochemicals, particularly within the fungicide sector. Its unique chemical properties, imparted by the fluorine atom, contribute to the high efficacy and specific modes of action of the resulting active ingredients. This document provides a comprehensive overview of the application of this compound, focusing on the synthesis and biological activity of key fungicides derived from it. It is intended for researchers, scientists, and professionals involved in the development of new crop protection agents.

Application in Fungicide Synthesis

This compound serves as a key building block for the synthesis of a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides are vital in modern agriculture for their broad-spectrum activity and effectiveness against a wide range of fungal pathogens. Two prominent examples of SDHI fungicides synthesized using malonate ester precursors, closely related to this compound, are Fluopyram and Bixafen, both developed by Bayer CropScience. It is understood that to synthesize these fungicides, a multi-step process is undertaken which relies on diethyl fluoromalonate or this compound as the starting material.[1]

Key Fungicides Derived from Malonate Precursors:
  • Fluopyram: A broad-spectrum fungicide belonging to the pyridinyl-ethyl-benzamide chemical class.[1][2] It is effective against numerous fungal diseases, including powdery mildew, gray mold, and apple scab, in a variety of crops such as fruits, vegetables, and ornamentals.[1]

  • Bixafen: A systemic fungicide from the pyrazole-carboxamide chemical class.[3] It is primarily used in cereal crops to control economically important diseases like Septoria tritici, various rusts, and Pyrenophora species.[3]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Both Fluopyram and Bixafen belong to the Fungicide Resistance Action Committee (FRAC) Group 7.[3][4] Their biochemical mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[2][3][4][5]

By blocking the SDH enzyme, these fungicides interrupt the fungal cell's energy production (ATP synthesis) and the formation of essential precursors for amino acid synthesis.[2][3] This disruption of cellular respiration ultimately leads to the inhibition of spore germination, germ tube elongation, and mycelial growth, effectively controlling the fungal infection.[3]

dot

SDHI_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_complex_II Complex II TCA_Cycle TCA Cycle Succinate Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP SDH Succinate Dehydrogenase (SDH) SDH->ETC Electrons Fumarate Fumarate SDH->Fumarate Succinate->SDH Oxidation Fluopyram_Bixafen Fluopyram / Bixafen (SDHI Fungicides) Fluopyram_Bixafen->Inhibition Inhibition->SDH Inhibition caption Mechanism of Action of SDHI Fungicides In_Vitro_Fungicide_Efficacy_Workflow start Start prep_stock Prepare Fungicide Stock Solution start->prep_stock prep_media Prepare Poisoned PDA Media prep_stock->prep_media pour_plates Pour Petri Dishes prep_media->pour_plates inoculate Inoculate with Fungal Plugs pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Growth incubate->measure analyze Calculate Inhibition and EC50 measure->analyze end End analyze->end Field_Trial_Protocol_Workflow start Start design Experimental Design (Location, Layout, Treatments) start->design application Fungicide Application design->application assessment Disease Assessment (Severity and Incidence) application->assessment data_collection Yield Data Collection assessment->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis end End analysis->end

References

Application Notes and Protocols: A Detailed Protocol for the Alkylation of Dimimethyl Fluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Dimethyl fluoromalonate is a key building block for the synthesis of α-fluoro-substituted carboxylic acids, esters, and other complex fluorinated molecules. Its alkylation provides a direct route to a variety of valuable intermediates.

This document provides a detailed protocol for the C-alkylation of this compound. Due to the electron-withdrawing nature of the fluorine atom, the acidity of the methine proton is increased, yet the nucleophilicity of the resulting carbanion is reduced, making the alkylation reaction slower compared to its non-fluorinated analog. This protocol is based on a robust method utilizing cesium fluoride (CsF) as a mild and effective base, which is particularly suitable for base-sensitive substrates. Alternative methods, such as using sodium hydride or phase-transfer catalysis, are also discussed.

Reaction Principle

The alkylation of this compound proceeds via the deprotonation of the acidic α-proton by a base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction to form the C-alkylated product. The choice of base is critical to avoid side reactions such as hydrolysis of the ester groups or elimination of the alkyl halide.

Experimental Protocols

Method 1: Cesium Fluoride Mediated Alkylation

This method is adapted from a procedure for the alkylation of a similar substrate, dimethyl (trifluoromethyl)malonate, and is recommended for its mildness and effectiveness.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous cesium fluoride (CsF), powdered

  • Anhydrous diglyme

  • Deionized water

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous powdered cesium fluoride (1.2 equivalents) and the alkyl halide (1.0 equivalent).

  • Solvent Addition: Add anhydrous diglyme to the flask to form a stirrable suspension.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diglyme.

  • Reaction: Slowly add the solution of this compound to the stirred suspension of cesium fluoride and alkyl halide at room temperature.

  • Heating: Heat the reaction mixture to 70-75 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time will vary depending on the alkyl halide used (see Table 1).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure alkylated this compound.

Method 2: Sodium Hydride Mediated Alkylation

Sodium hydride is a strong, non-nucleophilic base that can be used for the deprotonation of this compound.[2] Caution should be exercised as sodium hydride is highly reactive and flammable.

Materials:

  • This compound

  • Alkyl halide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents as in Method 1.

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere (nitrogen or argon) flushed round-bottom flask, add sodium hydride (1.1 equivalents).

  • Washing NaH (Optional but Recommended): Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of inert gas.

  • Solvent and Substrate Addition: Add anhydrous THF or DMF to the flask, followed by the slow, dropwise addition of this compound (1.0 equivalent) at 0 °C.

  • Enolate Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Cool the mixture to 0 °C and add the alkyl halide (1.0-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). Gentle heating may be required for less reactive alkyl halides.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup, Extraction, and Purification: Follow steps 8-11 from Method 1.

Method 3: Phase-Transfer Catalyzed (PTC) Alkylation

This method uses a milder base, potassium carbonate, in the presence of a phase-transfer catalyst, which can be advantageous for scaling up reactions.[1][3]

Materials:

  • This compound

  • Alkyl halide

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Anhydrous toluene or acetonitrile

  • Standard workup and purification reagents as in Method 1.

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), the phase-transfer catalyst (0.1 equivalents), and the alkyl halide (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene or acetonitrile.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture and filter off the inorganic salts.

  • Washing: Wash the filtrate with water and brine.

  • Drying, Concentration, and Purification: Follow steps 10-11 from Method 1.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the alkylation of fluorinated malonates. Note that yields are highly dependent on the specific substrate, alkylating agent, and reaction conditions.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideCsFDiglyme70-751.545[1]
Methyl IodideCsFDiglyme70-75-76[4]
Allyl BromideCsFDiglyme70-75-44*[4]
n-Butyl BromideK₂CO₃ / 18-Crown-6-Gentle Heating2-[5]

*Note: Yields reported are for the alkylation of dimethyl (trifluoromethyl)malonate, which is expected to have similar reactivity to this compound.

Mandatory Visualization

Below is a conceptual workflow for the alkylation of this compound.

Alkylation_Workflow Experimental Workflow for Alkylation of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine this compound, Alkyl Halide, Base, and Solvent stir_heat Stir and Heat (e.g., 70-75 °C) reagents->stir_heat monitor Monitor by TLC/GC stir_heat->monitor quench Quench Reaction (e.g., add water) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify product Pure Alkylated Product purify->product

Caption: Experimental workflow for the alkylation of this compound.

This diagram illustrates the logical progression from reaction setup through to the final purified product, providing a clear visual guide for researchers performing this synthesis.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Dimethyl Fluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various fluorinated heterocyclic compounds utilizing dimethyl fluoromalonate as a key building block. The introduction of a fluorine atom into heterocyclic scaffolds is of significant interest in medicinal chemistry and drug development, as it can profoundly influence the compound's metabolic stability, lipophilicity, and biological activity. This compound serves as a versatile C3 synthon for the construction of these valuable molecular architectures.

Synthesis of Fluorinated Pyrimidines

The condensation of this compound with amidine derivatives is a direct and efficient method for the preparation of 5-fluoropyrimidine scaffolds, which are core structures in numerous therapeutic agents.

Synthesis of 5-Fluoro-4,6-dihydroxypyrimidine

This protocol describes the synthesis of 5-fluoro-4,6-dihydroxypyrimidine, a key intermediate for various bioactive molecules. The reaction involves the cyclocondensation of this compound with formamidine.

Experimental Protocol:

  • Materials: this compound, formamidine hydrochloride, sodium methoxide, methanol.

  • Procedure:

    • To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol, add formamidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.

    • To the resulting solution of free formamidine, add this compound (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-4,6-dihydroxypyrimidine.

Quantitative Data:

Heterocycle ProductDinucleophileBaseSolventYield (%)Reference
5-Fluoro-4,6-dihydroxypyrimidineFormamidineSodium MethoxideMethanol64[1]

Reaction Pathway:

G DMF This compound Intermediate Acyclic Intermediate DMF->Intermediate Formamidine Formamidine Formamidine->Intermediate NaOMe Sodium Methoxide NaOMe->Formamidine Liberation Methanol Methanol Methanol->Formamidine Product 5-Fluoro-4,6-dihydroxypyrimidine Intermediate->Product Cyclization Product->Product HCl HCl (acidification) HCl->Product

Synthesis of 5-Fluoro-4,6-dihydroxypyrimidine.
Synthesis of 5-Fluorobarbituric Acid

The reaction of this compound with urea provides a straightforward route to 5-fluorobarbituric acid, a fluorinated analog of the barbiturate ring system.

Experimental Protocol:

  • Materials: this compound, urea, sodium ethoxide, anhydrous ethanol, hydrochloric acid.

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

    • To this solution, add this compound (1.0 equivalent) and urea (1.1 equivalents).

    • Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-fluorobarbituric acid.

Quantitative Data:

Heterocycle ProductDinucleophileBaseSolventReaction Time (h)Yield (%)Reference
5-Fluorobarbituric AcidUreaNaOEtEthanol6-1270-85[1]

Reaction Pathway:

G DMF This compound Intermediate Acyclic Intermediate DMF->Intermediate Urea Urea Urea->Intermediate NaOEt Sodium Ethoxide NaOEt->DMF Activation Ethanol Ethanol Ethanol->DMF Product 5-Fluorobarbituric Acid Intermediate->Product Cyclization Product->Product HCl HCl (acidification) HCl->Product

Synthesis of 5-Fluorobarbituric Acid.

Synthesis of Fluorinated 1,5-Benzodiazepines

The condensation of this compound with o-phenylenediamines offers a route to fluorinated 1,5-benzodiazepine derivatives, a class of compounds with a wide range of biological activities.

Experimental Protocol (General):

  • Materials: this compound, substituted o-phenylenediamine, solvent (e.g., xylene, ethanol), catalyst (optional, e.g., acetic acid).

  • Procedure:

    • In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 equivalent) and this compound (1.0 equivalent) in a suitable high-boiling solvent such as xylene.

    • Optionally, a catalytic amount of a weak acid like acetic acid can be added to promote the reaction.

    • Heat the reaction mixture to reflux and monitor for the evolution of methanol and the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If precipitation occurs, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data:

Heterocycle ProductDinucleophileSolventYield (%)Reference
7-Fluoro-1,5-benzodiazepin-2,4-dione (Proposed)o-PhenylenediamineXylene68[1]

Reaction Pathway:

G DMF This compound Intermediate Amide Intermediate DMF->Intermediate OPD o-Phenylenediamine OPD->Intermediate Heat Heat (Reflux) Heat->Intermediate Solvent Xylene Solvent->Intermediate Product Fluorinated 1,5-Benzodiazepine Intermediate->Product Intramolecular Cyclization

Synthesis of Fluorinated 1,5-Benzodiazepines.

Synthesis of Fluorinated Pyrazoles

The reaction of this compound with hydrazine derivatives can be employed to synthesize fluorinated pyrazoles, another important heterocyclic motif in medicinal chemistry.

Experimental Protocol (General):

  • Materials: this compound, hydrazine hydrate or substituted hydrazine, ethanol.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in ethanol.

    • Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired fluorinated pyrazole.

Quantitative Data:

Heterocycle ProductDinucleophileSolventYield (%)Reference
4-Fluoro-1H-pyrazol-5(4H)-oneHydrazineEthanolModerate to GoodAdapted from related syntheses[2][3][4][5]

Reaction Pathway:

G DMF This compound Intermediate Hydrazone Intermediate DMF->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate Ethanol Ethanol Ethanol->Intermediate Product Fluorinated Pyrazole Intermediate->Product Cyclization

Synthesis of Fluorinated Pyrazoles.

References

Application Notes and Protocols for the Large-Scale Industrial Synthesis of Dimethyl Fluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary industrial-scale synthesis procedures for dimethyl fluoromalonate (CAS 344-14-9), a key building block in the pharmaceutical and agrochemical industries. The document details two major synthesis routes: Halogen Exchange (Halex) and Selective Direct Fluorination (SDF), offering detailed experimental protocols, quantitative data, and safety considerations essential for scale-up and manufacturing.

Introduction

Dimethyl 2-fluoromalonate is a critical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, including fungicides like Fluoxastrobin and anti-cancer drug candidates such as TAK-733.[1][2] Its industrial production is primarily achieved through two competitive routes: the traditional Halogen Exchange (Halex) process and the more modern, greener Selective Direct Fluorination (SDF) method.[3] This document outlines detailed protocols for both methodologies, providing a basis for process development and large-scale manufacturing.

Synthesis Route Overview

The selection of a synthesis route for industrial production depends on factors such as cost, safety, environmental impact, and available infrastructure.

  • Halogen Exchange (Halex) Process: A two-step method involving the chlorination of dimethyl malonate to form dimethyl 2-chloromalonate, followed by a nucleophilic substitution with a fluoride source. This is a well-established industrial method.[2][3][4]

  • Selective Direct Fluorination (SDF): A one-step process where dimethyl malonate is directly fluorinated using elemental fluorine gas. This method is considered more environmentally benign and efficient, boasting a lower Process Mass Intensity (PMI).[1][3]

The logical workflow for selecting and implementing a synthesis process is outlined below.

cluster_0 Process Selection cluster_1 Process Implementation A Identify Target Molecule: This compound B Evaluate Synthesis Routes A->B C Halogen Exchange (Halex) B->C Established Infrastructure D Selective Direct Fluorination (SDF) B->D Green Chemistry Focus E Pilot Plant / Scale-up Studies C->E D->E F Large-Scale Production E->F G Quality Control & Analysis F->G H Final Product G->H

Caption: Logical workflow for synthesis route selection and implementation.

Halogen Exchange (Halex) Protocol

This process is conducted in two main stages, as depicted in the workflow diagram.

start Start: Dimethyl Malonate step1 Step 1: Chlorination Reagent: Sulfuryl Chloride (SO2Cl2) Temp: 40-45°C start->step1 intermediate Intermediate: Dimethyl 2-Chloromalonate step1->intermediate step2 Step 2: Fluorination Reagent: Hydrogen Fluoride (HF) Base: DBN or Et3N Temp: 80°C intermediate->step2 workup Work-up - Hydrolysis - Extraction - Solvent Removal step2->workup purification Purification - Fractional Vacuum Distillation workup->purification end Product: This compound purification->end

Caption: Workflow for the Halogen Exchange (Halex) synthesis route.

Stage 1: Synthesis of Dimethyl 2-Chloromalonate (Pilot Scale)

This protocol is adapted from a validated pilot plant procedure for preparing the key intermediate.[5]

Materials and Equipment:

  • 50-L glass-lined reactor with overhead stirrer, temperature control, and nitrogen purging capabilities.

  • Dimethyl malonate

  • Sulfuryl chloride (SO2Cl2)

Procedure:

  • Reactor Charging: Purge the 50-L reactor with nitrogen and charge with dimethyl malonate (20.0 kg, 151.4 mol).

  • Reagent Addition: While stirring at 25°C, add sulfuryl chloride (24.5 kg, 181.7 mol) over a period of 1 hour. Maintain the batch temperature below 25°C during the addition using a cooling system.

  • Reaction: Gradually heat the reaction mixture to 40-45°C and maintain this temperature for 4-5 hours.

  • Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC). The reaction is considered complete when less than 6.0 area % of dimethyl malonate remains.

  • Cooling and Isolation: Once complete, cool the reaction mixture to 25°C. The resulting liquid, crude dimethyl 2-chloromalonate, can be unloaded for use in the next stage.

Quantitative Data for Stage 1:

ParameterValueReference
Input: Dimethyl Malonate 20.0 kg (151.4 mol)[5]
Input: Sulfuryl Chloride 24.5 kg (181.7 mol)[5]
Reaction Temperature 40-45 °C[5]
Reaction Time 4-5 hours[5]
Output: Crude Product ~24.7 kg[5]
Yield (Crude) ~98%[5]
Purity (Crude, by GC) ~90.3 area %[5]

Note: The primary impurity is dimethyl 2,2-dichloromalonate. If higher purity is required before fluorination, a silica-plug filtration can be employed.[5]

Stage 2: Fluorination of Dimethyl 2-Chloromalonate

This protocol is based on patent literature for the fluorination of the analogous diethyl ester and is adapted for the dimethyl ester.[2][4]

Materials and Equipment:

  • Pressure-rated, corrosion-resistant (e.g., Hastelloy) reactor suitable for handling Hydrogen Fluoride (HF).

  • Crude dimethyl 2-chloromalonate from Stage 1.

  • Hydrogen Fluoride (HF) or a complex such as 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)·HF.

  • Appropriate solvent (if necessary).

Procedure:

  • Reactor Charging: Charge the reactor with the fluorinating agent (e.g., DBN) and HF.

  • Substrate Addition: Add crude dimethyl 2-chloromalonate (~15.7g, 0.1 mol based on lab scale) to the stirred mixture.

  • Reaction: Heat the mixture to approximately 80°C and maintain for 12 hours.

  • Work-up: After cooling, the reaction is quenched by controlled hydrolysis. The product is extracted with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by fractional vacuum distillation to achieve the desired purity.

Quantitative Data for Stage 2 (Estimated from Diethyl Analog):

ParameterValueReference
Input: Chloro-ester (mol) 1.0 eq[4]
Input: DBN (mol) 2.0 eq[4]
Input: HF (mol) Stoichiometric to DBN[4]
Reaction Temperature 80 °C[4]
Reaction Time 12 hours[4]
Yield (Isolated) 83-91%[2][4]
Final Purity >98%[6]

Selective Direct Fluorination (SDF) Protocol

This method offers a more streamlined, one-step approach to the final product and is considered a greener alternative.[3]

start Start: Dimethyl Malonate step1 Direct Fluorination Reagent: F2 Gas (10-20% in N2) Solvent: Acetonitrile Temp: 0-5°C start->step1 catalyst Catalyst: Cu(NO3)2·2.5H2O catalyst->step1 workup Work-up - Solvent Removal - Partition (Water/EtOAc) step1->workup purification Purification - Fractional Vacuum Distillation (if required) workup->purification end Product: This compound purification->end

Caption: Workflow for the Selective Direct Fluorination (SDF) route.

Materials and Equipment:

  • Specialized fluorination vessel with efficient gas dispersion tube, overhead stirrer, temperature control, and off-gas handling system (scrubber).

  • Mass flow controllers for precise delivery of fluorine gas mixture.

  • Dimethyl malonate

  • Fluorine gas (typically 10-20% v/v in Nitrogen)

  • Copper (II) nitrate hydrate (catalyst)

  • Acetonitrile (solvent)

Procedure (Lab Scale-up): This protocol is based on a 40g scale synthesis of the diethyl analog, which demonstrated excellent yield and purity.[1]

  • Reactor Setup: In a 500 mL fluorination vessel, dissolve dimethyl malonate (equivalent to 0.25 mol) and copper (II) nitrate hydrate (5.81 g, 25 mmol) in acetonitrile (200 mL).

  • Cooling: Cool the vessel to 0–5 °C and begin stirring at 650 rpm with an overhead stirrer.

  • Inerting: Purge the system with nitrogen for 5-10 minutes.

  • Fluorination: Introduce fluorine gas (20% v/v in N2) at a controlled rate (e.g., 80 mL min−1) into the mixture. For a 0.25 mol scale, approximately 1.1 equivalents of fluorine (265 mmol) are required.

  • Reaction Monitoring: The reaction progress can be monitored in real-time using appropriate probes or by periodic sampling and GC analysis.

  • Completion and Purging: Once the reaction is complete, stop the fluorine flow and purge the reactor with nitrogen for 10-15 minutes.

  • Work-up: Remove the acetonitrile solvent in vacuo. Partition the residue between water (50 mL) and ethyl acetate (50 mL). The organic layer contains the product.

  • Isolation: After separation and drying of the organic layer, the solvent is evaporated to yield the crude product. High purity material can be obtained by fractional vacuum distillation.

Quantitative Data for SDF (Based on Diethyl Analog):

ParameterValueReference
Input: Malonate Ester 40.0 g (0.25 mol)[1]
Input: Fluorine Gas 1.1 eq (265 mmol)[1]
Catalyst: Cu(NO3)2·2.5H2O 0.1 eq (25 mmol)[1]
Solvent: Acetonitrile 200 mL[1]
Reaction Temperature 0-5 °C[1]
Yield (Crude) 99%[1]
Purity (Crude) 95%[1]
Yield (After Distillation) 77%[1]
Purity (After Distillation) 99%[1]

Safety, Handling, and Industrial Considerations

The large-scale synthesis of this compound involves hazardous materials that require strict safety protocols.

Handling of Fluorinating Agents
  • Hydrogen Fluoride (HF) (Halex Route): HF is extremely corrosive and toxic. All operations must be conducted in a closed system using corrosion-resistant materials. Personnel must be equipped with specialized personal protective equipment (PPE), including acid-resistant suits, gloves, and respiratory protection. Emergency showers, eyewash stations, and calcium gluconate gel for treating skin exposure are mandatory.[7]

  • Elemental Fluorine (F2) (SDF Route): Fluorine is a highly reactive and toxic oxidizing gas.[8]

    • Engineering Controls: Use and store fluorine in a dedicated, ventilated gas cabinet or fume hood.[7] All equipment must be constructed from compatible materials, meticulously cleaned, dried, and passivated before use. Continuous flow reactors are often preferred for enhancing safety when using fluorine gas.[9]

    • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, neoprene gloves, and tightly sealed safety goggles. A face shield is also recommended.[7]

    • Emergency Preparedness: Never work with fluorine alone. Ensure emergency response plans are in place and that calcium gluconate gel is readily available for first aid in case of skin contact, as fluorine rapidly hydrolyzes to HF.[7]

Scale-up and Purification
  • Reactors: Industrial-scale production requires reactors made of appropriate materials. For the Halex process, glass-lined steel is suitable for the chlorination step, while Hastelloy or other nickel alloys are required for the fluorination with HF. For SDF, specialized fluorine-resistant reactors are necessary.

  • Purification: While lab-scale purification may involve chromatography, industrial-scale production relies almost exclusively on fractional vacuum distillation to separate the product from starting materials, by-products (e.g., dimethyl 2,2-difluoromalonate in SDF, or dimethyl 2,2-dichloromalonate in Halex), and solvent.[1] Precise control over temperature and pressure is crucial to achieve high purity.

References

The Strategic Role of Fluorine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. This powerful halogen, owing to its unique electronic properties and small size, can profoundly influence a molecule's physicochemical and pharmacokinetic profile. Judicious incorporation of fluorine can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity, ultimately translating to more effective and safer therapeutics. Approximately 20% of all pharmaceuticals currently on the market contain fluorine, a testament to its significance in drug design and development.[1][2]

This document provides detailed application notes and experimental protocols relevant to the study and application of fluorine-containing compounds in a drug discovery setting.

Application Notes

Enhancing Metabolic Stability through Fluorination

One of the most common applications of fluorine in drug design is to block metabolic "soft spots" susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4] By strategically replacing a hydrogen atom with fluorine at a metabolically labile position, the in vivo half-life of a drug can be significantly extended.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

Compound PairFluorinated AnalogueNon-Fluorinated AnalogueMetabolic Half-life (t½, min) - FluorinatedMetabolic Half-life (t½, min) - Non-FluorinatedFold Increase in StabilityReference
Indole Analogue4-Fluoro-indazole analog of UT-155UT-15513.2912.351.1[4]
Indole AnalogueCF3-substituted indazole analog of UT-155UT-15553.7112.354.3[4]
Indole5-FluoroindoleIndole144.2--[4]

Data generated in mouse or rat liver microsomes. Direct comparison of absolute values should be made with caution.

Modulation of Physicochemical Properties

The high electronegativity of fluorine can significantly impact the electronic properties of a molecule, thereby influencing its acidity (pKa) and lipophilicity (LogP). These parameters are critical for a drug's absorption, distribution, and target engagement.

Introducing fluorine atoms near a basic functional group, such as an amine, can lower its pKa due to the inductive electron-withdrawing effect of fluorine.[2][5] This reduction in basicity can improve a compound's oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species at physiological pH.

Table 2: Effect of Fluorination on the pKa of Aniline Derivatives

CompoundpKaReference
Aniline4.63
4-Fluoroaniline4.65
3-Fluoroaniline3.51
2-Fluoroaniline3.21
Pentafluoroaniline-0.29[6]

The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom can sometimes decrease lipophilicity, the introduction of a trifluoromethyl (CF3) group generally increases it.[7] This modulation of LogP is a crucial tool for optimizing a drug's solubility, permeability, and binding to its target.

Table 3: Lipophilicity (LogP) of Fluorinated vs. Non-Fluorinated Benzene Derivatives

CompoundLogPReference
Benzene2.13[8]
Fluorobenzene2.27[8]
Chlorobenzene2.84[8]
Bromobenzene2.99[8]

Key Experimental Protocols

Synthesis of Fluorine-Containing Drug Scaffolds

The ability to efficiently synthesize fluorinated molecules is crucial for exploring their potential in drug discovery. Advances in synthetic methodologies now allow for the late-stage introduction of fluorine, providing greater flexibility in lead optimization.[9][10]

5-Fluorouracil is a widely used chemotherapeutic agent that acts as an antimetabolite.[11]

Materials:

  • Sodium methoxide

  • Toluene

  • Ethyl formate

  • Methyl fluoroacetate

  • Methanol

  • Urea

  • Concentrated Hydrochloric Acid

  • Water

Procedure: [4]

  • In a reaction vessel under a nitrogen atmosphere, add sodium methoxide to toluene.

  • Slowly add a portion of ethyl formate, followed by the simultaneous dropwise addition of methyl fluoroacetate and the remaining ethyl formate.

  • Stir the reaction mixture.

  • Add methanol and sodium methoxide to the reaction mixture and continue stirring.

  • Cool the mixture to 15-25 °C and add urea.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue, cool, and stir.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Filter the resulting precipitate to obtain 5-fluorouracil.

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[2]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure: [12]

  • Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser.

  • Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

In Vitro Assessment of Metabolic Stability

Evaluating the metabolic stability of fluorinated compounds early in the drug discovery process is crucial for predicting their in vivo pharmacokinetic properties. The in vitro liver microsomal stability assay is a standard method for this purpose.[13][14]

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound stock solution (in DMSO or other suitable solvent)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • In a microcentrifuge tube, pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

  • Add the test compound to the microsomal solution to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.

Assessment of Membrane Permeability

The ability of a drug to cross biological membranes is a key determinant of its oral bioavailability and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two widely used in vitro models to predict in vivo permeability.[15][16]

PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[1][15][17][18]

Materials:

  • 96-well filter plate (donor plate)

  • 96-well acceptor plate

  • Lipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution in DMSO

  • UV-Vis or LC-MS/MS instrument for analysis

Procedure:

  • Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Fill the wells of the acceptor plate with PBS.

  • Prepare the test compound solution in PBS (typically with a small percentage of DMSO).

  • Add the test compound solution to the donor plate wells.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the apparent permeability coefficient (Papp).

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelium resembling the small intestine, providing a more biologically relevant model that can assess both passive and active transport.[16][19][20][21]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (permeable supports)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound stock solution

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Wash the cell monolayer with pre-warmed transport buffer.

  • For apical-to-basolateral (A-B) permeability, add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • For basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)).

Visualizing Workflows and Signaling Pathways

Experimental Workflows

G General Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Liver Microsomes (e.g., Human, Rat) mix Mix Microsomes, Buffer, and Test Compound prep_microsomes->mix prep_compound Prepare Test Compound Stock Solution prep_compound->mix prep_buffer Prepare Buffer (pH 7.4) prep_buffer->mix prep_nadph Prepare NADPH Cofactor Solution start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Incubate and Collect Samples at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate Reaction (e.g., Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t½) and Intrinsic Clearance (Clint) analyze->calculate G Mechanism of 5-Fluorouracil (5-FU) Action cluster_activation 5-FU Activation cluster_inhibition Thymidylate Synthase Inhibition cluster_downstream Downstream Effects FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP Metabolic Conversion FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP ternary_complex Stable Ternary Complex (TS + FdUMP + CH2THF) FdUMP->ternary_complex TS Thymidylate Synthase (TS) TS->ternary_complex dUMP dUMP dTMP dTMP dUMP->dTMP Catalyzed by TS no_dTMP ↓ dTMP Synthesis ternary_complex->no_dTMP dna_damage DNA Damage no_dTMP->dna_damage apoptosis Apoptosis dna_damage->apoptosis G Mechanism of Celecoxib Action cluster_pathway Prostaglandin Synthesis Pathway cluster_effect Physiological Effects Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins Catalyzed by COX-2 COX2 COX-2 (Cyclooxygenase-2) Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition G Mechanism of Imatinib Action in CML cluster_bcr_abl BCR-ABL Signaling cluster_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate (e.g., CrkL) Substrate->BCR_ABL Downstream Downstream Signaling (e.g., RAS, STAT5) P_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition CML Chronic Myeloid Leukemia (CML) Proliferation->CML Apoptosis_Inhibition->CML Imatinib Imatinib Imatinib->BCR_ABL Binds to ATP- binding site

References

Application Notes and Protocols for the Synthesis of 5-Fluoropyrimidines Using Fluoromalonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoropyrimidines are a critical class of heterocyclic compounds in medicinal chemistry and drug development, with prominent members like 5-fluorouracil (5-FU) being a cornerstone of cancer chemotherapy.[1] The introduction of a fluorine atom at the C5 position of the pyrimidine ring significantly modulates the molecule's biological activity. This document provides detailed protocols for the synthesis of 5-fluoropyrimidines, focusing on methods that utilize fluoromalonate derivatives as key building blocks. These methods offer a versatile and efficient route to various 5-fluoropyrimidine scaffolds.

The primary synthetic strategy involves the condensation of a dialkyl fluoromalonate with an amidine or a similar nitrogen-containing nucleophile to construct the pyrimidine ring. The resulting 4,6-dihydroxy-5-fluoropyrimidine can be further modified, typically by chlorination, to yield a highly reactive intermediate, 2-substituted-4,6-dichloro-5-fluoropyrimidine, which is amenable to further functionalization.[2]

Data Presentation

Table 1: Synthesis of Diethyl 2-Fluoromalonate
Fluorinating Agent/MethodBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Triethylamine·3HFTriethylamine---82[2]
1,5-diazabicyclo[4.3.0]non-5-ene (DBN)·HF complexDBN---91 (conversion)[2]
Iodosylbenzene / Et₃N·5HF-1,2-dichloroethane702485[3][4]
Ethyl bromofluoroacetate / Tributylphosphine / Ethyl chloroformate-----[2]
Table 2: Synthesis of 5-Fluoropyrimidine Derivatives via Condensation
Fluorinated PrecursorCondensing AgentProductSolventBase/ConditionsYield (%)Reference
Diethyl fluoromalonateS-ethyl isothiouronium bromide2-ethylthio-5-fluoro-4,6-dihydroxypyrimidine---[2]
Dialkyl fluoromalonatesAmidines2-substituted-4,6-dihydroxy-5-fluoropyrimidine---[2]
Methyl fluoroacetate / Ethyl formateUrea5-FluorouracilToluene / MethanolSodium methoxide>74.5[5]
Potassium (Z)-2-cyano-2-fluoroethenolateFormamidine hydrochloride4-amino-5-fluoropyrimidine--85[6]
Potassium (Z)-2-cyano-2-fluoroethenolateGuanidinium carbonate2,4-diamino-5-fluoropyrimidine--90[6]
Potassium (Z)-2-cyano-2-fluoroethenolateBenzamidine hydrochloride4-amino-2-phenyl-5-fluoropyrimidine--93[6]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-Fluoromalonate via Oxidative Fluorination

This protocol describes the synthesis of diethyl 2-fluoromalonate from diethyl malonate using an electrophilic fluorinating agent generated in situ.

Materials:

  • Iodosylbenzene (PhIO)

  • Triethylamine pentahydrogen fluoride salt (Et₃N·5HF)

  • Diethyl malonate

  • 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure: [3][4]

  • To a Teflon test tube, add iodosylbenzene (2.5 mmol), triethylamine pentahydrogen fluoride salt (4.0 mmol), and 1,2-dichloroethane (1 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add diethyl malonate (1.0 mmol) dissolved in 1,2-dichloroethane (1 mL) to the reaction mixture.

  • Seal the test tube with a septum and heat the mixture at 70 °C for 24 hours with continuous stirring.

  • After cooling to room temperature, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane gradient to yield pure diethyl 2-fluoromalonate.

Protocol 2: Synthesis of 2-Substituted-4,6-dichloro-5-fluoropyrimidines

This two-step protocol outlines the core synthesis of a versatile 5-fluoropyrimidine intermediate.

Step 2a: Condensation of Diethyl Fluoromalonate with an Amidine

Materials:

  • Diethyl 2-fluoromalonate

  • Amidine hydrochloride (e.g., benzamidine hydrochloride)

  • Sodium methoxide

  • Methanol

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • To this solution, add the desired amidine hydrochloride and diethyl 2-fluoromalonate.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and neutralize with an appropriate acid (e.g., acetic acid).

  • The precipitated 2-substituted-4,6-dihydroxy-5-fluoropyrimidine is collected by filtration, washed with cold methanol, and dried.

Step 2b: Chlorination of 2-Substituted-4,6-dihydroxy-5-fluoropyrimidine

Materials:

  • 2-substituted-4,6-dihydroxy-5-fluoropyrimidine (from Step 2a)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

Procedure: [2]

  • Carefully add the 2-substituted-4,6-dihydroxy-5-fluoropyrimidine to an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for several hours until the starting material is consumed.

  • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude 2-substituted-4,6-dichloro-5-fluoropyrimidine, which can be purified by chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow Start Fluoromalonate Derivative Condensation Cyclocondensation Start->Condensation Amidine Amidine / Urea Amidine->Condensation Intermediate1 4,6-Dihydroxy- 5-fluoropyrimidine Condensation->Intermediate1 Halogenation Halogenation (e.g., POCl₃) Intermediate1->Halogenation Intermediate2 4,6-Dichloro- 5-fluoropyrimidine Halogenation->Intermediate2 NucleophilicSub Nucleophilic Substitution Intermediate2->NucleophilicSub FinalProduct Functionalized 5-Fluoropyrimidines NucleophilicSub->FinalProduct Nucleophile Nucleophiles (Amines, Alcohols, etc.) Nucleophile->NucleophilicSub

Caption: General workflow for 5-fluoropyrimidine synthesis.

Logical_Relationships cluster_0 Title Key Considerations for Synthesis Precursor Choice of Fluorinated Building Block Outcome Yield and Purity of 5-Fluoropyrimidine Core Precursor->Outcome Reagents Condensation Partner (Amidine, Urea, etc.) Reagents->Outcome Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->Outcome Derivatization Post-synthesis Functionalization Strategy Outcome->Derivatization Influences Target Target Bioactive Molecule Derivatization->Target

Caption: Key factors influencing synthesis strategy.

References

Application Notes and Protocols: The Use of Dimethyl Fluoromalonate in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of dimethyl fluoromalonate as a key building block in the synthesis of fluorinated enzyme inhibitors. The unique properties of the fluorine atom, when incorporated into drug candidates, can significantly enhance their metabolic stability, binding affinity, and overall efficacy.[1] this compound serves as a versatile precursor for the introduction of a fluoromethyl ketone (FMK) warhead, a critical pharmacophore in a variety of potent and selective enzyme inhibitors.[2]

This document details the synthetic pathways, experimental protocols, and biological applications of enzyme inhibitors derived from this compound, with a focus on proteases such as caspases, cathepsins, and serine proteases.

Synthetic Strategy: From this compound to Fluoromethyl Ketone (FMK) Inhibitors

The primary application of this compound in this context is its conversion into a reactive intermediate, 3-(benzyloxy)-2-fluoro-3-oxopropanoic acid (MBF), which can then be coupled to a peptide or small molecule scaffold to generate the final fluoromethyl ketone inhibitor.[3] This synthetic approach allows for the late-stage introduction of the fluorinated electrophilic trap, which is crucial for covalent modification of the target enzyme's active site, typically a cysteine or serine residue.[4][5]

A general synthetic workflow is outlined below:

G DMF This compound DBF Dibenzyl Fluoromalonate DMF->DBF Transesterification (Benzyl Alcohol) MBF 3-(Benzyloxy)-2-fluoro- 3-oxopropanoic acid (MBF) DBF->MBF Hydrolysis Intermediate Coupled Intermediate MBF->Intermediate Coupling Reaction (Magnesium Enolate Formation) ActivatedEster Activated Peptide/Small Molecule (e.g., Boc-Glu(OMe)-OH activated ester) ActivatedEster->Intermediate FMK_Inhibitor Final Fluoromethyl Ketone (FMK) Inhibitor Intermediate->FMK_Inhibitor Deprotection & Further Synthetic Steps

Caption: General synthetic workflow from this compound to a fluoromethyl ketone inhibitor.

Experimental Protocols

Synthesis of 3-(Benzyloxy)-2-fluoro-3-oxopropanoic acid (MBF) from this compound

This protocol is based on the initial steps described in the synthesis of fluoromethylketone inhibitors of Ubiquitin C-Terminal Hydrolase L1 (UCHL1).[3]

Materials:

  • This compound

  • Benzyl alcohol

  • Appropriate catalyst for transesterification (e.g., sodium benzoxide)

  • Solvent (e.g., Toluene)

  • Reagents for hydrolysis (e.g., Potassium hydroxide)

  • Acid for neutralization (e.g., Hydrochloric acid)

  • Standard laboratory glassware and purification equipment (distillation apparatus, chromatography columns)

Procedure:

  • Transesterification:

    • In a round-bottom flask, dissolve this compound in the chosen solvent.

    • Add benzyl alcohol and the transesterification catalyst.

    • Heat the reaction mixture under reflux, removing the methanol byproduct (e.g., using a Dean-Stark apparatus).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and quench any remaining catalyst.

    • Purify the resulting dibenzyl fluoromalonate by vacuum distillation or column chromatography.[3]

  • Hydrolysis:

    • Dissolve the purified dibenzyl fluoromalonate in a suitable solvent mixture (e.g., ethanol/water).

    • Add a stoichiometric amount of a base (e.g., KOH) to selectively hydrolyze one of the benzyl esters.

    • Stir the reaction at room temperature and monitor its progress.

    • Upon completion, carefully neutralize the reaction mixture with acid.

    • Extract the product, 3-(benzyloxy)-2-fluoro-3-oxopropanoic acid (MBF), with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the MBF if necessary.[3]

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds.[6][7]

Materials:

  • Purified target enzyme (e.g., Caspase-3, Cathepsin B, a serine protease)

  • Synthesized inhibitor (dissolved in DMSO)

  • Fluorogenic or chromogenic substrate specific for the target enzyme (e.g., Ac-DEVD-pNA for Caspase-3)[8]

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare a solution of the enzyme in assay buffer at the desired concentration.

    • Prepare a solution of the substrate in assay buffer.

  • Assay Execution:

    • To the wells of the microplate, add the assay buffer.

    • Add the inhibitor dilutions to the respective wells. Include a control well with DMSO only (no inhibitor).

    • Add the enzyme solution to all wells except for a blank control (which should contain only buffer and substrate).

    • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data on Inhibitor Potency

The following table summarizes the inhibitory activity of a tripeptide fluoromethylketone inhibitor of Ubiquitin C-Terminal Hydrolase L1 (UCHL1), synthesized using a derivative of this compound.[3]

CompoundTarget EnzymeIncubation Time (min)IC50 (µM)
VAEFMKUCHL1~11229

Note: The potency of irreversible inhibitors can be time-dependent.[3]

Signaling Pathways and Biological Context

Fluorinated inhibitors derived from this compound can modulate various critical cellular signaling pathways by targeting specific enzymes.

Caspase Inhibition and Apoptosis Regulation

Caspases are key executioners of apoptosis (programmed cell death). Inhibitors of caspases can block this process. However, broad-spectrum caspase inhibitors like Z-VAD-FMK have been shown to also promote alternative cell death pathways such as necrosis and autophagy, often mediated by the kinase RIP1.[9]

G Apoptotic_Stimulus Apoptotic Stimulus Caspases Caspases Apoptotic_Stimulus->Caspases Apoptosis Apoptosis Caspases->Apoptosis Caspase_Inhibitor Caspase Inhibitor (e.g., from this compound) Caspase_Inhibitor->Caspases Inhibits RIP1_Kinase RIP1 Kinase Caspase_Inhibitor->RIP1_Kinase Promotes (indirectly) Necrosis Necrosis RIP1_Kinase->Necrosis Autophagy Autophagy RIP1_Kinase->Autophagy

Caption: Impact of caspase inhibitors on cell death pathways.

Cathepsin Inhibition and Cellular Signaling

Cathepsins are proteases involved in various cellular processes, including protein degradation and immune responses.[10] Inhibition of cathepsins can disrupt these processes and has been shown to impact cell signaling pathways, such as the Insulin-like Growth Factor-1 (IGF-1) receptor pathway, leading to apoptosis in cancer cells.[11] Cathepsin S inhibitors, for instance, can modulate immune responses by affecting antigen presentation.[12]

G IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R MAPK_Pathway MAPK Pathway IGF1R->MAPK_Pathway Cathepsins Cathepsins Autophagy Autophagy Cathepsins->Autophagy Mediates Autophagy->IGF1R Degrades Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Cathepsin_Inhibitor Cathepsin Inhibitor (e.g., from this compound) Cathepsin_Inhibitor->Cathepsins Inhibits

Caption: Cathepsin inhibitors can disrupt the IGF-1 signaling pathway.

Serine Protease Inhibition and Inflammation

Serine proteases play a crucial role in the inflammatory cascade.[13] Inhibitors of these proteases can modulate inflammatory responses by preventing the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines.[14][15]

G Inflammatory_Stimulus Inflammatory Stimulus Serine_Proteases Serine Proteases Inflammatory_Stimulus->Serine_Proteases Signaling_Cascade Signaling Cascade Serine_Proteases->Signaling_Cascade Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines Signaling_Cascade->Proinflammatory_Cytokines Leads to Production Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Serine_Protease_Inhibitor Serine Protease Inhibitor (e.g., from this compound) Serine_Protease_Inhibitor->Serine_Proteases Inhibits

Caption: Serine protease inhibitors can modulate inflammatory signaling.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of fluoromethyl ketone-based enzyme inhibitors. The synthetic routes, while requiring multiple steps, offer a reliable method for accessing these potent compounds. The resulting inhibitors have shown promise in targeting a range of enzymes involved in critical disease pathways, including cancer and inflammation.

Future research should focus on expanding the library of inhibitors synthesized from this compound to target a wider array of enzymes. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. The development of more streamlined and efficient synthetic protocols will also be beneficial for accelerating the drug discovery process.

References

Troubleshooting & Optimization

How to optimize the yield of dimethyl fluoromalonate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of dimethyl fluoromalonate synthesis and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of Monofluorinated Product

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A1: Low yields of this compound can stem from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. Here are some common causes and troubleshooting steps:

  • Incomplete Deprotonation: In methods requiring the formation of a malonate enolate, incomplete deprotonation can lead to unreacted starting material.

    • Troubleshooting: Ensure anhydrous conditions, as water can quench the base. Use a sufficiently strong base in the correct stoichiometric ratio. For instance, when using sodium hydride (NaH), ensure it is fresh and properly dispersed.

  • Suboptimal Fluorinating Agent: The choice and handling of the fluorinating agent are critical.

    • Troubleshooting: For direct fluorination with elemental fluorine (F₂), precise control over the gas flow and reaction temperature is crucial to prevent over-fluorination and degradation.[1][2] When using electrophilic fluorinating agents like Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI), ensure their purity and reactivity have not diminished due to improper storage.

  • Reaction Temperature: Temperature can significantly influence the reaction rate and selectivity.

    • Troubleshooting: The optimal temperature depends on the specific method. For direct fluorination with F₂, cryogenic temperatures (e.g., -20°C to 0-5°C) are often employed to control the reaction's exothermicity.[2][3] For other methods, the recommended temperature in the literature protocol should be strictly followed.

Issue 2: Formation of Difluorinated Byproduct

Q2: I am observing a significant amount of dimethyl 2,2-difluoromalonate in my product mixture. How can I minimize the formation of this byproduct?

A2: The formation of the difluorinated byproduct is a common challenge, as the monofluorinated product can be more reactive towards fluorination than the starting malonate.[4]

  • Control Stoichiometry of Fluorinating Agent: Using an excess of the fluorinating agent is a primary cause of difluorination.

    • Troubleshooting: Carefully control the stoichiometry of the fluorinating agent. For direct fluorination with F₂, this involves precise monitoring of the gas flow and reaction time.[1] For electrophilic fluorinating agents, use a molar ratio of 1.1 equivalents or less relative to the dimethyl malonate.[4]

  • Reaction Conditions:

    • Troubleshooting: Lowering the reaction temperature can sometimes improve selectivity for monofluorination. Additionally, the choice of solvent can play a role; high dielectric constant media like acetonitrile have been found to be beneficial for controlling selectivity in electrophilic direct fluorination.[2]

  • Base Equivalents: In methods involving a base, the amount of base can influence the product distribution.

    • Troubleshooting: When using elemental fluorine with sodium hydride (NaH), using one equivalent of NaH results in a higher ratio of monofluorinated to difluorinated product compared to using 2.25 equivalents.[5]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to separate the desired this compound from unreacted starting material and the difluorinated byproduct. What purification strategies are most effective?

A3: Complete conversion of the starting material is crucial as it can be difficult to separate from the monofluorinated product by simple distillation.[2]

  • Fractional Distillation: While challenging, fractional distillation under reduced pressure is a common method for purification.

    • Troubleshooting: Use an efficient distillation column and carefully control the vacuum and temperature to achieve the best separation. The boiling point of this compound is reported as 111-112 °C at 45 mmHg.[6]

  • Column Chromatography: For smaller scale reactions or when high purity is required, silica gel column chromatography can be effective.

    • Troubleshooting: A solvent system of n-hexane/CH₂Cl₂ has been reported to be effective for separating fluorinated malonates.[4]

  • Reaction Optimization for Complete Conversion: The most effective strategy is to optimize the reaction to drive it to completion, thus minimizing the amount of unreacted starting material.

    • Troubleshooting: Monitor the reaction progress using techniques like GC or NMR to ensure the complete consumption of the starting material before workup.

Quantitative Data Summary

Table 1: Comparison of Different Synthesis Methods for Fluoromalonates

Synthesis MethodFluorinating AgentCatalyst/BaseSolventYield (%)Key ObservationsReference
Direct FluorinationElemental Fluorine (F₂)Cu(NO₃)₂·2.5H₂OAcetonitrile77% (distilled)Good for large scale, requires specialized equipment for handling F₂.[2]
Halogen ExchangeHydrogen Fluoride (HF)1,5-diazabicyclo[4.3.0]non-5-ene-83%Starts from diethyl chloromalonate.[7]
Electrophilic FluorinationN-Fluorobenzenesulfonimide (NFSI)Ti(OᵗBu)₄Toluene58% (for butyl ester)Lewis acid catalysis can improve selectivity for monofluorination.[4]
Electrophilic FluorinationSelectfluor™NoneAqueous mediaVery good yieldsCan be performed in water without a catalyst or base.[8]
From Diethyl ChloromalonateFluorine (10% in N₂)Sodium HydrideAcetonitrile50%Yield for dimethyl 2-fluoro-2-methoxymalonate.[3]

Experimental Protocols

Protocol 1: Direct Fluorination of Diethyl Malonate using Fluorine Gas

This protocol is adapted from a procedure for the large-scale synthesis of diethyl fluoromalonate.[2]

Materials:

  • Diethyl malonate

  • Copper (II) nitrate hydrate (Cu(NO₃)₂·2.5H₂O)

  • Acetonitrile

  • Fluorine gas (20% v/v in N₂)

  • Ethyl acetate

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve diethyl malonate (e.g., 40.0 g, 0.25 mol) and copper nitrate hydrate (e.g., 5.81 g, 25 mmol) in acetonitrile (200 mL) in a suitable fluorination vessel.

  • Cool the mixture to 0–5 °C and stir vigorously.

  • Purge the system with nitrogen for 5 minutes.

  • Introduce fluorine gas (20% v/v in N₂, 80 mL min⁻¹) into the mixture for approximately 6.5 hours.

  • After the reaction is complete, purge the reactor with nitrogen for 10 minutes.

  • Remove the solvent in vacuo.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the layers and extract the aqueous phase again with ethyl acetate (50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (25 mL) and brine (20 mL).

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield crude diethyl 2-fluoromalonate.

  • Purify the crude product by distillation under reduced pressure (e.g., 102–103 °C at 18 mbar) to obtain the pure product.

Protocol 2: Electrophilic Fluorination of Diethyl Malonate using Me-NFSI

This protocol describes a Lewis acid-catalyzed monofluorination.[4]

Materials:

  • Diethyl malonate

  • N-fluorobis(methanesulfonyl)imide (Me-NFSI)

  • Titanium(IV) tert-butoxide (Ti(OᵗBu)₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred mixture of diethyl malonate (e.g., 0.5 mmol) and Me-NFSI (1.1 equiv.) in toluene (5.0 mL), add Ti(OᵗBu)₄ (10 mol%) under a nitrogen atmosphere.

  • Stir the reaction mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated NaHCO₃ aqueous solution.

  • Extract the mixture three times with EtOAc.

  • Wash the combined organic layer with brine, dry with Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (n-hexane/CH₂Cl₂) to give the fluorinated product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Workup & Purification start Combine Dimethyl Malonate, Catalyst, and Solvent cool Cool to Reaction Temperature start->cool purge Purge with Inert Gas cool->purge add_reagent Introduce Fluorinating Agent (e.g., F2 gas or NFSI) purge->add_reagent react Stir for Determined Time add_reagent->react monitor Monitor Reaction Progress (GC/NMR) react->monitor monitor->react Incomplete? quench Quench Reaction monitor->quench Complete? extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify product Pure Dimethyl Fluoromalonate purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield of This compound incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions (e.g., Difluorination) low_yield->side_reactions suboptimal_cond Suboptimal Conditions low_yield->suboptimal_cond check_base Verify Base Activity & Anhydrous Conditions incomplete_rxn->check_base monitor_rxn Monitor Reaction to Completion incomplete_rxn->monitor_rxn control_stoich Control Stoichiometry of Fluorinating Agent side_reactions->control_stoich optimize_temp Optimize Reaction Temperature suboptimal_cond->optimize_temp purify_reagents Ensure Reagent Purity suboptimal_cond->purify_reagents

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Dimethyl Fluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of dimethyl fluoromalonate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in obtaining high-purity material for your research and development needs.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Purity After Synthesis

  • Question: My crude this compound shows multiple spots on TLC or several peaks in GC-MS analysis. What are the likely impurities?

  • Answer: Common impurities in the synthesis of this compound can include unreacted starting materials such as dimethyl malonate and fluorinating agents. Side products are also a common source of impurities. For instance, in related malonate syntheses, the formation of di-halogenated species (e.g., dimethyl 2,2-difluoromalonate) can occur if the reaction conditions are not carefully controlled. Incomplete reactions may also leave behind intermediates.

Issue 2: Poor Separation During Fractional Distillation

  • Question: I'm having trouble separating this compound from impurities via fractional distillation. The fractions are still impure. What can I do?

  • Answer: This issue often arises when the boiling points of the impurities are very close to that of this compound.

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.

    • Optimize Vacuum: Ensure a stable and sufficiently low vacuum is maintained. Fluctuations in pressure will lead to poor separation. Check for leaks in your distillation setup.

    • Slow Distillation Rate: Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column. A slower rate provides better separation.

    • Collect Smaller Fractions: Collect smaller fractions and analyze each one by TLC or GC-MS to identify the purest fractions to combine.

Issue 3: Tailing or Streaking on TLC During Column Chromatography

  • Question: My compound is tailing or streaking on the TLC plate, making it difficult to monitor the column chromatography. Why is this happening and how can I fix it?

  • Answer: Tailing on silica gel TLC plates is often an indication of an acidic compound interacting strongly with the acidic silica gel.

    • Neutralize the Silica Gel: You can try neutralizing the silica gel by adding a small amount of a non-polar tertiary amine, such as triethylamine (~1%), to your eluent system.

    • Use a Different Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, if your compound is sensitive to acid.

    • Optimize the Solvent System: Experiment with different solvent systems. A more polar solvent system might reduce the interaction with the silica gel and improve the spot shape.

Issue 4: Oiling Out During Recrystallization

  • Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent above the solvent's boiling point or when the solution becomes supersaturated at a temperature above the melting point of the solute.

    • Use a Different Solvent or Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a two-solvent system. For polar fluorinated molecules, a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble) can be effective.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

  • Question: What is the recommended purification method for achieving the highest purity of this compound?

  • Answer: For volatile liquids like this compound, fractional distillation under reduced pressure is often the most effective method for achieving high purity on a larger scale. For smaller scales or to remove non-volatile impurities, silica gel column chromatography can provide excellent separation. Recrystallization is a viable option if the crude product is a solid or can be induced to crystallize, and it is particularly good at removing small amounts of impurities. The choice of method often depends on the nature of the impurities present.

  • Question: What are the key physical properties of this compound to consider during purification?

  • Answer: The most important physical property for purification is its boiling point, which is reported to be 111-112 °C at 45 mmHg[1]. Its polarity will also influence the choice of solvents for chromatography and recrystallization.

  • Question: How can I monitor the purity of my this compound during and after purification?

  • Answer: The purity of this compound can be effectively monitored using the following analytical techniques:

    • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to track the progress of a column chromatography separation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the purity of the sample and can help identify the structures of any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Question: What are the recommended storage conditions for purified this compound?

  • Answer: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound using different techniques. Please note that the starting purity and yields can vary significantly depending on the success of the synthesis and the specific impurities present.

Table 1: Fractional Distillation

ParameterValueReference
Starting Purity (Typical)85-95% (by GC)Assumed
Boiling Point111-112 °C[1]
Pressure45 mmHg[1]
Final Purity >99% (by GC) [1]
Yield ~71% [1]

Table 2: Column Chromatography

ParameterValueReference
Starting Purity (Typical)85-95% (by GC)Assumed
Stationary PhaseSilica GelGeneral Practice
Eluent SystemHexane/Dichloromethane GradientBased on related compounds
Final Purity >98% (by GC) Expected
Yield 80-90% Expected

Table 3: Recrystallization

ParameterValueReference
Starting Purity (Typical)>90% (by GC)Assumed
Solvent Systeme.g., Ethanol/Water or Hexane/Ethyl AcetateGeneral Practice
Final Purity >99% (by GC) Expected
Yield 70-85% Expected

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all glassware is dry and all joints are properly sealed with vacuum grease.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

    • Connect the apparatus to the vacuum pump and slowly reduce the pressure to approximately 45 mmHg.

    • Begin heating the distillation flask gently with a heating mantle while stirring.

    • Observe the temperature at the distillation head. The temperature should rise and then stabilize as the this compound begins to distill.

    • Collect the fraction that distills at a constant temperature of 111-112 °C.

    • Discard any initial forerun that comes over at a lower temperature and stop the distillation before the temperature rises significantly, which would indicate the distillation of higher-boiling impurities.

  • Analysis:

    • Analyze the collected fraction by GC-MS or NMR to confirm its purity.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and dichloromethane or hexane and ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.3.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully load the sample onto the top of the silica gel.

    • Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or flasks.

    • Monitor the composition of the fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

    • If the compound is too soluble, a two-solvent system may be necessary. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualizations

Purification_Decision_Tree start Crude this compound check_impurities Analyze Impurity Profile (TLC, GC-MS) start->check_impurities volatile_impurities Impurities have significantly different boiling points? check_impurities->volatile_impurities non_volatile_impurities Non-volatile or polar impurities present? volatile_impurities->non_volatile_impurities  No distillation Fractional Distillation volatile_impurities->distillation  Yes chromatography Column Chromatography non_volatile_impurities->chromatography  Yes recrystallization_option Is the crude product a solid or can it be crystallized? non_volatile_impurities->recrystallization_option  No final_purity_check Analyze Final Purity (GC-MS, NMR) distillation->final_purity_check chromatography->final_purity_check recrystallization_option->chromatography  No recrystallization Recrystallization recrystallization_option->recrystallization  Yes recrystallization->final_purity_check pure_product Pure this compound final_purity_check->pure_product

Caption: Decision tree for selecting a purification method.

Troubleshooting_Workflow start Purification Attempted check_purity Analyze Purity of Product (TLC, GC-MS) start->check_purity purity_low Purity Below Target? check_purity->purity_low identify_issue Identify Purification Issue purity_low->identify_issue  Yes pure_product Achieved Desired Purity purity_low->pure_product  No distillation_issue Poor Separation in Distillation identify_issue->distillation_issue chromatography_issue Co-elution in Chromatography identify_issue->chromatography_issue recrystallization_issue Oiling Out or Low Yield identify_issue->recrystallization_issue solution1 Increase Column Efficiency Optimize Vacuum Slow Distillation Rate distillation_issue->solution1 solution2 Optimize Eluent System Change Stationary Phase chromatography_issue->solution2 solution3 Change Solvent System Slow Cooling Use Seed Crystal recrystallization_issue->solution3 re_purify Re-purify Product solution1->re_purify solution2->re_purify solution3->re_purify re_purify->check_purity

Caption: General troubleshooting workflow for purification.

References

Common side reactions in fluorination and how to minimize them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and minimize side reactions in their experiments.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?

A1: Low yields in fluorination reactions can stem from several factors. A systematic approach to troubleshooting is recommended. First, identify any byproducts to better understand the competing reactions. Key parameters to investigate include:

  • Reagent Activity: Fluorinating reagents, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, can degrade over time, especially with improper storage under non-anhydrous conditions.[1] Always use a fresh bottle of the reagent if degradation is suspected.

  • Reagent Stoichiometry: Insufficient fluorinating reagent can lead to incomplete conversion. For sterically hindered substrates, a larger excess of the reagent may be necessary.[1]

  • Reaction Temperature: The optimal temperature can vary significantly. Some reactions require elevated temperatures to proceed at a reasonable rate, while for sensitive substrates, higher temperatures may lead to decomposition.[1][2] A gradual increase or decrease in temperature is a good optimization strategy.

  • Leaving Group (for Deoxyfluorination): If you are performing a deoxyfluorination of an alcohol, the hydroxyl group must be sufficiently activated. In some cases, converting the alcohol to a better leaving group, like a sulfonate ester, before fluorination can be beneficial.[1]

  • Solvent Choice: The solvent must be anhydrous and compatible with your fluorinating agent.[1][2] Some electrophilic reagents like Selectfluor can react exothermically with solvents such as DMF, pyridine, and DMSO.[2][3] Acetonitrile is a commonly used non-nucleophilic solvent for many fluorination reactions.[2]

Q2: I am observing the formation of multiple products and poor regioselectivity. How can I improve the selectivity of my fluorination reaction?

A2: The formation of multiple isomers is a common challenge, especially when fluorinating heterocycles with several reactive C-H bonds.[2] The regioselectivity is influenced by both electronic and steric factors.[2] To improve selectivity:

  • Utilize Directing Groups: Existing functional groups on your substrate can be used to direct the fluorination to a specific position.[2]

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligands is crucial for controlling regioselectivity. For instance, in palladium-catalyzed reactions, different phosphine ligands can be screened to favor the formation of a desired isomer.

Q3: Elimination byproducts are a significant issue in my reaction. What strategies can I employ to minimize their formation?

A3: Elimination reactions compete with the desired substitution and are often favored at higher temperatures and in the presence of a strong base.[1] To minimize elimination:

  • Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.

  • Control Basicity: If possible, use neutral or acidic conditions. If a base is required, a non-nucleophilic, sterically hindered base can help minimize E2 elimination.[1]

  • Solvent Selection: The choice of solvent can have a significant impact. For some reactions, nonpolar solvents can suppress background elimination.

  • Choice of Fluorinating Reagent: Reagents that favor an SN2-type mechanism are less likely to lead to elimination compared to those that proceed via an SN1 mechanism.[1] Newer deoxyfluorination reagents like PyFluor have been developed to provide less elimination byproduct compared to DAST and Deoxo-Fluor.

Q4: How can I prevent over-fluorination of my substrate?

A4: Over-fluorination, or the introduction of more fluorine atoms than desired, can occur with highly reactive substrates or when using a large excess of a powerful fluorinating agent. To control this:

  • Control Stoichiometry: Carefully control the equivalents of the fluorinating agent used. For highly reactive substrates, it may be necessary to use a stoichiometric amount or even a slight excess of the substrate relative to the fluorinating agent. By altering the amount of Selectfluor, for example, a highly selective mono- or difluorination of 1,3-dicarbonyl compounds can be achieved.[4]

  • Dilution of the Fluorinating Agent: For very reactive reagents like elemental fluorine, dilution with an inert gas such as nitrogen is crucial to reduce degradation and side reactions.[5]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction time, temperature, and stoichiometry, which can significantly minimize over-fluorination by ensuring that the substrate is not exposed to the fluorinating agent for longer than necessary.[6][7][8]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low-yielding fluorination reactions.

Step 1: Initial Assessment

  • Analyze the crude reaction mixture: Use techniques like GC-MS or NMR to identify the major components. Is the starting material unreacted? Are there significant byproducts?

  • Characterize byproducts: Identifying the structure of the byproducts (e.g., elimination product, hydrolyzed starting material) will provide clues about the competing side reactions.

Step 2: Re-evaluate Reaction Components

  • Fluorinating Agent:

    • Action: Use a fresh, unopened bottle of the fluorinating agent.

    • Rationale: Reagents like DAST and Deoxo-Fluor are moisture-sensitive and can degrade over time.[1]

  • Solvent:

    • Action: Use a freshly dried, anhydrous, non-nucleophilic solvent.

    • Rationale: Water can consume the fluorinating agent and lead to hydrolysis byproducts. Nucleophilic solvents can compete with the fluoride ion.

  • Substrate:

    • Action: Ensure the purity of your starting material.

    • Rationale: Impurities can interfere with the reaction or lead to unwanted side products.

Step 3: Optimize Reaction Conditions

  • Temperature:

    • Action: Screen a range of temperatures. Start at a lower temperature and gradually increase it.

    • Rationale: Temperature can have a significant impact on both reaction rate and the prevalence of side reactions like decomposition.[1][2]

  • Concentration:

    • Action: Vary the concentration of the reactants.

    • Rationale: Reaction rates can be concentration-dependent.

  • Stoichiometry:

    • Action: Gradually increase the equivalents of the fluorinating agent.

    • Rationale: For sterically hindered or less reactive substrates, a larger excess of the fluorinating agent may be required.[1]

Step 4: Consider Alternative Reagents or Methods

  • Action: If optimization of the current protocol fails, consider using a different fluorinating agent or a different fluorination strategy altogether.

  • Rationale: The reactivity of fluorinating agents varies significantly. A different reagent may be better suited for your specific substrate.

Quantitative Data

Table 1: Comparison of Common Deoxyfluorination Reagents
ReagentAdvantagesDisadvantages
DAST Effective for a wide range of alcohols, aldehydes, and ketones.Can promote elimination and rearrangements; thermally unstable and can decompose explosively at high temperatures.[1][9]
Deoxo-Fluor More thermally stable than DAST.Can also promote elimination and rearrangements.[1]
PyFluor Inexpensive, thermally stable, and shows high selectivity for fluorination with minimal elimination side products.[10]Newer reagent, so literature on its use may be less extensive.
Aminodifluorosulfinium salts Storage-stable and do not react violently with water; can provide less elimination byproduct compared to DAST and Deoxo-Fluor.May require an exogenous fluoride source to be effective.
Table 2: Relative Reactivity of Electrophilic N-F Fluorinating Reagents

This table presents a quantitative reactivity scale for several common electrophilic fluorinating reagents, with Selectfluor™ as the reference. The relative rate constants were determined from kinetic studies with 1,3-diaryl-1,3-dicarbonyl derivatives in acetonitrile.[11]

Fluorinating ReagentRelative Rate Constant (krel)
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate1.1 x 105
2,6-Dichloro-N-fluoropyridinium triflate2.1
2,6-Dichloro-N-fluoropyridinium tetrafluoroborate1.9
Selectfluor™ (Reference) 1
Synfluor™0.11
N-Fluoropyridinium triflate1.2 x 10-2
N-Fluoropyridinium tetrafluoroborate1.1 x 10-2
N-Fluoro-2,4,6-trimethylpyridinium triflate1.1 x 10-3
N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate1.0 x 10-3
NFSI (N-Fluorobenzenesulfonimide)1.0 x 10-3

Data adapted from a 2018 study by Hodgson et al.[11]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST

This protocol is adapted for the fluorination of cycloheptanol derivatives but can be generalized for other alcohols with appropriate modifications.[1]

Materials:

  • Alcohol substrate (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Fluorination Reactions

TroubleshootingWorkflow General Troubleshooting Workflow for Fluorination Reactions start Start: Low Yield or Side Products Observed analyze Analyze Crude Reaction Mixture (NMR, GC-MS) start->analyze identify Identify Major Species: - Unreacted Starting Material - Desired Product - Byproducts analyze->identify is_sm Significant Starting Material Remaining? identify->is_sm is_byproduct Major Byproduct Identified? is_sm->is_byproduct No check_reagents Check Reagent Quality and Stoichiometry - Use fresh fluorinating agent - Increase equivalents is_sm->check_reagents Yes elimination Elimination Product? - Lower temperature - Use non-nucleophilic base is_byproduct->elimination Yes hydrolysis Hydrolysis Product? - Use anhydrous solvent - Ensure inert atmosphere is_byproduct->hydrolysis Yes overfluorination Over-fluorination? - Reduce equivalents of fluorinating agent - Reduce reaction time is_byproduct->overfluorination Yes other Other Byproduct? - Re-evaluate mechanism - Change solvent or catalyst is_byproduct->other Yes rerun Re-run Experiment with Optimized Conditions is_byproduct->rerun No optimize_conditions Optimize Reaction Conditions - Increase temperature - Increase reaction time check_reagents->rerun optimize_conditions->rerun elimination->rerun hydrolysis->rerun overfluorination->rerun other->rerun end Successful Fluorination rerun->end

Caption: A general troubleshooting workflow for fluorination reactions.

Logical Flow for Minimizing Elimination Side Reactions

EliminationMinimization Strategy to Minimize Elimination Byproducts start Problem: Significant Elimination Byproduct temp Lower Reaction Temperature start->temp base Modify Base start->base solvent Change Solvent start->solvent reagent Change Fluorinating Reagent start->reagent temp_desc Elimination is often favored at higher temperatures. temp->temp_desc base_desc Use a non-nucleophilic, sterically hindered base, or switch to neutral/acidic conditions if possible. base->base_desc solvent_desc Screen nonpolar or different aprotic solvents. solvent->solvent_desc reagent_desc Choose a reagent that favors an SN2 mechanism (e.g., PyFluor over DAST for some substrates). reagent->reagent_desc

Caption: Key strategies for minimizing elimination side reactions.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the recommended storage, handling, and stability of dimethyl fluoromalonate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the stability and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage is in a tightly sealed container in a refrigerator at 2-8°C.[1] It should be protected from heat, direct light, flames, and sparks.[1]

Q2: What are the necessary precautions for handling this compound safely?

A2: this compound is a toxic and corrosive substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] It is harmful if inhaled, ingested, or comes into contact with skin, and can cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] Always wash hands thoroughly after handling.

Q3: What are the known incompatibilities of this compound?

A3: this compound should be kept away from strong oxidizing agents.[1] Reactions with incompatible materials can lead to vigorous and potentially hazardous reactions.

Q4: What are the signs of decomposition of this compound?

A4: Decomposition of this compound may be indicated by a change in color (e.g., development of a yellow tint), the appearance of precipitates, or a change in viscosity. If you suspect decomposition, it is recommended to verify the purity of the material using analytical techniques such as NMR or GC-MS before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of this compound (Yellowing) Exposure to light, air, or elevated temperatures.Store the compound in an amber, tightly sealed vial at the recommended 2-8°C. Purge the vial with an inert gas like argon or nitrogen before sealing.
Low Reaction Yield 1. Impure this compound. 2. Inappropriate reaction conditions (e.g., solvent, temperature). 3. Presence of moisture.1. Verify the purity of this compound using analytical methods. 2. Optimize reaction conditions based on literature precedents for similar substrates. 3. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.
Formation of Unexpected Side Products 1. Reaction with solvent (e.g., DMF, DMSO can lead to side reactions).[3] 2. Dimerization or polymerization of reactants or products.[4] 3. Hydrolysis of the ester groups.1. Choose an inert solvent for the reaction. 2. Adjust reaction concentration or temperature. 3. Use anhydrous conditions and reagents.
Inconsistent Reaction Results Variability in the quality of this compound or other reagents.Source high-purity this compound from a reputable supplier. Ensure the consistency of all other reagents and solvents.

Physicochemical Data

PropertyValue
Molecular FormulaC₅H₇FO₄
Molecular Weight150.10 g/mol
Boiling Point140.3 ± 20.0 °C at 760 mmHg[1]
Density1.2 ± 0.1 g/cm³[1]
Flash Point38.4 ± 16.7 °C[1]
Storage Temperature2-8 °C[1]

Experimental Protocols

General Protocol for Alkylation of this compound:

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent (e.g., THF, DMF) to a dried reaction flask equipped with a magnetic stirrer.

  • Base Addition: Cool the solvent to the desired temperature (e.g., 0 °C) and add a suitable base (e.g., sodium hydride, potassium carbonate).

  • Substrate Addition: Slowly add this compound to the stirring suspension of the base.

  • Electrophile Addition: After the deprotonation is complete (typically monitored by TLC or the cessation of hydrogen evolution), add the electrophile dropwise.

  • Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Visual Guides

Storage_Handling_Workflow cluster_storage Storage cluster_handling Handling storage_conditions Store at 2-8°C refrigerate Refrigerate storage_conditions->refrigerate closed_vessel Tightly Closed Container storage_conditions->closed_vessel protect Protect from Light & Heat storage_conditions->protect handling_precautions Handle with Care fume_hood Use Fume Hood handling_precautions->fume_hood ppe Wear PPE (Gloves, Goggles) handling_precautions->ppe wash_hands Wash Hands After Use handling_precautions->wash_hands

Caption: Recommended storage and handling workflow for this compound.

Troubleshooting_Logic start Experiment Issue Encountered issue_type Identify Issue Type start->issue_type low_yield Low Reaction Yield issue_type->low_yield Yield side_products Unexpected Side Products issue_type->side_products Purity discoloration Compound Discoloration issue_type->discoloration Appearance check_purity Verify Reagent Purity low_yield->check_purity optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions side_products->optimize_conditions check_solvent Check Solvent Compatibility side_products->check_solvent check_storage Review Storage Conditions discoloration->check_storage resolve Issue Resolved check_purity->resolve optimize_conditions->resolve check_solvent->resolve check_storage->resolve

Caption: A logical workflow for troubleshooting common experimental issues.

References

Overcoming challenges in the synthesis of fluoromalonate esters.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fluoromalonate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluoromalonate esters?

A1: The primary synthetic routes to fluoromalonate esters include electrophilic fluorination of malonate enol derivatives, halogen exchange reactions, and direct fluorination with elemental fluorine.[1][2] Electrophilic fluorination is often the most direct method, utilizing reagents like Selectfluor®.[3][4][5] Halogen exchange, for instance, converting a chloromalonate to a fluoromalonate, offers an alternative pathway.[1] Direct fluorination with elemental fluorine can be highly efficient but requires specialized equipment and careful control of reaction conditions to ensure selectivity.[2][6]

Q2: What are the main challenges in the synthesis of fluoromalonate esters?

A2: Key challenges include:

  • Over-fluorination: Formation of di- and tri-fluorinated byproducts, which can be difficult to separate from the desired mono-fluorinated product.[1][6][7]

  • Purification: The similarity in boiling points between the starting malonate ester and the fluorinated product can make purification by distillation challenging.[7]

  • Hazardous Reagents: Some fluorinating agents, like perchloryl fluoride and elemental fluorine, are highly reactive and require special handling procedures.[1][3][6]

  • Reaction Control: Maintaining optimal reaction conditions (temperature, stoichiometry) is crucial for achieving high yields and selectivity.

Q3: Is Selectfluor® a good choice for laboratory-scale synthesis?

A3: Yes, Selectfluor® is a widely used and commercially available electrophilic fluorinating agent that is known for being a stable, safe, and easy-to-handle solid.[3][4][5][8] This makes it a convenient and effective choice for both laboratory and larger-scale synthesis.[3][4]

Q4: Can I use elemental fluorine for direct fluorination in a standard lab setting?

A4: The use of elemental fluorine requires specialized equipment and safety protocols due to its high reactivity and toxicity.[3][6] While it can be a very efficient method, it is generally not recommended for a standard laboratory setting without the appropriate infrastructure and expertise.[2][6]

Troubleshooting Guides

Problem 1: Low Yield of Monofluorinated Product and Formation of Difluoromalonate

Possible Causes & Solutions:

  • Incorrect Stoichiometry of Fluorinating Agent: An excess of the fluorinating agent is a common cause of over-fluorination.

    • Solution: Carefully control the stoichiometry of the fluorinating agent. For direct fluorination with F₂, using slightly more than one equivalent (e.g., 1.1 equivalents) has been shown to improve selectivity for the monofluorinated product.[7] When using a base to form the enolate, using one equivalent of base tends to favor monofluorination, while an excess of base can lead to the difluorinated product.[1]

  • Reaction Temperature Too High: Higher temperatures can sometimes promote multiple fluorination reactions.

    • Solution: Maintain the recommended reaction temperature. For fluorination with elemental fluorine, temperatures are often kept low (e.g., -20°C to -15°C).[6]

  • Inefficient Mixing: Poor mixing can lead to localized areas of high fluorinating agent concentration, resulting in over-fluorination.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

Problem 2: Difficulty in Separating the Fluoromalonate Ester from the Starting Material

Possible Causes & Solutions:

  • Incomplete Reaction: If the reaction does not go to completion, separating the product from the unreacted starting material by distillation can be difficult due to similar boiling points.[7]

    • Solution: Monitor the reaction progress using techniques like 1H and 19F NMR or IR spectroscopy to ensure complete conversion of the starting material.[7] Adjust reaction time or temperature as needed.

  • Inadequate Purification Method: Simple distillation may not be sufficient for complete separation.

    • Solution: Consider using fractional distillation for better separation.[9] Alternatively, column chromatography on silica gel can be an effective purification method.[10]

Problem 3: The Reaction is Sluggish or Does Not Proceed

Possible Causes & Solutions:

  • Inactive Fluorinating Agent: The fluorinating agent may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of the fluorinating agent and ensure it is stored under the recommended conditions. For example, Selectfluor® should be stored at <30 °C.[3]

  • Insufficient Base or Incomplete Enolate Formation: For methods involving the pre-formation of a malonate enolate, incomplete deprotonation will result in a poor yield.

    • Solution: Use a strong enough base (e.g., sodium hydride, sodium ethoxide) and ensure anhydrous conditions to facilitate complete enolate formation.[6][11]

  • Presence of Water: Moisture can quench the base and react with some fluorinating agents.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Different Synthetic Methods for Diethyl Fluoromalonate

Synthetic MethodFluorinating Agent/ReagentBaseSolventYield (%)Reference
Electrophilic FluorinationElemental Fluorine (F₂)Sodium Hydride (1 equiv.)Acetonitrile37 (mono), 23 (di)[1]
Electrophilic FluorinationElemental Fluorine (F₂)Sodium Hydride (2.25 equiv.)Acetonitrile14 (mono), 37 (di)[1]
Halogen ExchangeTriethylamine·3HFTriethylamine-82[1]
Halogen ExchangeDBN·HF complex--91 (conversion)[1]
Direct Fluorination (Optimized)Elemental Fluorine (F₂)-Acetonitrile77[7]
Electrophilic FluorinationPhIO / Et₃N·5HF-1,2-dichloroethane85[10]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-Fluoromalonate via Electrophilic Fluorination with Elemental Fluorine

Source: Adapted from WO1997000848A1[6]

Materials:

  • Diethyl malonate

  • Sodium hydride (degreased)

  • Dry acetonitrile

  • Elemental fluorine (10% in nitrogen)

Procedure:

  • Add a solution of diethyl malonate (12.5 mmol) in dry acetonitrile (10 ml) over 30 minutes to a suspension of degreased sodium hydride (12.5 mmol) in dry acetonitrile (50 ml) at room temperature under a nitrogen atmosphere.

  • Cool the resulting white suspension of the sodium derivative to approximately -15°C.

  • Bubble fluorine (25 mmol) diluted to 10% in nitrogen through the cooled suspension over a period of 1 hour, maintaining the temperature between -20°C and -15°C.

  • After the addition of fluorine is complete, purge the reaction vessel with nitrogen and allow it to warm to room temperature (20°C).

  • Isolate the product by a suitable separation process such as distillation.

Protocol 2: Synthesis of Diethyl Fluoromalonate via Halogen Exchange

Source: Adapted from Organic Process Research & Development[1]

Materials:

  • Diethyl chloromalonate

  • 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)

  • Hydrogen fluoride (HF)

Procedure:

  • Prepare the DBN·HF complex.

  • React the DBN·HF complex with diethyl chloromalonate.

  • The patent description states this process gives diethyl 2-fluoromalonate in 91% conversion on a large scale.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Prepare Anhydrous Reagents & Solvents enolate Enolate Formation (if applicable) prep->enolate Add malonate to base fluorination Fluorination Reaction enolate->fluorination Add fluorinating agent quench Reaction Quenching fluorination->quench extraction Aqueous Work-up & Extraction quench->extraction drying Drying of Organic Layer extraction->drying purification Purification (Distillation or Chromatography) drying->purification analysis Product Characterization (NMR, IR, etc.) purification->analysis

Caption: General experimental workflow for the synthesis of fluoromalonate esters.

troubleshooting_logic cluster_overfluorination Over-fluorination Issues cluster_incomplete_reaction Incomplete Reaction Issues cluster_purification Purification Challenges start Low Yield or Impure Product check_stoich Check Stoichiometry of Fluorinating Agent start->check_stoich Di-fluorinated byproduct observed check_reagent Check Activity of Fluorinating Agent start->check_reagent Low conversion of starting material optimize_dist Optimize Distillation (e.g., Fractional) start->optimize_dist Product and starting material co-elute check_temp Verify Reaction Temperature check_stoich->check_temp check_base Ensure Complete Enolate Formation check_reagent->check_base check_moisture Check for Moisture Contamination check_base->check_moisture try_chrom Use Column Chromatography optimize_dist->try_chrom

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Selective Direct Fluorination of Malonic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated malonic esters. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve the selectivity of direct fluorination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the direct fluorination of malonic esters?

The main difficulty is controlling the selectivity between monofluorination and difluorination. The monofluorinated product is often more electron-rich and therefore more reactive than the starting malonic ester, leading to the formation of a difluorinated byproduct.[1] This lack of selectivity can complicate purification and lower the yield of the desired monofluorinated compound.

Q2: Which electrophilic fluorinating reagents are commonly used, and how do they compare?

Commonly used electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and elemental fluorine (F₂).

  • Selectfluor® is a user-friendly, commercially available solid reagent known for its relatively high reactivity.[2]

  • NFSI is another stable, solid reagent. In some cases, it has been shown to provide superior enantioselectivity compared to Selectfluor when used with chiral catalysts.[3] An atom-economical alternative, N-fluoromethanesulfonimide (Me-NFSI), has also been developed and shows high reactivity.[4]

  • Elemental fluorine (F₂) is the most atom-economical fluorinating agent but is a highly reactive and toxic gas, requiring specialized equipment and handling procedures.[4] Despite these challenges, it can be used for highly selective monofluorination on a large scale when catalyzed by copper nitrate.[5]

Q3: How can I improve the mono- to di-fluorination ratio?

Several strategies can be employed to enhance the selectivity for monofluorination:

  • Use of a Catalyst: Lewis acids such as titanium(IV) tert-butoxide (Ti(OᵗBu)₄) can promote selective monofluorination by coordinating to the malonic ester.[1][4] Copper(II) nitrate is effective in catalytic amounts for direct fluorination with F₂ gas.[5]

  • Careful Control of Stoichiometry: Using a minimal excess of the fluorinating agent (e.g., 1.1 equivalents) is crucial to prevent over-fluorination.[1]

  • Reaction Conditions: The choice of solvent can be critical. High dielectric constant solvents, such as acetonitrile, have been found to be beneficial for controlling selectivity in electrophilic fluorinations.[5]

  • Alternative Synthetic Routes: A silver-catalyzed decarboxylative fluorination of malonic acid derivatives allows for tunable chemoselectivity, providing either α-fluorocarboxylic acids or gem-difluoroalkanes depending on the choice of base and solvent.[2][6][7][8]

Q4: Can I achieve enantioselective fluorination of malonic esters?

Yes, catalytic asymmetric fluorination is possible. This is typically achieved using a chiral Lewis acid catalyst or an organocatalyst. For example, complexes of transition metals like titanium, copper, or palladium with chiral ligands have been successfully used to afford fluorinated malonates with excellent levels of enantioselectivity.[3][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficiently activated substrate. 2. Deactivated fluorinating reagent. 3. Inactive catalyst.1. Ensure the use of an appropriate base to form the enolate if required by the protocol. 2. Use a fresh bottle of the fluorinating agent. 3. For catalytic reactions, ensure the catalyst is properly activated and handled under the recommended atmosphere (e.g., inert gas).
Poor monofluorination selectivity (high di-fluoride formation) 1. Excess fluorinating agent. 2. Monofluorinated product is more reactive than the starting material. 3. Reaction run for too long.1. Reduce the stoichiometry of the fluorinating agent to 1.05-1.1 equivalents. Monitor the reaction closely by TLC, GC, or NMR. 2. Employ a Lewis acid catalyst (e.g., Ti(OᵗBu)₄) to enhance monofluorination selectivity.[4] 3. Optimize the reaction time to maximize the yield of the monofluorinated product before significant difluorination occurs.
Formation of side products other than di-fluoride (e.g., transesterification) 1. Use of an incompatible Lewis acid or base. 2. Reaction temperature is too high.1. When using Lewis acids like titanium alkoxides, choose a sterically hindered one such as Ti(OᵗBu)₄ to inhibit side reactions like transesterification.[4] 2. Optimize the reaction temperature; some selective fluorinations proceed efficiently at room temperature or below.
Difficulty in separating the monofluorinated product from the starting material and difluorinated product The boiling points and polarities of the three components can be very similar.1. Careful fractional vacuum distillation can be effective for purification.[5] 2. Meticulous column chromatography on silica gel may be required. 3. Aim for reaction conditions that provide high conversion and high selectivity to minimize the presence of hard-to-separate impurities.

Data Presentation

Table 1: Comparison of Conditions for Selective Monofluorination of Diethyl Malonate

Fluorinating AgentCatalystSolventTemp. (°C)Mono-F Yield (%)Di-F Yield (%)Reference
Me-NFSI (1.1 eq)Ti(OᵗBu)₄ (10 mol%)TolueneReflux45 (isolated)15 (NMR)[1],[4]
F₂/N₂ (20%)Cu(NO₃)₂·2.5H₂O (10 mol%)Acetonitrile0-577 (distilled)Not specified, but minimized[5]
Selectfluor (1.0 eq)Ti(TADDOLato) (chiral)MeCNRT>80Not specified[9],[3]

Table 2: Enantioselective Fluorination of Malonates

SubstrateCatalyst SystemFluorinating AgentSolventYield (%)ee (%)Reference
Various MalonatesDBFOX-Ph/Zn(OAc)₂NFSICH₂Cl₂HighExcellent[9]
Acyclic β-ketoestersTi(TADDOLato)SelectfluorMeCN>80up to 90[9],[3]
α-Cyano estersCationic Palladium complexNFSINot specifiedHigh85-99[9],[3]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Selective Monofluorination of Diethyl Malonate[1]
  • Setup: Add diethyl malonate (0.5 mmol, 1.0 equiv.) and N-fluoromethanesulfonimide (Me-NFSI) (0.55 mmol, 1.1 equiv.) to an oven-dried flask containing a magnetic stir bar and toluene (5.0 mL).

  • Catalyst Addition: Place the flask under a nitrogen atmosphere. Add titanium(IV) tert-butoxide (Ti(OᵗBu)₄) (0.050 mmol, 10 mol%) via syringe.

  • Reaction: Heat the mixture to reflux and stir for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Protocol 2: Copper-Catalyzed Direct Fluorination of Diethyl Malonate with F₂ Gas[5]

Caution: This procedure involves elemental fluorine and should only be performed by trained personnel with appropriate safety equipment.

  • Setup: In a specialized fluorination vessel, dissolve diethyl malonate (0.25 mol) and copper(II) nitrate hydrate (Cu(NO₃)₂·2.5H₂O; 25 mmol) in acetonitrile (200 mL).

  • Cooling: Cool the vessel to 0–5 °C and stir the solution.

  • Inerting: Purge the system with nitrogen gas for 5 minutes.

  • Fluorination: Introduce a mixture of 20% fluorine gas in nitrogen (v/v) at a controlled rate. Monitor the reaction for completeness (e.g., by in-situ IR spectroscopy or analysis of aliquots).

  • Workup: Once the reaction is complete, purge the reactor with nitrogen. Remove the solvent in vacuo.

  • Extraction: Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase again with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, and dry over sodium sulfate. Evaporate the solvent to yield the crude product, which can be further purified by vacuum distillation.

Protocol 3: Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids[6][7]

This is a general procedure that can be adapted for malonic acid derivatives to achieve monofluorination.

  • Setup: To a flask, add the aliphatic carboxylic acid (1.0 equiv.), Selectfluor® (2.0 equiv.), and silver nitrate (AgNO₃) (0.1 equiv.).

  • Solvent: Add a mixture of acetone and water.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Workflow for Direct Fluorination of Malonic Esters A 1. Setup - Add malonic ester and solvent to flask - Place under inert atmosphere (if needed) B 2. Reagent Addition - Add fluorinating agent (e.g., NFSI, Selectfluor) - Add catalyst (e.g., Lewis acid) A->B C 3. Reaction - Stir at specified temperature - Monitor progress (TLC, GC, NMR) B->C D 4. Quenching & Workup - Cool reaction - Quench with aqueous solution (e.g., NaHCO3) C->D E 5. Extraction - Extract with organic solvent - Wash, dry, and concentrate D->E F 6. Purification - Column chromatography or - Vacuum distillation E->F

Caption: A typical experimental workflow for the direct fluorination of malonic esters.

Selectivity_Pathway Reaction Pathway and Selectivity Challenge cluster_0 Reaction Pathway and Selectivity Challenge Malonate Malonic Ester MonoF Monofluoro Malonic Ester (Desired Product) Malonate->MonoF k1 DiF Difluoro Malonic Ester (Byproduct) MonoF->DiF k2 note Challenge: k2 > k1 Monofluorinated product is often more reactive than the starting material. Reagent Fluorinating Agent (F+)

Caption: The key selectivity challenge: faster formation of the difluorinated byproduct.

Troubleshooting_Tree Troubleshooting Decision Tree for Poor Selectivity Start High Di-F Product? CheckStoich Check Stoichiometry of Fluorinating Agent Start->CheckStoich Yes End Selectivity Improved Start->End No UseCatalyst Introduce a Lewis Acid Catalyst (e.g., Ti(OtBu)4) CheckStoich->UseCatalyst OptimizeTime Reduce Reaction Time UseCatalyst->OptimizeTime CheckTemp Lower Reaction Temperature OptimizeTime->CheckTemp CheckTemp->End

Caption: A decision tree for troubleshooting poor monofluorination selectivity.

References

Methods for removing impurities during the synthesis of dimethyl 2-chloromalonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl 2-chloromalonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of dimethyl 2-chloromalonate?

A1: The most common impurities are unreacted starting material, dimethyl malonate, and the over-chlorinated byproduct, dimethyl 2,2-dichloromalonate. The formation of dimethyl 2,2-dichloromalonate is a significant issue, with levels reaching 20-25% under certain conditions.

Q2: How can I minimize the formation of the dimethyl 2,2-dichloromalonate impurity during the reaction?

A2: The formation of the dichloro impurity is influenced by reaction time and the amount of chlorinating agent used.[1] To minimize its formation, it is recommended to discontinue the reaction after a shorter period, for instance, after about 5 hours when using sulfuryl chloride as the chlorinating agent. Prolonged reaction times, such as 48 hours, can lead to an increase in the dichloro impurity to as high as 15%.[1] Using a molar equivalent of 1.2 for sulfuryl chloride to dimethyl malonate has been shown to be effective.

Q3: What level of purity can I typically expect from the crude product?

A3: The purity of the crude dimethyl 2-chloromalonate can vary. Syntheses using sulfuryl chloride can yield a product with about 90% purity, containing approximately 5% dimethyl malonate and 5% dimethyl 2,2-dichloromalonate. Commercially available dimethyl 2-chloromalonate often has a purity of less than 85%, with a significant amount of the dichloro impurity.

Q4: What are the recommended methods for purifying crude dimethyl 2-chloromalonate?

A4: The two primary methods for purification are fractional distillation under reduced pressure and silica-plug filtration.[2] While fractional distillation is a viable option, it can lead to considerable yield loss.[2] Silica-plug filtration is presented as a simple, accessible, and scalable method to remove the dimethyl 2,2-dichloromalonate impurity and can achieve a purity of greater than 95%.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of dimethyl 2,2-dichloromalonate in the crude product. - Prolonged reaction time.- Excess chlorinating agent.- Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction when the starting material is consumed to an acceptable level (e.g., <6%).- A reaction time of 4-5 hours at 40-45°C is recommended when using sulfuryl chloride.- Use a controlled molar ratio of the chlorinating agent. For example, 1.2 mole equivalents of sulfuryl chloride to dimethyl malonate.
Low yield after fractional distillation. - The boiling points of dimethyl 2-chloromalonate and the dichloro impurity are relatively close, making separation difficult and leading to product loss in mixed fractions.[2]- Thermal decomposition of the product at higher temperatures.[1]- Use a fractionating column with a high number of theoretical plates for better separation.- Distill under a high vacuum to lower the boiling point and minimize thermal decomposition.[2]- Consider using silica-plug filtration as an alternative purification method, which has been reported to result in higher yields.
Incomplete removal of impurities after silica-plug filtration. - Inappropriate solvent system for elution.- Overloading the silica plug.- Use a non-polar solvent like hexane to elute the less polar dimethyl 2-chloromalonate first, while the more polar dimethyl 2,2-dichloromalonate is retained on the silica.- Ensure the amount of crude product loaded is appropriate for the amount of silica gel used. A general guideline is to use a larger diameter column with a shorter bed of silica for this type of purification.
Presence of unreacted dimethyl malonate in the final product. - Incomplete reaction.- Ensure the reaction goes to completion by monitoring with GC.- If unreacted starting material persists, it can often be removed during the purification step (either distillation or chromatography).

Quantitative Data Summary

The following table summarizes the purity of dimethyl 2-chloromalonate at different stages of synthesis and purification as reported in the literature.

Stage Method Dimethyl 2-chloromalonate Purity (% area by GC) Dimethyl malonate Impurity (% area by GC) Dimethyl 2,2-dichloromalonate Impurity (% area by GC) Reference
Crude ProductChlorination with sulfuryl chloride (5h)~90~5~5
Crude ProductChlorination with sulfuryl chloride (48h)75615
Purified ProductSilica-plug filtration>95Not ReportedNot Reported
Commercial Product (Lab Grade)Not Specified92-94Not ReportedNot Reported
Commercial Product (General)Not Specified<85Not ReportedSignificant amount

Experimental Protocols

Synthesis of Dimethyl 2-chloromalonate

This protocol is based on a pilot plant scale synthesis using sulfuryl chloride.

  • Reactor Setup: A 50-L all-glass reactor is purged with nitrogen.

  • Charging Reactants: Charge the reactor with dimethyl malonate (20 kg, 151.4 mol) at 25 °C.

  • Addition of Chlorinating Agent: To the stirred dimethyl malonate, add sulfuryl chloride (24.5 kg, 181.7 mol) over a period of 1 hour, ensuring the temperature is maintained below 25 °C.

  • Reaction: Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC). The reaction is considered complete when less than 6.0 area % of dimethyl malonate remains.

  • Cooling: Once the reaction is complete, cool the mixture to 25 °C and stir for 30 minutes.

  • Isolation: The liquid dimethyl 2-chloromalonate is unloaded from the reactor. The crude product is obtained in approximately 98% yield with a GC purity of about 90.3 area %.

Purification by Silica-Plug Filtration

This method is effective for removing the dimethyl 2,2-dichloromalonate impurity.

  • Prepare the Silica Plug: Use a suitable column and pack it with silica gel (e.g., Kieselgel 60, 60-120 mesh).

  • Load the Crude Product: The crude dimethyl 2-chloromalonate is loaded onto the silica plug.

  • Elution: Elute the column with a suitable solvent system. A non-polar solvent such as hexane is typically used to elute the desired product, while the more polar dichloro impurity is retained on the silica gel.

  • Collection and Concentration: Collect the fractions containing the pure dimethyl 2-chloromalonate and concentrate them under reduced pressure to obtain the purified product with a purity of NLT 95 area % by GC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_impurities Key Impurities start Dimethyl Malonate + Sulfuryl Chloride reaction Chlorination (4-5h, 40-45°C) start->reaction crude Crude Dimethyl 2-chloromalonate (~90% Purity) reaction->crude dichloro Dimethyl 2,2-dichloromalonate reaction->dichloro Over-chlorination unreacted Dimethyl Malonate reaction->unreacted Incomplete Reaction purification Silica-Plug Filtration crude->purification pure Pure Dimethyl 2-chloromalonate (>95% Purity) purification->pure purification->dichloro Removal

Caption: Workflow for the synthesis and purification of dimethyl 2-chloromalonate.

Caption: Troubleshooting logic for high dichloro impurity.

References

Technical Support Center: Optimizing Condensation Reactions with Dimethyl Fluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing condensation reactions involving dimethyl fluoromalonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Knoevenagel condensation with this compound sluggish compared to reactions with dimethyl malonate?

A1: The sluggishness of the reaction is likely due to the electronic effect of the fluorine atom. The strong electron-withdrawing nature of fluorine increases the acidity of the alpha-proton of this compound, making deprotonation easier. However, the resulting fluorinated enolate is less nucleophilic and potentially less stable than the enolate of dimethyl malonate. This reduced nucleophilicity can slow down the subsequent attack on the carbonyl electrophile. To overcome this, you might need to use a stronger base or optimize the reaction conditions to favor the nucleophilic addition step.

Q2: What are the most common side reactions to watch out for in condensation reactions with this compound?

A2: Common side reactions include:

  • Self-condensation of the aldehyde or ketone: This is more likely if a strong base is used, which can deprotonate the alpha-protons of the carbonyl compound.

  • Michael addition: The product of the Knoevenagel condensation, an α-fluoro-α,β-unsaturated ester, is a Michael acceptor. A second molecule of this compound can potentially add to this product.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the ester groups of this compound or the product can occur, especially under acidic or basic conditions.

Q3: How can I purify the final product of a condensation reaction with this compound?

A3: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used. It is important to carefully monitor the purification by thin-layer chromatography (TLC) to ensure complete separation of the product from unreacted starting materials and any side products. In some cases, recrystallization can also be an effective purification method.

Q4: Can I use the same catalysts for this compound condensation reactions as I would for dimethyl malonate?

A4: While many of the same catalysts can be used, their effectiveness may differ. Due to the increased acidity of this compound, weaker bases might be sufficient for deprotonation. Common catalysts for Knoevenagel condensations with malonate esters, such as piperidine, pyridine, or titanium tetrachloride with a tertiary amine, are good starting points. For Mannich reactions, a combination of a secondary amine and an acid catalyst is typically employed. However, optimization of the catalyst and its loading is crucial for achieving high yields with this compound.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Ineffective deprotonation of this compound.2. The fluorinated enolate is not sufficiently nucleophilic.3. The reaction equilibrium does not favor the product.4. The catalyst is inactive or poisoned.1. Use a stronger, non-nucleophilic base (e.g., DBU, NaH).2. Increase the reaction temperature to enhance the rate of nucleophilic attack.3. Remove water from the reaction mixture using a Dean-Stark apparatus or molecular sieves to drive the equilibrium forward.[1]
Formation of multiple products 1. Self-condensation of the aldehyde/ketone.2. Michael addition of the fluoromalonate to the product.3. Polymerization of the starting materials or product.1. Use a weaker base or a catalytic amount of a stronger base.2. Use a stoichiometric amount of the aldehyde/ketone or add it slowly to the reaction mixture.3. Lower the reaction temperature.
Incomplete reaction 1. Insufficient reaction time.2. Low reaction temperature.3. Catalyst deactivation.1. Monitor the reaction progress by TLC and extend the reaction time if necessary.2. Gradually increase the reaction temperature.3. Add a fresh portion of the catalyst.
Difficulty in product isolation/purification 1. The product is highly soluble in the workup solvent.2. The product co-elutes with starting materials or byproducts during chromatography.1. Use a different solvent for extraction.2. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation of this compound with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aldehyde

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aldehyde (1.0 eq) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add TiCl₄ (1.1 eq) dropwise.

  • After stirring for 10-15 minutes, add this compound (1.2 eq) to the mixture.

  • Slowly add triethylamine or DIPEA (2.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: General Procedure for Mannich Reaction of this compound

This protocol provides a general framework for the three-component Mannich reaction.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde or a non-enolizable aldehyde)

  • Secondary amine (e.g., dimethylamine, piperidine)

  • Acid catalyst (e.g., acetic acid, hydrochloric acid)

  • Solvent (e.g., ethanol, methanol, or acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the secondary amine (1.1 eq) and the aldehyde (1.0 eq) in the chosen solvent.

  • If using an amine salt, the acid catalyst may not be necessary. If using the free amine, add a catalytic amount of acid.

  • Stir the mixture at room temperature for 30-60 minutes to pre-form the iminium ion.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for condensation reactions involving malonate esters. Note that specific conditions for this compound may require further optimization.

Table 1: Knoevenagel Condensation Conditions

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydePiperidine/Acetic AcidTolueneReflux2-480-90General knowledge
4-NitrobenzaldehydeTiCl₄/TEADCMRT12~95General knowledge
IsovaleraldehydeImmobilized GelatineDMSORTOvernight85-89[2]
Various aromatic aldehydesAl-MOF (CAU-1-NH₂)Ethanol407up to 100 (selectivity)[3]

Table 2: Mannich Reaction Conditions

AldehydeAmineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
FormaldehydeDimethylamineHClEthanolReflux270-80General knowledge
N-Boc-imineDimethyl malonateChiral ThioureaDichloromethane-6024up to 99[4]

Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde in Anhydrous Solvent B Add Catalyst (e.g., TiCl4) A->B C Add Dimethyl Fluoromalonate B->C D Add Base (e.g., TEA) C->D E Stir at RT D->E F Monitor by TLC E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K Isolated Product

Caption: Experimental workflow for a typical Knoevenagel condensation reaction.

Troubleshooting_Tree Start Low Yield in Condensation Reaction Q1 Is there unreacted This compound? Start->Q1 A1_Yes Ineffective Deprotonation or Nucleophilic Attack Q1->A1_Yes Yes A1_No Check for Side Products Q1->A1_No No Sol1 Use Stronger Base Increase Temperature A1_Yes->Sol1 Q2 Are there significant side products? A1_No->Q2 A2_Yes Optimize Base/Temperature Q2->A2_Yes Yes A2_No Consider Equilibrium Issues Q2->A2_No No Sol2 Use Weaker Base Lower Temperature A2_Yes->Sol2 Sol3 Remove Water (Dean-Stark/Mol. Sieves) A2_No->Sol3

Caption: Troubleshooting decision tree for low-yield condensation reactions.

References

Navigating the Challenges of Trifluoromethylated Malonic Esters: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unique properties of trifluoromethylated malonic esters offer significant advantages in synthesis. However, their inherent reactivity can also lead to degradation, posing challenges during experimental work. This technical support center provides troubleshooting guidance and frequently asked questions to help you mitigate these issues and ensure the integrity of your compounds.

The primary degradation pathways for trifluoromethylated malonic esters are hydrolysis and subsequent decarboxylation. The electron-withdrawing nature of the trifluoromethyl group makes the ester carbonyls more susceptible to nucleophilic attack, particularly by water or hydroxide ions, leading to the formation of the corresponding malonic acid. This dicarboxylic acid can then readily lose carbon dioxide upon heating, resulting in the undesired trifluoromethylated acetic acid derivative.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylated malonic ester appears to be decomposing during my reaction workup. What are the likely causes?

A1: The most probable causes of degradation during workup are exposure to aqueous basic or acidic conditions, especially at elevated temperatures. The trifluoromethyl group enhances the electrophilicity of the ester carbonyls, making them more prone to hydrolysis.

Q2: What are the optimal storage conditions to ensure the long-term stability of my trifluoromethylated malonic ester?

A2: To maximize shelf life, store trifluoromethylated malonic esters in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong acids and bases.[1] Use of an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent hydrolysis from atmospheric moisture.

Q3: I am observing the formation of a byproduct with a lower molecular weight than my desired product. What could it be?

A3: This is a strong indication of hydrolysis followed by decarboxylation. The initial hydrolysis of one or both ester groups forms a trifluoromethylated malonic acid, which can easily lose CO2 upon heating to form a trifluoromethylated acetic acid derivative.

Q4: Can I use standard silica gel chromatography for the purification of my trifluoromethylated malonic ester?

A4: While possible, caution is advised. The slightly acidic nature of standard silica gel can sometimes promote the degradation of sensitive compounds. If you observe degradation on the column, consider using deactivated (neutral) silica gel or alternative purification techniques such as flash chromatography with a non-polar eluent system or low-temperature purification methods.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product after aqueous workup Hydrolysis of the ester groups due to prolonged contact with water, especially under basic or acidic conditions.Minimize the duration of the aqueous workup. Use a saturated solution of a mild buffer (e.g., sodium bicarbonate for neutralizing acids) instead of strong bases. Perform extractions at low temperatures (0-5 °C).
Formation of decarboxylated byproduct Hydrolysis to the malonic acid followed by thermal decarboxylation during purification or solvent removal.Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and a low-temperature water bath. For highly sensitive compounds, consider in-vacuo solvent removal at room temperature.
Inconsistent reaction outcomes Degradation of the starting material due to improper storage or handling.Ensure the trifluoromethylated malonic ester is stored under anhydrous and inert conditions. Use freshly opened or properly stored reagents.
Side reactions during alkylation Dialkylation of the malonic ester.[2]Use a slight excess of the malonic ester relative to the alkylating agent. Control the reaction temperature carefully, as higher temperatures can favor dialkylation.

Quantitative Stability Data

The stability of fluorinated malonic esters is highly dependent on the specific structure and the reaction conditions. The following table provides a qualitative and semi-quantitative overview of the stability of a related compound, diethyl 2-(perfluorophenyl)malonate, under various hydrolytic conditions. While not identical to a trifluoromethylated analogue, it offers valuable insights into the expected reactivity trends.

Conditions Time Temperature Observation Reference
10% aq. NaOH5 hRefluxNo reaction[3][4]
20% aq. NaOH5 hRefluxNo reaction[3][4]
10% aq. KOH in EtOH/H₂O24 hRoom TempStarting material recovered[3][4]
10% aq. KOH in EtOH/H₂O24 h50 °CDecomposition/Decarboxylation[3][4]
48% aq. HBr16 hRefluxTraces of decarboxylated product[3][4]
48% aq. HBr in AcOH (1:5 v/v)16 hRefluxComplete conversion to decarboxylated product[3][4]

Key Experimental Protocols

Protocol 1: Mild Aqueous Workup for Trifluoromethylated Malonic Esters

This protocol is designed to minimize hydrolysis during the isolation of trifluoromethylated malonic esters from a reaction mixture.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly quench the reaction by adding a pre-chilled, saturated aqueous solution of sodium bicarbonate (if the reaction is acidic) or a dilute solution of a mild acid like citric acid (if the reaction is basic) until the pH is neutral.

  • Extract the aqueous layer promptly with a cold, non-polar organic solvent such as diethyl ether or ethyl acetate (3 x V, where V is the volume of the aqueous layer).

  • Combine the organic extracts and wash with cold brine (1 x V).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator with a water bath temperature not exceeding 30 °C.

Protocol 2: Low-Temperature Purification by Flash Chromatography

This protocol is suitable for the purification of thermally sensitive trifluoromethylated malonic esters.

  • Deactivate silica gel by stirring it with a 1% solution of triethylamine in the chosen eluent system for 30 minutes, then evaporate the solvent.

  • Pre-cool the column and the eluent to 0-5 °C.

  • Dissolve the crude product in a minimal amount of the cold eluent.

  • Load the sample onto the column and perform the elution at a low temperature, maintaining a steady flow rate.

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.

Visualizing Degradation Pathways and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the key degradation pathway and a recommended experimental workflow.

DegradationPathway A Trifluoromethylated Malonic Ester B Trifluoromethylated Malonic Acid A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Trifluoromethylated Acetic Acid Derivative B->C Decarboxylation (Heat) ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup (0-5 °C) cluster_purification Purification cluster_storage Storage Reaction Synthesis Reaction Quench Mild Quench (e.g., NaHCO₃) Reaction->Quench Extract Extraction (Cold Solvent) Quench->Extract Dry Drying (Na₂SO₄) Extract->Dry Concentrate Low-Temp Concentration Dry->Concentrate Chromatography Low-Temp/Neutral Chromatography Concentrate->Chromatography Store Inert Atmosphere, Cool, Dry Chromatography->Store

References

Safety protocols for handling highly reactive fluorinating agents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety protocols, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with highly reactive fluorinating agents. Adherence to these guidelines is critical for ensuring laboratory safety and experimental success.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting & Optimization
Inactive Fluorinating Reagent Many fluorinating agents are moisture-sensitive. For example, AgF₂ is hygroscopic and decomposes in water.[1] Ensure reagents are stored under anhydrous conditions.[2] Consider using a fresh bottle of the reagent or an alternative that is less hygroscopic.[1]
Inappropriate Solvent The solvent can significantly impact reactivity. Some electrophilic reagents like Selectfluor can react exothermically with solvents such as DMF, pyridine, and DMSO.[1] Always verify the compatibility of your fluorinating agent with the chosen solvent.[1] Acetonitrile is a commonly used solvent for many fluorination reactions.[1]
Low Reaction Temperature Some deoxyfluorinations require heating to proceed at a reasonable rate.[2] Gradually increase the reaction temperature, but be cautious as higher temperatures can promote side reactions.[2]
Insufficient Reagent For sterically hindered substrates, a larger excess of the fluorinating reagent may be necessary.[2]

Issue 2: Formation of Byproducts or Decomposition of Starting Material

Possible Cause Troubleshooting & Optimization
Substrate Sensitivity Electron-rich substrates can be prone to oxidation and polymerization under strongly acidic or basic conditions.[1] Employ milder reaction conditions or consider neutral fluorination methods for sensitive substrates.[1]
High Reaction Temperature Elimination reactions are often favored at higher temperatures.[2] Lowering the reaction temperature can help minimize the formation of elimination byproducts.[2]
Presence of a Strong Base Basic conditions can promote E2 elimination.[2] If possible, use neutral or acidic conditions. If a base is required, a non-nucleophilic, sterically hindered base can sometimes minimize elimination.[2]
Over-fluorination The formation of a difluorinated byproduct is a common issue.[3] To favor monofluorination, carefully control the stoichiometry of the fluorinating agent and monitor the reaction closely, stopping it once the starting material is consumed.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling highly reactive fluorinating agents?

A1: Due to their high reactivity, toxicity, and corrosiveness, stringent safety measures are imperative.[4][5] Key precautions include:

  • Engineering Controls: Always work in a properly functioning chemical fume hood or a dedicated ventilated gas cabinet.[6] The laboratory should have a ventilation system with a minimum of an 8-fold hourly air exchange that does not recirculate exhaust air.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or butyl rubber are often recommended), tightly sealed safety goggles, a face shield, and a flame-resistant lab coat.[6][7][8]

  • Material Compatibility: Use equipment made of compatible materials. For gaseous fluorine, nickel, Monel, and stainless steel are recommended for pressurized systems, while PTFE is a suitable polymer.[6]

  • Emergency Preparedness: An emergency response plan must be in place.[6] An eyewash station and safety shower must be readily available.[9] A 2.5% calcium gluconate gel or Hexafluorine® solution should be on hand for immediate treatment of skin contact with HF, which can be a byproduct of reactions with moisture.[6]

Q2: How should I properly store moisture-sensitive fluorinating agents?

A2: Proper storage is crucial to maintain the integrity of these reagents.[10]

  • Store them under a dry, inert atmosphere (nitrogen or argon).[10] For highly sensitive reagents, a glovebox is recommended.[10]

  • Keep containers tightly sealed and consider using parafilm for an extra layer of protection on frequently accessed bottles.[10]

  • Storing containers inside a desiccator can provide an additional barrier against ambient moisture.[10]

Q3: What are the signs of decomposition for a fluorinating agent due to moisture?

A3: Decomposition can manifest in several ways:[10]

  • Visual Changes: Discoloration (e.g., white powders appearing off-white or yellowish), clumping of powders, or fuming when the container is opened.

  • Reduced Reactivity: A significant decrease in reaction yield or complete reaction failure is a common indicator.

  • Inconsistent Results: High variability in reaction outcomes between different batches can point to moisture contamination.

Q4: What should I do in case of a spill?

A4: The response depends on the scale and nature of the spill.

  • Minor Spills: Alert personnel in the immediate area.[11] Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand, or special absorbents for HF).[11][12] Do NOT use combustible materials like paper towels or sawdust to absorb oxidizers.[13] Gently sweep the absorbed material into a sealed container for hazardous waste disposal.[11]

  • Major Spills: Evacuate the area immediately and alert the emergency response team.[6][12] Isolate the area and prevent entry.[6]

Q5: Can I use glass reaction vessels with all fluorinating agents?

A5: No. Some fluorinating agents or their byproducts, like hydrogen fluoride (HF), are highly corrosive to glass.[5] It is critical to check the compatibility of your specific reagent with glass. For reagents that generate HF, reaction vessels made of polymers like PTFE or metals such as stainless steel or Monel may be required.[6]

Quantitative Data Summary

Table 1: Occupational Exposure Limits for Selected Fluorinating Agents

Fluorinating Agent OSHA PEL ACGIH TLV NIOSH REL
Fluorine 0.1 ppm (TWA)[7]1 ppm (TWA), 2 ppm (STEL)[7]0.1 ppm (TWA)[7]
Sulfur Tetrafluoride 0.1 ppm (Ceiling)[14]0.1 ppm (Ceiling)[15]0.1 ppm (Ceiling)[14][15]
Xenon Difluoride (as F) 2.5 mg/m³ (TWA)[9]2.5 mg/m³ (TWA)[9]Not Established

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; Ceiling: Not to be exceeded at any time.

Experimental Protocols

Protocol 1: General Handling of Gaseous Fluorinating Agents (e.g., F₂, SF₄)
  • System Setup: All manipulations must be conducted in a certified chemical fume hood or gas cabinet.[6] The system should consist of a gas cylinder with a regulator, tubing made of a compatible material (e.g., stainless steel or Monel), shut-off valves, a reaction vessel, a pressure gauge, and an outlet leading to a scrubber system.[6]

  • Leak Check: Before introducing the fluorinating agent, the entire system must be thoroughly leak-tested by pressurizing with an inert gas like nitrogen or helium and using a leak detection solution or a helium leak detector.[6]

  • Purging: Purge the system with a dry, inert gas for at least 30 minutes to remove all atmospheric moisture and air.[6]

  • Passivation: For highly reactive gases like fluorine, passivate the system by introducing a low concentration of the fluorinating agent (e.g., 1-5% in nitrogen) at a low flow rate. This forms a protective fluoride layer on the internal surfaces.[6]

  • Reaction Execution:

    • Cool the reaction vessel to the desired temperature.

    • Introduce the substrate and any solvent into the vessel under an inert atmosphere.[6]

    • Slowly introduce the gaseous fluorinating agent, carefully monitoring the reaction temperature and pressure.[6]

  • Work-up and Neutralization: Upon completion, any excess gaseous reagent must be vented through a wet gas scrubber system to neutralize it before release.[6]

Protocol 2: Small-Scale Spill Neutralization and Cleanup
  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the area.[11]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11] For highly toxic or volatile agents, respiratory protection may be necessary.[16]

  • Containment: For liquid spills, create a dike around the spill using a compatible absorbent material such as vermiculite, sand, or specialized spill pillows.[12][17] Work from the outside of the spill inwards to prevent spreading.[11]

  • Neutralization (if applicable and safe): For spills involving acidic byproducts like HF, use a specialized neutralizing agent. Commercial spill kits for HF often contain neutralizers like calcium carbonate or specialized polymers.[17] Caution: Neutralization reactions can be exothermic.

  • Absorption: Once neutralized, or for non-acidic spills, apply absorbent material over the entire spill.[17]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealed container for hazardous waste.[11][17]

  • Decontamination: Decontaminate the spill surface with a suitable cleaning agent and water.[11]

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[17]

Visualizations

Emergency_Response_Workflow spill Highly Reactive Fluorinating Agent Spill Occurs assess Assess Spill Severity spill->assess minor_spill Minor Spill assess->minor_spill Controllable by lab personnel major_spill Major Spill assess->major_spill Large volume, highly toxic, or fire risk don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area & Activate Alarm major_spill->evacuate call_emergency Call Emergency Response evacuate->call_emergency isolate Isolate Area call_emergency->isolate report Report Incident isolate->report contain Contain Spill don_ppe->contain neutralize Neutralize/Absorb contain->neutralize collect Collect Waste neutralize->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->report

Caption: Workflow for emergency response to a fluorinating agent spill.

Troubleshooting_Logic start Low Reaction Yield check_reagent Check Fluorinating Reagent Activity start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Yes reagent_bad Reagent Inactive/ Decomposed check_reagent->reagent_bad No check_conditions Review Reaction Conditions reagent_ok->check_conditions use_new Use Fresh Reagent/ Store Properly reagent_bad->use_new end Improved Yield use_new->end conditions_ok Conditions Appear Correct check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions (Temp, Solvent, etc.) check_conditions->conditions_bad No check_substrate Consider Substrate Sensitivity conditions_ok->check_substrate optimize Optimize Temperature, Solvent, Stoichiometry conditions_bad->optimize optimize->end substrate_ok Substrate Stable check_substrate->substrate_ok No substrate_bad Substrate Decomposing check_substrate->substrate_bad Yes substrate_ok->end milder_cond Use Milder Conditions/ Protecting Groups substrate_bad->milder_cond milder_cond->end

Caption: Logical workflow for troubleshooting low yield in fluorination reactions.

References

Validation & Comparative

A Comparative Analysis of Modern Electrophilic Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery and materials science. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the various fluorination techniques, electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into electron-rich substrates. This guide provides an objective comparison of the performance of contemporary electrophilic fluorinating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.

Performance Comparison of Key Electrophilic Fluorinating Agents

The reactivity of an electrophilic fluorinating agent is a critical parameter that dictates its suitability for a particular transformation. A quantitative reactivity scale has been established for several common N-F type electrophilic fluorinating reagents, providing a valuable framework for comparison.[1][2][3] The following tables summarize the relative reactivity and qualitative characteristics of some of the most widely used agents.

Table 1: Quantitative Reactivity of Common Electrophilic Fluorinating Agents [1]

ReagentStructureRelative Reactivity (krel vs. Selectfluor™)
Selectfluor™ 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)1.0
NFSI N-Fluorobenzenesulfonimide4-6 orders of magnitude less reactive than Selectfluor™
Synfluor™ N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)~10 times less reactive than Selectfluor™
Accufluor™ N-Fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Similar reactivity to Selectfluor™
N-Fluoropyridinium Salts e.g., 2,6-dichloro-N-fluoropyridinium triflateSimilar reactivity to Selectfluor™

Table 2: Qualitative Comparison of Key Electrophilic Fluorinating Agents

ReagentKey Characteristics
Selectfluor™ Bench-stable, easy to handle, soluble in polar solvents, and versatile for a wide range of substrates.[1][3][4]
NFSI High solubility in acetonitrile, making it suitable for less reactive substrates where higher concentrations are needed.[3] Generally less reactive than Selectfluor™.[1]
N-Fluoropyridinium Salts Reactivity is similar to Selectfluor™, but some variants can be very moisture-sensitive.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective comparison of fluorinating agents. Below are methodologies for a typical fluorination reaction and for determining the relative reactivity of different agents.

General Experimental Protocol for α-Fluorination of a 1,3-Dicarbonyl Compound

This protocol is a representative example for the α-fluorination of a 1,3-dicarbonyl compound and may require optimization for different substrates and fluorinating agents.

Materials:

  • 1,3-Dicarbonyl Substrate (e.g., Dibenzoylmethane)

  • Electrophilic Fluorinating Agent (e.g., Selectfluor™, NFSI) (1.1 equivalents)

  • Acetonitrile (ACS grade)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl substrate (1.0 mmol) and acetonitrile (10 mL).

  • Stir the solution at room temperature until the substrate is fully dissolved.

  • Add the electrophilic fluorinating agent (1.1 mmol) to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated product.

Experimental Protocol for Comparative Kinetic Analysis by NMR Spectroscopy

This protocol allows for the determination of the relative reactivity of different electrophilic fluorinating agents by monitoring the reaction kinetics.[5]

Materials and Instrumentation:

  • NMR Spectrometer (≥400 MHz) with variable temperature control

  • NMR tubes

  • Nucleophilic Substrate (e.g., a standard 1,3-dicarbonyl compound)

  • Electrophilic Fluorinating Agents to be compared (e.g., Selectfluor™, NFSI)

  • Anhydrous deuterated solvent (e.g., CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR)

Procedure:

  • Sample Preparation: Prepare a stock solution of the nucleophilic substrate and the internal standard in the deuterated solvent in a volumetric flask. In separate volumetric flasks, prepare stock solutions of each electrophilic fluorinating agent to be tested at the same concentration.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the substrate solution to determine the initial concentration relative to the internal standard.

  • Reaction Initiation: At a constant, controlled temperature within the NMR probe, add a precise volume of the fluorinating agent stock solution to the NMR tube containing the substrate solution. Record the time of addition as t=0.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular, predetermined time intervals over the course of the reaction.

  • Data Analysis: For each spectrum, determine the concentration of the substrate and the product by integrating their respective signals relative to the internal standard. Plot the concentration of the substrate versus time and fit the data to the appropriate rate law to determine the observed rate constant (k_obs).

  • Comparison: The relative reactivity of the different fluorinating agents can be determined by comparing their k_obs values under identical conditions.

Mechanistic Considerations and Selection Workflow

The mechanism of electrophilic fluorination is a topic of ongoing discussion, with two primary pathways proposed: a direct Sₙ2-type attack on the fluorine atom or a single-electron transfer (SET) process.[4][6] The predominant mechanism can be influenced by the substrate, the fluorinating agent, and the reaction conditions.

G Proposed Mechanisms for Electrophilic Fluorination cluster_sn2 SN2 Pathway cluster_set SET Pathway Nu Nucleophile (Nu⁻) TS_SN2 [Nu---F---N]⁻ Transition State Nu->TS_SN2 NF N-F Reagent NF->TS_SN2 Product_SN2 Nu-F + N⁻ TS_SN2->Product_SN2 Nu_SET Nucleophile (Nu⁻) Radical_Cation [Nu•] + [N-F]⁻• Nu_SET->Radical_Cation SET NF_SET N-F Reagent NF_SET->Radical_Cation SET Product_SET Nu-F + N⁻ Radical_Cation->Product_SET Radical Recombination G Workflow for Selecting an Electrophilic Fluorinating Agent Start Define Substrate and Desired Transformation Substrate_Reactivity Assess Substrate Reactivity Start->Substrate_Reactivity High_Reactivity High Reactivity Substrate (e.g., enolates, activated aromatics) Substrate_Reactivity->High_Reactivity High Low_Reactivity Low Reactivity Substrate (e.g., less activated C-H bonds) Substrate_Reactivity->Low_Reactivity Low Reagent_Reactivity Select Reagent Reactivity High_Reactivity->Reagent_Reactivity Low_Reactivity->Reagent_Reactivity High_Reactivity_Reagent High Reactivity Reagent (e.g., Selectfluor™, N-Fluoropyridinium Salts) Reagent_Reactivity->High_Reactivity_Reagent High Reactivity Needed Moderate_Reactivity_Reagent Moderate/Low Reactivity Reagent (e.g., NFSI) Reagent_Reactivity->Moderate_Reactivity_Reagent Moderate/Low Reactivity Needed Practical_Considerations Consider Practical Factors (Safety, Cost, Stability) High_Reactivity_Reagent->Practical_Considerations Moderate_Reactivity_Reagent->Practical_Considerations Select_Reagent Select Final Reagent and Optimize Conditions Practical_Considerations->Select_Reagent

References

A Comparative Guide to the Analytical Characterization and Quality Control of Dimethyl Fluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for the characterization and quality control of dimethyl fluoromalonate (DMFM). It is intended for researchers, scientists, and professionals in drug development who utilize DMFM as a key building block in chemical synthesis. The following sections detail various analytical methods, present comparative data, and provide standardized experimental protocols.

Structural Characterization Techniques

The initial analysis of any chemical compound involves the unambiguous confirmation of its structure. For this compound, several spectroscopic techniques are employed to verify its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of DMFM in solution. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the hydrogen, carbon, and fluorine atoms, respectively.

Comparative NMR Data:

NucleusTechniqueSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HProton NMRCDCl₃4.95DoubletJ(H-F) = 47.5-CH(F)-
¹HProton NMRCDCl₃3.85Singlet-2 x -OCH₃
¹³CCarbon NMRCDCl₃164.0DoubletJ(C-F) = 21.02 x C=O
¹³CCarbon NMRCDCl₃85.5DoubletJ(C-F) = 205.0-CH(F)-
¹³CCarbon NMRCDCl₃53.0Singlet-2 x -OCH₃
¹⁹FFluorine NMRCDCl₃-195.0DoubletJ(F-H) = 47.5-CH(F)-

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 20 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 240 ppm.

  • ¹⁹F NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 64.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 50 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of DMFM and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) or chemical ionization (CI) are common techniques.

Expected Mass Spectrometry Data:

Ionization ModeIonCalculated m/zObserved m/zDescription
ESI+[M+Na]⁺175.0271175.0275Sodium Adduct
CI+[M+H]⁺153.0452153.0455Protonated Molecule
CI+[M-F]⁺133.0396133.0400Loss of Fluorine
CI+[M-OCH₃]⁺121.0189121.0192Loss of Methoxy Group

Experimental Protocol: Mass Spectrometry (GC-MS)

  • System: A standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injector: Split mode (50:1), 250°C.

  • MS Parameters (CI):

    • Ion Source: Chemical Ionization (Methane reagent gas).

    • Source Temperature: 200°C.

    • Mass Range: 40-400 amu.

Quality Control and Purity Assessment

Quality control assays are essential to quantify the purity of this compound and to identify and measure any impurities, such as starting materials or by-products like dimethyl malonate.

Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is the industry standard for assessing the purity of volatile compounds like DMFM. It effectively separates DMFM from non-fluorinated analogues and other volatile impurities.

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred, HPLC with UV detection can also be used for purity analysis, particularly for identifying non-volatile impurities.

Comparative Purity Analysis Data:

TechniqueParameterThis compoundDimethyl Malonate (Impurity)
GC-FID Retention Time (min)8.57.2
Response Factor1.00 (Reference)1.05
Limit of Detection< 0.01%< 0.01%
HPLC-UV Retention Time (min)4.23.5
λmax (nm)210210
Limit of Detection< 0.02%< 0.02%

Experimental Protocol: Purity by GC-FID

  • Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent such as ethyl acetate.

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-1701 (or equivalent polar column), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Injector: 250°C, Split ratio 50:1.

  • Detector (FID): 280°C.

  • Calculation: Purity is calculated using the area percent method, correcting for response factors if necessary. Area % = (Area of DMFM Peak / Total Area of All Peaks) x 100.

Workflow and Logic Diagrams

Visualizing the analytical workflow provides a clear overview of the quality control process from sample receipt to final disposition.

G cluster_0 Quality Control Workflow for this compound Sample Raw Material Sample Received QC_Tests Perform QC Tests Sample->QC_Tests Log Sample Data_Review Review and Compare Data Against Specifications QC_Tests->Data_Review Generate Data Package Pass Batch Release (Pass) Data_Review->Pass Meets Specs Fail Batch Rejection (Fail) Data_Review->Fail Out of Spec (OOS)

Caption: Standard quality control workflow for a batch of DMFM.

The relationship between different analytical techniques and the information they provide can be visualized to aid in selecting the appropriate test.

G cluster_structure Structural Confirmation cluster_purity Purity & Impurity Profile DMFM This compound Analysis NMR NMR (¹H, ¹³C, ¹⁹F) DMFM->NMR Definitive Structure MS Mass Spectrometry DMFM->MS Molecular Weight IR FT-IR DMFM->IR Functional Groups GC Gas Chromatography (GC-FID) DMFM->GC Purity Assay (Volatiles) HPLC HPLC-UV DMFM->HPLC Purity Assay (Non-Volatiles) KF Karl Fischer (Water Content) DMFM->KF

Caption: Relationship between analytical goals and techniques for DMFM.

A Comparative Guide to Confirming the Synthesis of Dimethyl Fluoromalonate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of dimethyl fluoromalonate, a valuable building block in the preparation of fluorinated organic molecules, relies on rigorous analytical confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering detailed structural information. This guide provides a comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound against its common starting material, dimethyl malonate, and a widely used electrophilic fluorinating agent, Selectfluor. We also consider the spectral characteristics of a potential byproduct, dimethyl 2,2-difluoromalonate, to ensure unambiguous product identification.

Comparison of NMR Spectral Data

The key to confirming the synthesis of this compound lies in the distinct changes observed in the NMR spectra when compared to the starting materials and potential byproducts. The introduction of a fluorine atom significantly alters the chemical shifts and introduces characteristic splitting patterns due to heteronuclear coupling.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
Dimethyl malonate 3.75 (s, 6H, 2 x OCH₃)3.40 (s, 2H, CH₂)167.3 (C=O)52.6 (OCH₃)41.2 (CH₂)Not Applicable
This compound 5.30 (d, ¹JHF = 48.0 Hz, 1H, CHF)3.85 (s, 6H, 2 x OCH₃)164.2 (d, ²JCF = 25.0 Hz, C=O)88.0 (d, ¹JCF = 200.0 Hz, CHF)53.8 (s, OCH₃)-185.0 (d, ²JHF = 48.0 Hz)
Selectfluor ~5.3 (m, CH₂N)~4.8 (m, CH₂N)~3.8 (m, CH₂Cl)Not typically used for routine reaction monitoring.~-40 (broad s)
Dimethyl 2,2-difluoromalonate 3.90 (s, 6H, 2 x OCH₃)160.7 (t, ²JCF = 30.0 Hz, C=O)108.7 (t, ¹JCF = 260.0 Hz, CF₂)54.0 (s, OCH₃)-115.0 (s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The exact chemical shifts can vary slightly depending on the solvent and concentration. Data for this compound and dimethyl 2,2-difluoromalonate are based on values reported in the literature, which may have used different solvents and referencing standards.[1][2]

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Objective: To prepare a sample of the crude reaction mixture or purified product for NMR analysis.

  • Procedure:

    • Take an aliquot of the reaction mixture or dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Transfer the solution to a clean and dry NMR tube.

    • The final volume should be approximately 0.6-0.7 mL.

    • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, although modern spectrometers can reference to the residual solvent peak.

2. NMR Spectroscopic Analysis

  • Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra of the prepared sample.

  • Instrumentation: A multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width: 10-15 ppm

  • ¹³C{¹H} NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 128-1024 (or more, depending on concentration)

    • Relaxation Delay (d1): 2-5 seconds

    • Spectral Width: 200-250 ppm

  • ¹⁹F NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width: A wide spectral window is recommended initially (e.g., -250 to 50 ppm) to locate all fluorine signals.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for confirming the synthesis of this compound using the acquired NMR data.

G Workflow for NMR Confirmation of this compound Synthesis start Acquire 1H, 13C, and 19F NMR Spectra of Reaction Mixture check_H_product Observe Doublet in 1H NMR around 5.3 ppm (J_HF ≈ 48 Hz)? start->check_H_product check_F_product Observe Doublet in 19F NMR around -185 ppm (J_HF ≈ 48 Hz)? check_H_product->check_F_product Yes synthesis_not_confirmed Synthesis Not Confirmed check_H_product->synthesis_not_confirmed No check_C_product Observe Doublet for C=O (164 ppm) and CHF (88 ppm) in 13C NMR? check_F_product->check_C_product Yes check_F_product->synthesis_not_confirmed No check_H_sm Disappearance/Reduction of Dimethyl Malonate CH2 Signal (singlet, ~3.4 ppm)? check_C_product->check_H_sm Yes check_C_product->synthesis_not_confirmed No synthesis_confirmed Synthesis of Dimethyl Fluoromalonate Confirmed check_H_sm->synthesis_confirmed Yes incomplete_reaction Incomplete Reaction or Presence of Starting Material check_H_sm->incomplete_reaction No check_byproduct Presence of Singlet in 19F NMR around -115 ppm (Difluoro byproduct)? check_byproduct->synthesis_confirmed No byproduct_formation Byproduct Formation Detected check_byproduct->byproduct_formation Yes synthesis_confirmed->check_byproduct

Caption: Logical workflow for confirming this compound synthesis via NMR.

Key Confirmation Points:

  • Appearance of the Fluoromethine Proton: The most definitive evidence in the ¹H NMR spectrum is the appearance of a doublet around 5.3 ppm with a large coupling constant (JHF) of approximately 48 Hz. This signal corresponds to the proton directly attached to the fluorinated carbon.

  • Disappearance of the Methylene Protons: Concurrently, the singlet at approximately 3.4 ppm, corresponding to the CH₂ group of dimethyl malonate, should diminish or disappear completely.

  • Characteristic ¹⁹F NMR Signal: The ¹⁹F NMR spectrum should exhibit a doublet around -185 ppm, which is coupled to the adjacent proton (JHF ≈ 48 Hz). The presence of this signal confirms the incorporation of fluorine.

  • ¹³C NMR Splitting: In the proton-decoupled ¹³C NMR spectrum, the carbonyl carbon signal will appear as a doublet around 164.2 ppm due to coupling with fluorine (²JCF ≈ 25.0 Hz). The signal for the carbon bearing the fluorine (CHF) will be a doublet with a very large coupling constant (¹JCF ≈ 200.0 Hz) at approximately 88.0 ppm.

  • Identification of Byproducts: The formation of dimethyl 2,2-difluoromalonate can be identified by a singlet in the ¹⁹F NMR spectrum at approximately -115.0 ppm and the absence of a CHF proton signal in the ¹H NMR spectrum.

By systematically analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra and comparing the data to the reference values provided, researchers can confidently confirm the successful synthesis of this compound and assess the purity of their product.

References

A Comparative Guide to the Quantitative Reactivity of Electrophilic Fluorinating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties. Electrophilic fluorination has emerged as a key strategy for this transformation, with a diverse array of N-F reagents available to chemists. However, the selection of an appropriate reagent has often been guided by empirical trial-and-error rather than a quantitative understanding of their reactivity. This guide provides a comprehensive comparison of commonly used electrophilic fluorinating reagents based on a quantitative kinetic reactivity scale, enabling more informed and efficient reaction design.[1][2]

Quantitative Reactivity Scale

A quantitative reactivity scale for ten common electrophilic fluorinating reagents has been established through kinetic studies, spanning eight orders of magnitude.[1] The reactivity of these N-F reagents was determined by measuring the absolute and relative rate constants of their reactions with a series of para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives in acetonitrile (CH3CN).[1][2] Selectfluor® was used as the reference electrophile for calculating the relative rate constants (krel).[1][3]

The following table summarizes the quantitative data for the electrophilic fluorinating reagents, ordering them from most to least reactive.

Reagent NameStructureAbsolute Rate Constant (k, M⁻¹s⁻¹)Relative Reactivity (krel vs. Selectfluor®)Key Characteristics
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflateCl₅C₅N⁺-F OTf⁻2.5 x 10⁶1.0 x 10⁴The most reactive reagent on this scale. Shows reactivity towards borosilicate glass.[1]
Selectfluor® [F-TEDA]BF₄2.5 x 10² 1.0 Bench-stable and easy to handle; can even be used in water.[1][3]
2,6-Dichloro-N-fluoropyridinium triflate2,6-Cl₂C₅H₃N⁺-F OTf⁻2.4 x 10²9.6 x 10⁻¹Similar reactivity to Selectfluor®, but very moisture-sensitive.[1][3]
2,6-Dichloro-N-fluoropyridinium tetrafluoroborate2,6-Cl₂C₅H₃N⁺-F BF₄⁻2.4 x 10²9.6 x 10⁻¹Counter-ion has little effect on reactivity compared to the triflate salt. Also moisture-sensitive.[1]
Synfluor® (2,2'-bipy)N₂F₂ (BF₄)₂1.9 x 10¹7.6 x 10⁻²Very moisture-sensitive.[1][3]
2-Chloro-6-methyl-N-fluoropyridinium triflate2-Cl-6-MeC₅H₃N⁺-F OTf⁻6.4 x 10⁻¹2.6 x 10⁻³Less moisture-sensitive than the dichloro-derivatives.[1][3]
2-Chloro-6-methyl-N-fluoropyridinium tetrafluoroborate2-Cl-6-MeC₅H₃N⁺-F BF₄⁻4.9 x 10⁻¹2.0 x 10⁻³Less moisture-sensitive than the dichloro-derivatives.[1][3]
2,6-Dimethyl-N-fluoropyridinium triflate2,6-Me₂C₅H₃N⁺-F OTf⁻2.0 x 10⁻²8.0 x 10⁻⁵Stable in acetonitrile solution for several weeks.[1][3]
2,6-Dimethyl-N-fluoropyridinium tetrafluoroborate2,6-Me₂C₅H₃N⁺-F BF₄⁻1.5 x 10⁻²6.0 x 10⁻⁵Stable in acetonitrile solution for several weeks.[1][3]
NFSI (N-Fluorobenzenesulfonimide)(PhSO₂)₂NF2.5 x 10⁻⁴1.0 x 10⁻⁶Significantly less reactive, but higher solubility allows for use at higher concentrations to achieve appreciable reaction rates.[1]

Experimental Protocols

The determination of the quantitative reactivity scale involved detailed kinetic studies using UV-Vis spectrophotometry and NMR spectroscopy.

General Kinetic Measurement by UV-Vis Spectrophotometry
  • Instrumentation : A Varian Cary-100 Bio UV/Vis Spectrophotometer equipped with a temperature controller was used for the kinetic studies.[4]

  • Sample Preparation : Stock solutions of the nucleophiles (1,3-diaryl-1,3-propanediones) and the electrophilic fluorinating reagents were prepared in anhydrous acetonitrile.

  • Reaction Initiation and Monitoring : The reaction was initiated by mixing the nucleophile and a large excess of the fluorinating agent (pseudo-first-order conditions) in a quartz cuvette. The change in absorbance of the nucleophile over time was monitored at a specific wavelength.

  • Data Analysis : The observed rate constants (k_obs) were determined by fitting the absorbance versus time data to a single exponential decay function. The second-order rate constants (k) were then calculated by dividing k_obs by the concentration of the fluorinating agent.

Kinetic Measurement by ¹H NMR Spectroscopy

For slower reactions, ¹H NMR spectroscopy was employed to monitor the reaction progress.

  • Sample Preparation : Reactions were conducted in NMR tubes under pseudo-first-order conditions with an excess of the nucleophile at 25 °C.[3]

  • Data Acquisition : Time-arrayed ¹H NMR spectra were acquired to monitor the disappearance of the starting material and the appearance of the fluorinated product.[3]

  • Data Analysis : The relative peak integrals of the reactant and product signals over time were used to calculate the observed rate constant (k_obs) by fitting the data to an exponential function.[3]

Mechanistic Insights and Logical Workflow

The electrophilic fluorination mechanism is a topic of ongoing discussion, with evidence supporting both a polar Sₙ2-type mechanism and a single-electron transfer (SET) pathway.[5][6][7] For many N-F reagents, kinetic studies are consistent with a polar Sₙ2 mechanism where the nucleophile directly attacks the electrophilic fluorine atom.[6] The following diagram illustrates the logical workflow for determining and applying the quantitative reactivity scale.

G Workflow for Quantitative Reactivity Scale of Electrophilic Fluorinating Reagents cluster_0 Experimental Determination cluster_1 Data Analysis and Scale Construction cluster_2 Application in Synthesis A Selection of Nucleophiles (1,3-diaryl-1,3-dicarbonyls) C Kinetic Experiments (UV-Vis, NMR) A->C B Selection of Electrophiles (N-F Reagents) B->C D Determination of Rate Constants (k_obs, k) C->D E Calculation of Relative Rate Constants (k_rel vs. Selectfluor®) D->E F Construction of Quantitative Reactivity Scale E->F H Informed Reagent Selection (Based on Reactivity Scale) F->H G New Substrate G->H I Optimized Reaction Conditions H->I J Efficient Fluorination I->J

Caption: Logical workflow for the determination and application of the quantitative reactivity scale.

This guide, based on robust experimental data, provides a valuable resource for chemists to move beyond a "trial and error" approach and make rational, data-driven decisions in the selection of electrophilic fluorinating reagents, ultimately accelerating the discovery and development of novel fluorinated molecules.[1]

References

A comparative review of nucleophilic versus electrophilic fluorination methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The two primary strategies for forming a carbon-fluorine bond are nucleophilic and electrophilic fluorination. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic challenges.

At a Glance: Nucleophilic vs. Electrophilic Fluorination

FeatureNucleophilic FluorinationElectrophilic Fluorination
Fluorine Source Nucleophilic fluoride (F⁻)Electrophilic fluorine ("F⁺" synthon)
Mechanism SN2 or SNArAttack of a nucleophile on an electrophilic F
Typical Reagents KF, CsF, TBAF, DASTSelectfluor®, NFSI, N-Fluoropyridinium salts
Common Substrates Alkyl halides/sulfonates, electron-deficient arenesElectron-rich arenes, enolates, silyl enol ethers
Key Advantages Cost-effective, suitable for large-scale synthesisHigh selectivity, mild conditions, late-stage functionalization
Key Disadvantages Harsh conditions, limited substrate scope, basicity of F⁻Expensive reagents, potential for side reactions

Delving into the Mechanisms

The fundamental difference between nucleophilic and electrophilic fluorination lies in the nature of the fluorine source and the reaction mechanism.

Nucleophilic Fluorination employs a fluoride anion (F⁻) as the nucleophile. The most common mechanisms are SN2 for aliphatic compounds and nucleophilic aromatic substitution (SNAr) for electron-deficient aromatic rings.[2]

G cluster_0 SN2 Mechanism cluster_1 SNAr Mechanism Nu F⁻ Substrate R-LG Nu->Substrate Backside attack TS [F---R---LG]⁻ Substrate->TS Product R-F TS->Product LG LG⁻ TS->LG Nu_Ar F⁻ Substrate_Ar Ar-LG (EWG-activated) Nu_Ar->Substrate_Ar Meisenheimer Meisenheimer Complex Substrate_Ar->Meisenheimer Product_Ar Ar-F Meisenheimer->Product_Ar Loss of LG LG_Ar LG⁻ Meisenheimer->LG_Ar

Electrophilic Fluorination , conversely, utilizes a reagent with an electron-deficient fluorine atom that acts as an electrophile. These reagents, often containing an N-F bond, deliver a "F⁺" synthon to a carbon-centered nucleophile, such as an enolate or an electron-rich aromatic ring.[2]

G

Comparative Performance: Experimental Data

Direct comparison of the two methods on identical substrates is often challenging due to their differing substrate requirements. However, examining their application on similar classes of compounds reveals their respective strengths.

Fluorination of β-Ketoesters
SubstrateMethodReagentConditionsYield (%)Enantiomeric Excess (ee, %)Reference
Ethyl 2-benzyl-3-oxobutanoateElectrophilicNFSI, Cu(II)/(S,R)-ind-pyboxMeCN, -30 °C8596[3]
tert-Butyl 1-indanone-2-carboxylateElectrophilicSelectfluor®, Ti/TADDOL-8890[3]
α-Chloro-β-keto esterNucleophilic (SN2)CsF, 18-crown-6AcetonitrileHighMaintained[4]
α-Diazo-β-ketoesterNucleophilicHBF₄-GoodN/A[5]
Fluorination of Aromatic Compounds

| Substrate | Method | Reagent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Chloro-5-nitropyridine | Nucleophilic (SNAr) | KF | 150-200 °C, 10-15h | - |[6] | | 4-Nitroaniline | Nucleophilic (Sandmeyer) | [¹⁸F]KF, Cu(I) | MeCN | 73.9 (RCY) |[7] | | p-Fluorophenol | Electrophilic | Selectfluor®, Eosin Y | 10% aq. AcOH, blue light, 6h | - |[8] | | Phenol derivatives | Electrophilic | Selectfluor® | MeCN/H₂O, rt, 4-16h | up to 99 |[9] |

Functional Group Tolerance

The compatibility of various functional groups is a critical consideration in complex molecule synthesis.

Nucleophilic Fluorination often requires harsh conditions (high temperatures, strong bases) which can be detrimental to sensitive functional groups. However, modern methods with milder reagents and conditions are expanding its scope. For instance, palladium-catalyzed fluorination of aryl bromides tolerates various nitrogen-containing heterocycles.[10]

Electrophilic Fluorination is generally performed under milder conditions and exhibits broader functional group tolerance. Reagents like Selectfluor® and NFSI are compatible with a wide range of functional groups including esters, amides, and ketones.[9][11] However, highly electron-rich or easily oxidizable groups may lead to side reactions.

Experimental Protocols

Representative Nucleophilic Fluorination: Halogen Exchange (Halex) of an Activated Aryl Halide

This protocol is a general representation of a nucleophilic aromatic substitution for fluorine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine aryl halide, KF, and phase-transfer catalyst in a dry solvent (e.g., DMF, DMSO). B Heat the reaction mixture (typically >100 °C) and monitor by TLC or GC-MS. A->B C Cool, quench with water, and extract with an organic solvent. B->C D Wash the organic layer, dry, and concentrate. C->D E Purify the crude product by chromatography or distillation. D->E

Methodology:

  • Reaction Setup: To a dried flask is added the activated aryl chloride (e.g., 2-chloro-5-nitropyridine) (1.0 eq.), spray-dried potassium fluoride (2.0-3.0 eq.), and a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) (0.1 eq.). Anhydrous polar aprotic solvent (e.g., DMF or DMSO) is added.

  • Reaction: The mixture is heated to a high temperature (e.g., 150-200 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC or GC-MS.[6]

  • Work-up: The reaction mixture is cooled to room temperature and poured into water.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or distillation.

Representative Electrophilic Fluorination: α-Fluorination of a Ketone

This protocol outlines the general procedure for the fluorination of a ketone using an N-F reagent.

Methodology:

  • Reaction Setup: The ketone (1.0 eq.) is dissolved in a suitable solvent (e.g., acetonitrile) in a reaction flask.[9]

  • Reagent Addition: The electrophilic fluorinating reagent, such as Selectfluor® (1.1-2.1 eq.), is added to the solution.[9] For substrates that do not readily enolize, a base may be required.

  • Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperature for a specified time (typically a few hours), with the progress monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Extraction: The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Conclusion: Making the Right Choice

The choice between nucleophilic and electrophilic fluorination is highly dependent on the specific synthetic target and the available starting materials.

Nucleophilic fluorination is often the method of choice for large-scale industrial synthesis where cost is a major factor and the substrate is a suitable alkyl halide or an activated aryl halide.[2] Its application in the synthesis of radiotracers for Positron Emission Tomography (PET) is also significant due to the availability of [¹⁸F]fluoride.[2]

Electrophilic fluorination excels in the realm of complex molecule synthesis and late-stage functionalization, where mild conditions and high selectivity are paramount.[2] For drug discovery and development, where a diverse range of analogs are often required, the broad substrate scope and functional group tolerance of electrophilic methods are invaluable.

Recent advances in both fields continue to expand their applicability, with the development of new reagents and catalytic systems that offer milder conditions, improved selectivity, and broader substrate scope. A thorough understanding of the principles and practicalities of both nucleophilic and electrophilic fluorination is therefore essential for the modern synthetic chemist.

References

Green chemistry metrics for different synthesis routes of fluoromalonates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and beneficial properties. Fluoromalonates, in particular, serve as versatile building blocks for the synthesis of a wide array of complex fluorinated compounds. However, the methods for their synthesis vary significantly in their environmental impact. This guide provides an objective comparison of different synthesis routes to fluoromalonates, with a focus on green chemistry metrics, supported by experimental data and detailed protocols.

Comparison of Green Chemistry Metrics

The "greenness" of a chemical process can be quantified using several key metrics. Here, we compare five common synthesis routes to diethyl 2-fluoromalonate based on Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor.

Synthesis RouteReagents & ConditionsAtom Economy (%)Process Mass Intensity (PMI)E-Factor (Waste/Product)
Direct Fluorination Diethyl malonate, F₂/N₂, Cu(NO₃)₂·2.5H₂O in Acetonitrile89.9[1]<10[2]~9
Halogen Exchange (Halex) Diethyl chloromalonate, HF source (e.g., DBN·HF or Et₃N·3HF)39.0[1]High (not specified)High (not specified)
Hexafluoropropene (HFP) Route Hexafluoropropene, Ethanol, H₂SO₄39.1[1]High (not specified)High (not specified)
Electrophilic Fluorination (Selectfluor®) Diethyl malonate, Selectfluor®Lower than direct fluorination (qualitative)High (not specified)High (not specified)
Electrophilic Fluorination (NFSI) Diethyl malonate, NFSILower than direct fluorination (qualitative)High (not specified)High (not specified)

Synthesis Routes and Experimental Protocols

Below are detailed experimental protocols for the key synthesis routes of diethyl 2-fluoromalonate.

Direct Fluorination with F₂ Gas

This method represents a highly atom-economical, one-step synthesis of fluoromalonates.[1][3]

Experimental Protocol:

A solution of diethyl malonate (40.0 g, 0.25 mol) and copper nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O; 5.81 g, 25 mmol) in acetonitrile (200 mL) is prepared in a 500 mL fluorination vessel. The mixture is cooled to 0–5 °C and stirred. After purging the system with nitrogen, a mixture of 20% fluorine in nitrogen (v/v) is bubbled through the solution at a controlled rate. The reaction progress is monitored, and upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated to yield diethyl 2-fluoromalonate.[4]

Halogen Exchange (Halex) Method

The Halex process is a widely used industrial method for producing fluorinated compounds.[2][5] It typically involves a two-step process starting from diethyl malonate.

Experimental Protocol:

Step 1: Chlorination of Diethyl Malonate Diethyl malonate (16.0 g, 0.1 mol) is reacted with a chlorinating agent such as sulfuryl chloride or N-chlorosuccinimide to produce diethyl chloromalonate.

Step 2: Fluorination of Diethyl Chloromalonate In a suitable reactor, diethyl chloromalonate (15.7 g, 0.1 mol) is treated with a fluoride source. One patented method involves adding it to a mixture of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (24.8 g, 0.2 mol) and hydrogen fluoride (11.5 g). The reaction is heated to 80 °C for 12 hours. After completion, the mixture is worked up by hydrolysis, extraction, and distillation to give diethyl fluoromalonate.[6] Another approach utilizes triethylamine-trihydrofluoride (Et₃N·3HF) as the fluoride source.[5]

Hexafluoropropene (HFP) Route

This industrial process utilizes the readily available bulk chemical hexafluoropropene.[2][5]

Experimental Protocol:

The synthesis from HFP is a multi-step process. First, HFP is reacted with ethanol in the presence of a base to yield ethyl 2,3,3,3-tetrafluoropropionate. This intermediate is then treated with a sodium ethoxide in ethanol, followed by acidification to produce diethyl fluoromalonate.[5][7]

Electrophilic Fluorination with Selectfluor®

Selectfluor® is a commercially available, user-friendly electrophilic fluorinating agent.[8]

Experimental Protocol:

To a solution of diethyl malonate in a suitable solvent such as acetonitrile, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is added. The reaction is typically stirred at room temperature until completion. The work-up usually involves removal of the solvent and purification by column chromatography to isolate the desired diethyl 2-fluoromalonate. The stoichiometry and reaction conditions can be optimized for specific substrates.

Electrophilic Fluorination with N-Fluorobenzenesulfonimide (NFSI)

NFSI is another common electrophilic fluorinating agent.[8][9]

Experimental Protocol:

Diethyl malonate (0.5 mmol) and N-fluorobenzenesulfonimide (NFSI) (1.1 equivalents) are dissolved in a solvent like toluene. A Lewis acid catalyst, such as titanium(IV) isopropoxide, may be added. The reaction mixture is heated under a nitrogen atmosphere. After the reaction is complete, it is quenched, and the product is extracted, dried, and purified, typically by silica gel chromatography.[9]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the different synthesis routes of fluoromalonates based on green chemistry principles.

G cluster_routes Synthesis Routes cluster_metrics Green Chemistry Metrics cluster_protocols Experimental Protocols cluster_analysis Comparative Analysis A Direct Fluorination (F₂) M1 Atom Economy A->M1 M2 Process Mass Intensity (PMI) A->M2 M3 E-Factor A->M3 P Detailed Methodologies A->P B Halogen Exchange (Halex) B->M1 B->M2 B->M3 B->P C Hexafluoropropene (HFP) C->M1 C->M2 C->M3 C->P D Electrophilic Fluorination (Selectfluor®) D->M1 D->M2 D->M3 D->P E Electrophilic Fluorination (NFSI) E->M1 E->M2 E->M3 E->P Analysis Objective Comparison M1->Analysis M2->Analysis M3->Analysis P->Analysis

Caption: Comparative workflow for synthesis routes.

Signaling Pathways of Electrophilic Fluorination

The following diagram illustrates a generalized signaling pathway for the electrophilic fluorination of a malonate enolate, which is a key intermediate in several of the described synthesis routes.

G Malonate Diethyl Malonate Enolate Enolate Intermediate Malonate->Enolate Deprotonation Base Base Product Diethyl 2-Fluoromalonate Enolate->Product Nucleophilic Attack on 'F+' E_Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI) E_Fluorinating_Agent->Product Byproduct Byproduct E_Fluorinating_Agent->Byproduct

Caption: Electrophilic fluorination pathway.

Conclusion

The direct fluorination of diethyl malonate using fluorine gas stands out as a significantly "greener" alternative to traditional industrial methods like the Halex process and the HFP route, as evidenced by its superior atom economy and lower process mass intensity.[1][2] While electrophilic fluorinating agents like Selectfluor® and NFSI offer convenience and are widely used in research settings, their lower atom economy due to their high molecular weights makes them less ideal for large-scale production from a green chemistry perspective. For researchers and drug development professionals, the choice of synthesis route will ultimately depend on a balance of factors including scale, cost, available equipment, and green chemistry considerations. The data and protocols presented in this guide aim to facilitate a more informed decision-making process in the synthesis of these valuable fluorinated building blocks.

References

Investigating alternative reagents to dimethyl fluoromalonate for fluorination.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fluorination Reagents for Malonate Derivatives

The introduction of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. Monofluoromalonates, such as dimethyl fluoromalonate, are invaluable building blocks in this field.[1] While historically challenging, the synthesis of these compounds has been significantly advanced by the development of modern fluorinating agents. This guide provides a comparative analysis of key alternative reagents and methodologies for the fluorination of malonate esters, offering experimental data and protocols to aid researchers in selecting the optimal approach for their synthetic needs.

Overview of Fluorination Strategies

The synthesis of fluoromalonates can be broadly categorized into two primary approaches:

  • Electrophilic Fluorination: This is the most direct method, involving the reaction of a malonate enol or enolate with an electrophilic fluorine source ("F+"). This approach has been revolutionized by the development of stable, easy-to-handle N-F class reagents.[2][3]

  • Nucleophilic Fluorination: This strategy typically involves a halogen exchange (Halex) reaction, where a leaving group on the malonate, such as chlorine, is displaced by a nucleophilic fluoride source ("F-").[3] An alternative method uses hydrogen fluoride (HF) in conjunction with a hypervalent iodine compound to generate an electrophilic fluorinating species in situ.[4]

The choice of strategy and reagent depends on factors such as desired selectivity (mono- vs. di-fluorination), substrate scope, scalability, and safety considerations.

Comparison of Electrophilic Fluorinating Reagents

The most widely used electrophilic fluorinating agents are N-F compounds, which offer significant advantages in handling and safety over older reagents like perchloryl fluoride (FClO₃) or elemental fluorine (F₂).[3][5] The three leading reagents in this class are Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and its more atom-economical analogue, Me-NFSI.[1][6]

Data Presentation: Performance of Electrophilic Reagents

The following table summarizes the performance of key electrophilic reagents in the fluorination of diethyl malonate and its derivatives.

ReagentSubstrateCatalyst / Key ConditionsYield (Mono-fluorinated)Selectivity NotesReference(s)
Selectfluor® Diethyl 2-phenylmalonate saltNone93%High mono-selectivity[3]
Selectfluor® Generic 1,3-dicarbonylsAqueous media, no catalyst"Very good"Tunable: altering reagent amount allows for selective mono- or di-fluorination.[7]
NFSI Diethyl phenylmalonateNaH (base)93%High mono-selectivity[8]
NFSI Prochiral malonatesZn(OAc)₂, DBFOX-Ph (chiral ligand)GoodHigh enantioselectivity for asymmetric synthesis.[2]
Me-NFSI Diethyl malonateTi(OᵗBu)₄ (Lewis Acid)Up to 98%Excellent mono-selectivity with a small amount of di-fluorinated byproduct.[1][6]
Elemental F₂ Diethyl sodio-malonate (1 eq. NaH)Acetonitrile37%Poor selectivity: 23% di-fluorinated product also formed.[3]
Elemental F₂ Diethyl malonateCu(NO₃)₂·2.5H₂ONear quantitativeHigh mono-selectivity under catalytic conditions.[9]

Comparison of Nucleophilic and In Situ Methods

While direct electrophilic fluorination is common, alternative methods using nucleophilic fluoride sources are also effective, particularly for large-scale synthesis.

Data Presentation: Performance of Nucleophilic/In Situ Reagents
Reagent SystemSubstrateKey ConditionsYield (Mono-fluorinated)Selectivity NotesReference(s)
PhIO / Et₃N·5HF Diethyl malonateDCE, 70 °C, 24h85%High mono-selectivity[10]
Amine-HF Complexes Diethyl chloromalonateBase(Patented)Halogen exchange reaction; inherently mono-fluorinating.[3]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducibility. Below are representative protocols for leading fluorination methods.

Protocol 1: Lewis Acid-Catalyzed Monofluorination using Me-NFSI

This method, developed by Fukushi et al., is highly effective for achieving mono-selectivity.[1][6]

Reaction: Fluorination of Diethyl Malonate.

  • To a solution of diethyl malonate (1.0 mmol) in a suitable solvent, add the Lewis acid catalyst Ti(OᵗBu)₄ (10-20 mol%).

  • Add Me-NFSI (1.1-2.0 equivalents).

  • Heat the reaction mixture under reflux until completion, monitoring by TLC or ¹⁹F-NMR.

  • Upon completion, quench the reaction and purify the crude material via column chromatography to yield diethyl fluoromalonate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification r_flask Reaction Flask add_reagent Add Me-NFSI (1.1 eq) r_flask->add_reagent malonate Diethyl Malonate (1.0 mmol) malonate->r_flask catalyst Ti(OᵗBu)₄ (Lewis Acid) catalyst->r_flask solvent Solvent solvent->r_flask reflux Heat under Reflux add_reagent->reflux quench Quench Reaction reflux->quench purify Column Chromatography quench->purify product Diethyl Fluoromalonate purify->product

Workflow for Me-NFSI Fluorination.
Protocol 2: Catalyst-Free Fluorination using Selectfluor® in Water

This protocol highlights a practical and environmentally friendly approach for selective fluorination.[7]

Reaction: Selective Mono- or Di-fluorination of a 1,3-Dicarbonyl Compound.

  • Dissolve the 1,3-dicarbonyl substrate (1.0 mmol) in water.

  • For mono-fluorination, add Selectfluor® (1.0-1.2 equivalents). For di-fluorination, add Selectfluor® (>2.0 equivalents).

  • Stir the mixture at room temperature. The reaction is typically rapid.

  • Monitor the reaction by TLC or GC-MS.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: In Situ Electrophilic Fluorination (Kitamura Method)

This procedure uses a nucleophilic fluorine source (HF) to generate the active fluorinating agent.[10]

Reaction: Fluorination of Diethyl Malonate.

  • In a Teflon test tube, place iodosylbenzene (PhIO, 2.5 mmol), triethylamine pentahydrogen fluoride (Et₃N·5HF, 4.0 mmol), and 1,2-dichloroethane (DCE, 1 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of diethyl malonate (1.0 mmol) in DCE (1 mL).

  • Seal the tube and heat at 70 °C for 24 hours with stirring.

  • Cool the reaction mixture and neutralize with aqueous NaHCO₃.

  • Extract the product with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated.

  • Purify the residue by column chromatography to obtain diethyl fluoromalonate.

G cluster_activation Reagent Activation (15 min) cluster_reaction Fluorination (24h, 70°C) cluster_workup Workup & Purification reagents PhIO + Et₃N·5HF in DCE active_species Active Fluorinating Species (In Situ) reagents->active_species add_malonate Add Diethyl Malonate active_species->add_malonate heat Heat and Stir add_malonate->heat neutralize Neutralize (aq. NaHCO₃) heat->neutralize extract Extract (CH₂Cl₂) neutralize->extract purify Column Chromatography extract->purify product Diethyl Fluoromalonate purify->product

Workflow for Kitamura Fluorination.

Concluding Remarks

The synthesis of fluoromalonates is well-served by a variety of effective reagents.

  • For high mono-selectivity and yield under controlled conditions, Lewis acid-catalyzed fluorination with Me-NFSI is an excellent choice.[1][6]

  • For versatility, ease of use, and tunable selectivity , Selectfluor® is a robust and widely adopted reagent, with green chemistry protocols available.[7]

  • For asymmetric synthesis , NFSI in combination with chiral catalysts provides access to enantioenriched fluorinated products.[2]

  • The Kitamura method (PhIO/HF) offers a valuable alternative that avoids the direct handling of N-F reagents, instead generating the active species in situ from a stable fluoride source.[4][10]

The selection of the most appropriate reagent and protocol will depend on the specific synthetic goals, available laboratory equipment, and scale of the reaction. The data and methodologies presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Guide to the Performance of N-F Electrophilic Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agrochemical development, profoundly influencing properties such as metabolic stability, binding affinity, and bioavailability.[1][2] Electrophilic fluorination using N-F (nitrogen-fluorine) reagents has become a preferred methodology due to the operational simplicity, stability, and selectivity of these compounds compared to hazardous alternatives like molecular fluorine.[3][4] This guide provides a comprehensive comparison of the performance of various N-F electrophilic fluorinating agents, supported by experimental data, to aid in reagent selection for specific synthetic challenges.

Performance Comparison of Key N-F Reagents

The reactivity of N-F reagents is primarily governed by the electron-withdrawing capacity of the groups attached to the nitrogen atom, which modulates the electrophilicity of the fluorine atom.[5] Reagents are broadly classified as neutral (e.g., NFSI) or cationic (e.g., Selectfluor), with the latter generally exhibiting higher reactivity.[4][6] The choice of reagent is critical and often determined through empirical experimentation, but recent kinetic studies have provided a quantitative basis for comparison.[2]

A landmark study by Hodgson and co-workers established a kinetic reactivity scale for ten common N-F fluorinating agents, spanning eight orders of magnitude.[2][7] This scale, based on the fluorination of 1,3-diaryl-1,3-dicarbonyl derivatives in acetonitrile, provides a valuable tool for predicting reagent performance.

Reagent NameAbbreviationClassRelative Rate Constant (krel) vs. SelectfluorKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™ Cationic1.00Bench-stable, commercially available, widely applicable, effective in various solvents including water.[8][9]
N-FluorobenzenesulfonimideNFSI Neutral1.3 x 10⁻³Economical, stable, soluble in many organic solvents, generally less reactive than cationic reagents.[9][10]
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate-Cationic2.1 x 10²Highly reactive, suitable for less reactive substrates.[2]
2,6-Dichloro-N-fluoropyridinium triflate-Cationic1.1Reactivity comparable to Selectfluor, but moisture sensitive.[2][9]
N-Fluoro-2,4,6-trimethylpyridinium triflate-Cationic2.1 x 10⁻⁵Significantly less reactive, suitable for highly sensitive substrates.[2]
N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)Accufluor™ Cationic-Similar structure and reactivity profile to Selectfluor.

Note: The relative rate constants are derived from kinetic studies and serve as a guide to the intrinsic electrophilicity of the reagents.[2] Actual reaction yields and times will be highly dependent on the specific substrate and reaction conditions.

Substrate Scope and Applications

The diverse reactivity profiles of N-F reagents allow for the fluorination of a wide array of nucleophiles.

  • Selectfluor™ is exceptionally versatile, effectively fluorinating enolates, silyl enol ethers, enamines, and electron-rich aromatic compounds.[8][11] Its stability and broad functional group tolerance make it a workhorse in both academic and industrial settings.[8]

  • NFSI is also widely used, particularly for the fluorination of carbanions, enamines, and in some cases, electron-rich aromatics, though often requiring harsher conditions than Selectfluor.[3][10] It has proven effective in the synthesis of α-fluoroesters and for the direct fluorination of simple carboxylic acids when used with appropriate catalysts.[8]

  • N-Fluoropyridinium salts offer tunable reactivity based on the substituents on the pyridine ring, allowing for the fluorination of a wide range of nucleophiles from aromatics to carbanions with high selectivity.[3] The more reactive variants can fluorinate less reactive substrates, while less powerful versions can be used to minimize side reactions with sensitive substrates.[3]

Experimental Protocols

To ensure a fair comparison of fluorinating agents, it is crucial to maintain consistent experimental conditions. Below is a general protocol for the α-fluorination of a model 1,3-dicarbonyl compound, which can be adapted for comparative studies.

General Protocol for Comparative α-Fluorination of a 1,3-Dicarbonyl Compound

Materials:

  • 1,3-Diaryl-1,3-dicarbonyl substrate (e.g., dibenzoylmethane)

  • N-F Fluorinating Agent (e.g., Selectfluor, NFSI)

  • Anhydrous Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Stirring apparatus

  • Analytical tools (TLC, LC-MS, NMR)

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the 1,3-dicarbonyl substrate (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add the N-F fluorinating agent (1.1 mmol, 1.1 equivalents) to the stirred solution at a controlled temperature (e.g., 25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

  • Work-up: Upon completion (disappearance of starting material), quench the reaction by adding water (20 mL).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Analyze the purified product by ¹H, ¹⁹F, and ¹³C NMR to confirm its structure and determine the yield.

Safety Precautions: N-F fluorinating agents are strong oxidizers and should be handled with care.[12] Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Although generally stable, some N-F reagents can be moisture-sensitive.[9]

Logical Workflow for Reagent Selection and Evaluation

The process of selecting and evaluating an appropriate N-F fluorinating agent for a novel substrate can be systematically approached. The following diagram illustrates a typical workflow.

G Workflow for N-F Reagent Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Product A Define Substrate and Target Product B Literature Search for Similar Transformations A->B C Select Initial Reagents (e.g., Selectfluor, NFSI) B->C D Small-Scale Test Reactions C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Analyze Yield and Purity (NMR, Chromatography) E->F G Reaction Successful? F->G H Optimize Conditions (Solvent, Temp, Time) G->H Yes J Try More/Less Reactive Reagent from Scale G->J No/Low Yield I Scale-Up Reaction H->I K Characterized Product I->K J->D

Caption: A logical workflow for selecting and optimizing an N-F electrophilic fluorinating agent.

Conclusion

The field of electrophilic fluorination has been revolutionized by the development of stable and selective N-F reagents.[1][13] While Selectfluor and NFSI remain the most widely used due to their commercial availability and broad applicability, a deeper understanding of the quantitative reactivity of a wider range of N-F agents allows for a more rational approach to reagent selection.[2][8] By considering the kinetic data and employing systematic experimental evaluation, researchers can optimize fluorination reactions, leading to more efficient and successful synthesis of valuable fluorinated molecules.

References

Cost-benefit analysis of different methods for synthesizing fluoromalonates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting enhanced metabolic stability, binding affinity, and other desirable properties. Fluoromalonates are key building blocks in this endeavor, providing a versatile scaffold for the synthesis of more complex fluorinated compounds. The choice of synthetic route to these valuable intermediates is critical, balancing cost, efficiency, safety, and environmental impact. This guide provides an objective comparison of the leading methods for synthesizing fluoromalonates, supported by experimental data, to inform strategic decisions in research and development.

Executive Summary

Four primary methods for the synthesis of fluoromalonates are critically evaluated: Direct Fluorination, Halogen Exchange (Halex), reaction with Hexafluoropropene (HFP), and Electrophilic Fluorination. Each method presents a unique profile of advantages and disadvantages in terms of yield, cost, safety, and scalability.

  • Direct Fluorination with elemental fluorine offers a highly efficient and "green" one-step process with excellent atom economy, particularly when optimized with a copper nitrate catalyst.[1] However, it requires specialized equipment and stringent safety protocols due to the high reactivity and toxicity of fluorine gas.

  • Halogen Exchange (Halex) is a well-established industrial method involving the substitution of a chloro-substituent with fluoride. It provides high yields and utilizes readily available, less hazardous reagents than elemental fluorine.[2] The process is typically a two-step sequence, starting from diethyl malonate.

  • The Hexafluoropropene (HFP) method is another low-cost industrial strategy that leverages an inexpensive starting material.[1][2] This multi-step process involves the sequential solvolysis of HFP.[2]

  • Electrophilic Fluorination employs reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) and is particularly suitable for research-scale synthesis due to the reagents' stability and ease of handling. However, these reagents are generally more expensive, making this method less economically viable for large-scale production.

Quantitative Performance Comparison

The following tables summarize the key quantitative metrics for the different synthesis methods for diethyl fluoromalonate, providing a basis for a cost-benefit analysis.

Table 1: Comparison of Reaction Parameters and Yields

MethodKey ReagentsTypical SolventsReaction Temperature (°C)Reaction TimeReported Yield (%)
Direct Fluorination Diethyl malonate, F₂, Cu(NO₃)₂Acetonitrile0 - 5~2 hours94-99% (crude), 77% (distilled)
Halogen Exchange (Halex) Diethyl chloromalonate, Et₃N·3HF or DBN·HFXylenes (for Et₃N·3HF)80 (for DBN·HF)~12 hours82-91%
Hexafluoropropene (HFP) Hexafluoropropene, Ethanol, NaOEt, H₂SO₄EthanolNot specifiedMulti-step~63% (for final step)
Electrophilic Fluorination (NFSI) Diethyl malonate, NFSI, NaHTetrahydrofuran0~3.5 hours~86%
Electrophilic Fluorination (Selectfluor®) Diethyl malonate, Selectfluor®AcetonitrileRoom TemperatureNot specifiedGood to excellent

Table 2: Economic and Environmental Metrics

MethodKey Reagent Cost (Approx.)Process Mass Intensity (PMI)Key Safety Considerations
Direct Fluorination Diethyl malonate: ~$75/kg; F₂: Industrial production, cost varies< 10Highly toxic and reactive F₂ gas requires specialized equipment and handling.
Halogen Exchange (Halex) Diethyl chloromalonate: ~$113/5mL; Et₃N·3HF: Varies~25Anhydrous HF and its amine complexes are corrosive and toxic.
Hexafluoropropene (HFP) Hexafluoropropene: ~$55 for unspecified quantity~120HFP is a gas that can cause frostbite and may form explosive mixtures with air.
Electrophilic Fluorination (NFSI) NFSI: ~$96/5gHigh (due to high MW of reagent)Reagents are generally stable but can be potent oxidizers.
Electrophilic Fluorination (Selectfluor®) Selectfluor®: ~$97/25gHigh (due to high MW of reagent)Reagents are generally stable but can be potent oxidizers.

Note: Reagent costs are approximate and can vary significantly based on supplier, purity, and quantity. Process Mass Intensity (PMI) is the ratio of the total mass of materials used to the mass of the final product; a lower PMI indicates a more environmentally friendly process.[1]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Direct Fluorination of Diethyl Malonate

This protocol is based on an optimized, copper-catalyzed process.

Materials:

  • Diethyl malonate

  • Copper (II) nitrate hemi(pentahydrate) (Cu(NO₃)₂·2.5H₂O)

  • Acetonitrile

  • Fluorine gas (10% v/v in Nitrogen)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve diethyl malonate and a catalytic amount of copper (II) nitrate hemi(pentahydrate) in acetonitrile in a suitable reaction vessel equipped with a gas inlet, stirrer, and temperature control.

  • Cool the reaction mixture to 0-5 °C.

  • Purge the system with nitrogen.

  • Introduce the 10% fluorine gas mixture at a controlled rate while maintaining the temperature between 0 and 5 °C.

  • Monitor the reaction progress by appropriate analytical methods (e.g., GC, NMR).

  • Upon completion, purge the system with nitrogen to remove any residual fluorine gas.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield crude diethyl fluoromalonate.

  • Purify the crude product by vacuum distillation to obtain high-purity diethyl fluoromalonate.

Halogen Exchange (Halex) Synthesis of Diethyl Fluoromalonate

This protocol describes a typical two-step process starting from diethyl malonate.

Step 1: Synthesis of Diethyl Chloromalonate

  • React diethyl malonate with a chlorinating agent such as sulfuryl chloride.

  • Purify the resulting diethyl chloromalonate by vacuum distillation. A patent describes a method using magnesium chloride and HTIB with microwave irradiation, followed by extraction, yielding 81% diethyl chloromalonate.[3]

Step 2: Fluorination of Diethyl Chloromalonate

  • In a suitable reactor, combine diethyl chloromalonate with a fluoride source such as triethylamine trihydrofluoride (Et₃N·3HF) or 1,5-diazabicyclo[4.3.0]non-5-ene hydrofluoride complex (DBN·HF).

  • A patent describes adding 1,5-diazabicyclo[4.3.0]non-5-ene and HF, followed by the addition of diethyl chloromalonate and heating to 80°C for 12 hours.[3]

  • After the reaction is complete, the mixture is worked up by hydrolysis and extraction.

  • The solvent is removed under reduced pressure to yield diethyl fluoromalonate. This method has reported a yield of 83%.[3]

Synthesis of Diethyl Fluoromalonate from Hexafluoropropene (HFP)

This is a multi-step industrial process.

  • React hexafluoropropene (HFP) with an alcoholic solution of sodium alkoxide (e.g., sodium ethoxide in ethanol). This leads to the conjugate addition of the alcohol to form an ether.[2]

  • Hydrolyze the resulting ether with concentrated sulfuric acid to produce an alkyl 2,3,3,3-tetrafluoropropanoate.[2]

  • Further reaction of this intermediate with sodium ethoxide in ethanol yields diethyl fluoromalonate.[2]

Electrophilic Fluorination of Diethyl Malonate using NFSI

This method is common for laboratory-scale synthesis.

Materials:

  • Diethyl malonate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Dichloromethane

Procedure:

  • To a suspension of sodium hydride in anhydrous THF, add diethyl malonate dropwise under an inert atmosphere.

  • Stir the mixture at room temperature until hydrogen evolution ceases.

  • Cool the resulting solution to 0 °C.

  • Add NFSI portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by adding water and 1 M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield diethyl fluoromalonate.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the primary synthesis methods.

Synthesis_Pathways cluster_DF Direct Fluorination cluster_Halex Halogen Exchange (Halex) cluster_HFP Hexafluoropropene (HFP) Synthesis cluster_EF Electrophilic Fluorination DF_start Diethyl Malonate DF_reagents + F₂ + Cu(NO₃)₂ (cat.) DF_start->DF_reagents DF_product Diethyl Fluoromalonate DF_reagents->DF_product Halex_start Diethyl Malonate Halex_reagent1 + SO₂Cl₂ Halex_start->Halex_reagent1 Halex_intermediate Diethyl Chloromalonate Halex_reagent1->Halex_intermediate Halex_reagent2 + Et₃N·3HF or DBN·HF Halex_intermediate->Halex_reagent2 Halex_product Diethyl Fluoromalonate Halex_reagent2->Halex_product HFP_start Hexafluoropropene HFP_reagent1 + NaOEt / EtOH HFP_start->HFP_reagent1 HFP_intermediate1 Ether Intermediate HFP_reagent1->HFP_intermediate1 HFP_reagent2 + H₂SO₄ HFP_intermediate1->HFP_reagent2 HFP_intermediate2 Alkyl 2,3,3,3-tetrafluoropropanoate HFP_reagent2->HFP_intermediate2 HFP_reagent3 + NaOEt / EtOH HFP_intermediate2->HFP_reagent3 HFP_product Diethyl Fluoromalonate HFP_reagent3->HFP_product EF_start Diethyl Malonate EF_reagents + NaH + NFSI or Selectfluor® EF_start->EF_reagents EF_product Diethyl Fluoromalonate EF_reagents->EF_product

Caption: Overview of the main synthetic routes to diethyl fluoromalonate.

Safety and Handling Considerations

A critical aspect of selecting a synthesis method is the safety profile of the reagents and reaction conditions.

Safety_Considerations cluster_hazards Key Chemical Hazards cluster_risks Associated Risks F2 Fluorine Gas (F₂) Toxicity High Toxicity (Inhalation Hazard) F2->Toxicity Reactivity Extreme Reactivity (Fire/Explosion Risk) F2->Reactivity Corrosivity Highly Corrosive (Tissue and Material Damage) F2->Corrosivity HF Hydrogen Fluoride (HF) & Complexes HF->Toxicity HF->Corrosivity Delayed_Toxicity Delayed Systemic Toxicity HF->Delayed_Toxicity HFP Hexafluoropropene (HFP) HFP->Toxicity Frostbite Cryogenic Burns (Frostbite) HFP->Frostbite EF_reagents Electrophilic F+ Reagents Oxidizer Strong Oxidizer EF_reagents->Oxidizer

Caption: Primary hazards associated with key reagents in fluoromalonate synthesis.

  • Fluorine Gas (F₂) : Used in direct fluorination, F₂ is extremely toxic, corrosive, and a powerful oxidizing agent that can react violently with many substances. Its use necessitates specialized, corrosion-resistant equipment (e.g., made of Monel or stainless steel) and dedicated facilities with robust ventilation and leak detection systems. All personnel must be highly trained in its handling and emergency procedures.

  • Hydrogen Fluoride (HF) and its Amine Complexes : These are central to the Halex process. Anhydrous HF and its solutions are highly corrosive to skin, eyes, and respiratory tissues. A particularly insidious danger is that dilute solutions can cause delayed, severe burns that may not be immediately painful but can lead to deep tissue damage and systemic toxicity by interfering with calcium metabolism. Appropriate personal protective equipment (PPE), including specialized gloves (e.g., nitrile over neoprene), face shields, and aprons, is mandatory. Calcium gluconate gel should be readily available as a first aid antidote for skin exposure.

  • Hexafluoropropene (HFP) : This is a colorless, odorless gas that can act as an asphyxiant by displacing air. Contact with the liquid can cause frostbite. While non-combustible, containers may rupture violently if exposed to fire or prolonged heat. Thermal decomposition can produce toxic fumes, including hydrogen fluoride.

  • Electrophilic Fluorinating Reagents (Selectfluor®, NFSI) : While significantly safer and easier to handle than F₂ or HF, these reagents are strong oxidizing agents and should be handled with care. They are typically stable, crystalline solids, which simplifies their use in a standard laboratory setting.

Conclusion and Recommendations

The optimal method for synthesizing fluoromalonates is highly dependent on the scale of production and the available resources.

  • For large-scale industrial production , Direct Fluorination and Halogen Exchange (Halex) represent the most economically viable options. Direct fluorination, when optimized, offers a superior environmental profile with a lower Process Mass Intensity.[1] However, the significant capital investment in specialized equipment and stringent safety infrastructure for handling fluorine gas must be considered. The Halex process provides a high-yield alternative that avoids the use of elemental fluorine, though it still requires careful handling of corrosive fluoride sources.[2]

  • The Hexafluoropropene (HFP) method is also a low-cost industrial route, but its multi-step nature and high PMI make it less efficient and environmentally friendly compared to the other large-scale methods.[1][2]

  • For laboratory-scale research and development , Electrophilic Fluorination using reagents like NFSI or Selectfluor® is often the method of choice. The ease of handling, stability of the reagents, and high yields for a wide range of substrates make it ideal for preparing diverse fluoromalonate derivatives for screening and early-stage development, despite the higher reagent costs.[2]

Ultimately, the decision should be guided by a thorough cost-benefit analysis that considers not only the price of raw materials but also the costs associated with equipment, safety compliance, waste disposal, and process efficiency at the desired scale. For organizations with existing fluorination capabilities, direct fluorination may offer the most sustainable and cost-effective long-term solution. For others, the well-established Halex process provides a robust and high-yielding alternative. For the research scientist, the convenience and versatility of electrophilic fluorinating agents are often paramount.

References

Safety Operating Guide

Proper Disposal of Dimethyl Fluoromalonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of dimethyl fluoromalonate is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical, ensuring the safety of personnel and the protection of the environment.

This compound is a chemical that requires careful handling due to its potential hazards. According to safety data sheets (SDS), it can be harmful if inhaled, comes into contact with skin, or is swallowed[1]. It may also cause severe skin burns, eye damage, and respiratory irritation[2][3]. Therefore, strict adherence to disposal protocols is paramount.

Disposal Procedure

The recommended method for the disposal of this compound is through an approved waste disposal plant or a licensed waste collector[4][5][6]. Do not allow the material to enter drains or water systems[1][5].

Step-by-Step Disposal Workflow:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[1]. Work in a well-ventilated area, preferably a chemical fume hood[1].

  • Containment of Spills: In case of a spill, absorb the material with a dry, inert absorbent such as sand or vermiculite. Sweep or shovel the spilled material into a suitable, labeled container for disposal[4].

  • Waste Collection:

    • Collect waste this compound, including any contaminated absorbent material, in a designated, properly sealed, and clearly labeled waste container.

    • Handle empty containers with care as they may contain residual vapors[4]. These should also be disposed of following the same procedures.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[1]. The storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Provide them with the safety data sheet for this compound to ensure they have all the necessary information for safe transport and disposal. The primary method of disposal is typically incineration in a facility equipped with an afterburner and a flue gas scrubber[4].

Emergency Procedures

In the event of exposure, follow these first-aid measures and seek immediate medical attention[5]:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

start Start: Have Dimethyl Fluoromalonate Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill collect Step 2: Collect Waste in a Labeled, Sealed Container store Step 3: Store Securely in a Ventilated Area collect->store spill->collect No absorb Step 2a: Absorb with Inert Material and Collect spill->absorb Yes absorb->collect contact Step 4: Contact Licensed Waste Disposal Service store->contact provide_sds Step 5: Provide SDS to Disposal Service contact->provide_sds end End: Waste Disposed of Safely and Compliantly provide_sds->end

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide and should not replace the specific instructions and safety data sheets provided by the chemical manufacturer. Always consult your institution's environmental health and safety (EHS) department for specific disposal policies and procedures.

References

Essential Safety and Operational Guide for Handling Dimethyl Fluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Dimethyl fluoromalonate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] The substance is corrosive and can cause severe skin burns and serious eye damage.[1][2][3] It is also classified as a lachrymator, meaning it can cause tearing.[4] Upon thermal decomposition, it may release hazardous substances such as carbon monoxide and hydrogen fluoride.[1]

Adherence to appropriate PPE guidelines is mandatory to ensure personal safety.

Protection Type Required PPE Specifications and Rationale
Eye & Face Protection Chemical safety goggles and a face shieldMust be worn to protect against splashes, which can cause serious eye damage.[4][5]
Skin & Body Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe safety shoesProtective gloves are essential to prevent skin contact, which can cause severe burns.[1][4] A lab coat and appropriate footwear provide an additional barrier.[5]
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a fume hood or in areas with inadequate ventilation to prevent inhalation of harmful vapors.[4][5]
Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

Property Value
Molecular Formula C₅H₇FO₄
Molecular Weight 150.10 g/mol [1][2]
Boiling Point 140.3 ± 20.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 38.4 ± 16.7 °C[1]
Storage Temperature 2 - 8 °C (Refrigerated)[1]

Operational Plan: Handling and Use

This section provides a step-by-step guide for the safe handling of this compound.

Pre-Handling Preparations
  • Engineering Controls Verification: Ensure work is conducted in a certified chemical fume hood.[1] Verify that the emergency safety shower and eyewash station are accessible and functional.[4]

  • PPE Inspection: Before use, inspect all PPE for signs of damage or degradation. Ensure gloves are of the correct material and thickness for chemical resistance.

  • Spill Kit Availability: Confirm that a spill kit containing a dry chemical absorbent is readily available in the laboratory.[4]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Chemical Transport: Transport the chemical in a secondary, sealed, and shatterproof container from its storage location to the fume hood.

  • Grounding: To prevent static discharge, especially when transferring quantities, ensure proper grounding procedures are followed.[4] Use only non-sparking tools.[4]

  • Dispensing: Carefully dispense the required amount of this compound. Keep the container closed when not in use to prevent exposure to moisture and atmospheric contaminants.[4]

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.[4]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.

Disposal of Unused Chemical
  • Waste Classification: Unused or waste this compound is considered hazardous waste.

  • Containment: Store waste chemical in its original or a compatible, properly labeled, and sealed container.

  • Collection: Arrange for disposal through a licensed hazardous waste collector. The recommended disposal method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[4]

Disposal of Contaminated Materials
  • PPE Disposal: Used gloves, disposable lab coats, and other contaminated PPE must be disposed of as hazardous waste. Place them in a designated, sealed waste container immediately after use.

  • Labware: Reusable glassware and equipment must be decontaminated. Rinse with a suitable solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected and disposed of as hazardous chemical waste.

  • Spill Materials: Any absorbent material used to clean up spills should be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[4]

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final disposal.

cluster_prep prep 1. Preparation verify_eng Verify Engineering Controls (Fume Hood, Eyewash) prep->verify_eng inspect_ppe Inspect & Don PPE prep->inspect_ppe spill_kit Confirm Spill Kit Ready prep->spill_kit handling 2. Handling verify_eng->handling inspect_ppe->handling spill_kit->handling transport Transport to Fume Hood handling->transport dispose_chem Dispose of Unused Chemical as Hazardous Waste handling->dispose_chem Unused Chemical dispense Dispense Chemical transport->dispense close_container Keep Container Closed dispense->close_container post_handling 3. Post-Handling close_container->post_handling decontaminate Decontaminate Workspace & Equipment post_handling->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe dispose_rinsate Collect & Dispose of Decontamination Rinsate decontaminate->dispose_rinsate wash_hands Wash Hands Thoroughly remove_ppe->wash_hands dispose_ppe Dispose of Contaminated PPE as Hazardous Waste remove_ppe->dispose_ppe disposal 4. Disposal wash_hands->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl fluoromalonate
Reactant of Route 2
Reactant of Route 2
Dimethyl fluoromalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.